3'-TBDMS-Bz-rA Phosphoramidite
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C53H66N7O8PSi |
|---|---|
分子量 |
988.2 g/mol |
IUPAC 名称 |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46+,47?,51-,69?/m1/s1 |
InChI 键 |
HRYAQLIYKSXPET-CQTJLTTESA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-TBDMS-Bz-rA phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. As a protected nucleoside phosphoramidite, it enables the controlled, sequential addition of adenosine residues to a growing RNA chain during solid-phase synthesis. Its robust design, featuring specific protecting groups, ensures high fidelity and stability throughout the synthesis process, making it indispensable for the production of therapeutic and research-grade RNA, including antisense oligonucleotides, siRNAs, and mRNA.[1][2]
This technical guide provides an in-depth overview of this compound, including its chemical structure, key features, and detailed protocols for its application in automated RNA synthesis and subsequent deprotection.
Chemical Structure and Key Features
The structure of this compound is meticulously designed for optimal performance in solid-phase RNA synthesis. It consists of an adenosine nucleoside with several key chemical modifications that serve as temporary protecting groups:
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle provides a reactive site for the coupling of the next phosphoramidite monomer.[3]
-
N6-Benzoyl (Bz): The exocyclic amine of the adenine base is protected by a benzoyl group. This base-labile group prevents unwanted side reactions during the synthesis cycles.[2]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): The 2'-hydroxyl group of the ribose is protected by a bulky TBDMS group. This fluoride-labile group is crucial for preventing 2',5'-phosphodiester bond formation and potential chain cleavage during synthesis.[4][][6] Its steric bulk can, however, slightly reduce coupling efficiency compared to less hindered DNA phosphoramidites.[4]
-
3'-O-(β-Cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive group at the 3'-position is activated during the coupling step to form a phosphite triester linkage with the 5'-hydroxyl of the growing oligonucleotide chain.[7]
Quantitative Data Summary
The efficiency of RNA synthesis using this compound is influenced by various factors, including the choice of activator, coupling time, and the specific deprotection protocol. The following tables summarize key quantitative data derived from experimental protocols.
Table 1: Typical Solid-Phase Synthesis Cycle Parameters
| Parameter | Typical Value | Notes |
| Per-cycle Coupling Efficiency | 98 - 99.5% | Dependent on activator, coupling time, and synthesizer.[3][8] |
| Coupling Time | 3 - 10 minutes | Shorter times can be achieved with more potent activators like BTT.[9][10] |
| Activator | 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) | BTT is known to reduce coupling times compared to tetrazole.[9] |
Table 2: Typical Post-Synthesis Yields for a 20-mer Oligonucleotide
| Parameter | Typical Value |
| Overall Yield (post-synthesis, pre-purification) | 60 - 80% |
| Overall Yield (post-purification) | 30 - 50% |
Table 3: Deprotection Conditions for TBDMS-Protected RNA
| Deprotection Step | Reagent | Temperature | Duration |
| Base and Phosphate Deprotection | |||
| Standard | Ammonium hydroxide/ethanol (3:1 v/v) | Room Temperature or 55°C | 17 hours (RT) or 2 hours (55°C)[4] |
| UltraFast | Ammonium hydroxide/methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes[11] |
| UltraMild | Ethanolic Methylamine/Aqueous Methylamine (EMAM) | Room Temperature | 4 - 17 hours |
| 2'-O-TBDMS Deprotection | |||
| Standard (DMT-off) | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours[11] |
| Standard (DMT-on) | Triethylamine trihydrofluoride (TEA·3HF) and Triethylamine (TEA) in DMSO | 65°C | 2.5 hours[11] |
| Alternative | 1M Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature | 24 hours[6] |
| Alternative | Ammonium Fluoride (aqueous) | Not specified | Not specified[12] |
Experimental Protocols
The following sections provide a detailed methodology for the use of this compound in the synthesis of RNA oligonucleotides.
Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines the four main steps of a single cycle in automated solid-phase RNA synthesis.
-
Deblocking (Detritylation): The synthesis begins with the removal of the 5'-DMT protecting group from the solid support-bound nucleoside (or the last added nucleotide). This is achieved by treating the support with an acidic solution, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The liberated DMT cation is orange and can be quantified by UV-Vis spectrophotometry to monitor coupling efficiency.[3][13]
-
Coupling: The this compound, dissolved in anhydrous acetonitrile to a concentration of 0.1 M, is activated by an activating agent (e.g., 0.25 M ETT). The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[9][14]
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, they are permanently blocked. This is typically done using a mixture of acetic anhydride and N-methylimidazole.[3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. This completes the addition of one nucleotide.[3]
These four steps are repeated for each nucleotide to be added to the sequence.
Post-Synthesis Cleavage and Deprotection Workflow
After the desired RNA sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.
-
Cleavage from Support and Base/Phosphate Deprotection: The solid support is treated with a basic solution to cleave the succinyl linker, releasing the oligonucleotide. This same step also removes the cyanoethyl groups from the phosphate backbone and the benzoyl protecting groups from the nucleobases. A common reagent for this is a mixture of ammonium hydroxide and methylamine (AMA), which is highly efficient.[11]
-
2'-O-TBDMS Group Removal: The TBDMS groups are stable to the basic conditions used in the previous step and require a fluoride-containing reagent for their removal. A widely used reagent is triethylamine trihydrofluoride (TEA·3HF) in an organic solvent like DMSO. The reaction is typically heated to drive it to completion.[11] It is crucial that the TBDMS groups are removed last to prevent RNA degradation during the basic deprotection of other groups.[6]
-
Quenching and Desalting: The deprotection reaction is quenched, and the resulting crude RNA solution, which contains salts and small organic molecules, is desalted. This can be achieved through methods like ethanol precipitation or using specialized purification cartridges.[11]
-
Purification: The final full-length RNA oligonucleotide is purified from any failure sequences. Common methods include high-performance liquid chromatography (HPLC) (either reverse-phase or anion-exchange) and polyacrylamide gel electrophoresis (PAGE).[1][8]
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]
- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 4. phenomenex.com [phenomenex.com]
- 6. glenresearch.com [glenresearch.com]
- 7. oligosolutions.com [oligosolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. patents.justia.com [patents.justia.com]
- 11. glenresearch.com [glenresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. twistbioscience.com [twistbioscience.com]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-TBDMS-Bz-rA phosphoramidite is a critical building block in the chemical synthesis of ribonucleic acid (RNA). As a benzoyl-protected adenosine phosphoramidite featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position, it offers stability and high reactivity, making it a cornerstone for the production of RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. This guide provides a comprehensive overview of its structure, properties, and detailed protocols for its use in solid-phase RNA synthesis.
Core Properties and Specifications
The successful synthesis of high-fidelity RNA oligonucleotides is critically dependent on the purity and stability of the phosphoramidite monomers. The key properties of this compound are summarized below.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅₃H₆₆N₇O₈PSi |
| Molecular Weight | 988.19 g/mol |
| CAS Number | 104992-55-4 |
| Appearance | White to off-white powder |
| Purity | ≥97% (HPLC) |
Handling and Storage
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) |
| Precautions | Keep protected from moisture and light |
Chemical Structure and Functionality
The structure of this compound is meticulously designed for its role in automated RNA synthesis. Each protecting group serves a specific and crucial function to ensure the correct sequence is assembled with high fidelity.
Key Structural Features:
-
5'-DMT (Dimethoxytrityl) Group: This acid-labile group protects the 5'-hydroxyl, preventing self-polymerization. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.
-
N⁶-Benzoyl (Bz) Group: The exocyclic amine of the adenine base is protected by a benzoyl group to prevent side reactions during synthesis. This group is removed during the final deprotection step.
-
2'-TBDMS (tert-butyldimethylsilyl) Group: The TBDMS group provides robust protection for the 2'-hydroxyl of the ribose sugar. Its stability is essential to prevent chain branching and degradation during synthesis. It is typically removed post-synthesis using a fluoride-based reagent.
-
3'-Phosphoramidite Moiety: This reactive group, containing a diisopropylamino ligand and a cyanoethyl protecting group, enables the efficient formation of the phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
Caption: Functional components of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in automated solid-phase RNA synthesis.
Reagent Preparation
-
Phosphoramidite Solution: Prepare a 0.1 M solution of this compound in anhydrous acetonitrile. Ensure the solvent contains less than 30 ppm of water.
-
Activator Solution: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or a 0.25 M solution of 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile is recommended for activation.
-
Other Reagents: Standard capping, oxidation, and detritylation solutions for oligonucleotide synthesis are required.
Automated Solid-Phase RNA Synthesis Cycle
The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Detailed Steps:
-
Detritylation: The acid-labile 5'-DMT protecting group on the support-bound nucleotide is removed using a solution of trichloroacetic acid in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound solution and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing RNA chain. A coupling time of 3-6 minutes is generally recommended.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole). This prevents the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphotriester using an iodine solution.
Post-Synthesis Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Caption: Workflow for post-synthesis cleavage and deprotection of the RNA oligonucleotide.
Detailed Protocol:
-
Cleavage and Base Deprotection: The solid support is treated with a solution of aqueous ammonium hydroxide/methylamine (AMA) at 65°C for 10-20 minutes. This cleaves the oligonucleotide from the support and removes the benzoyl and cyanoethyl protecting groups.
-
2'-TBDMS Deprotection: After evaporation of the AMA solution, the oligonucleotide is resuspended in a solution of triethylamine trihydrofluoride (TEA·3HF) and heated at 65°C for approximately 2.5 hours to remove the 2'-TBDMS groups.
-
Purification: The fully deprotected RNA is then purified from failure sequences and residual contaminants using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Quantitative Performance Data
The following table summarizes typical performance data for this compound in automated RNA synthesis.
| Parameter | Typical Value | Conditions |
| Coupling Efficiency | >98% | With ETT or DCI activator |
| Coupling Time | 3-6 minutes | Dependent on synthesizer and activator |
| Solubility | Soluble in anhydrous acetonitrile | Standard for oligonucleotide synthesis |
| Deprotection Time (Base) | 10-20 minutes | AMA at 65°C |
| Deprotection Time (2'-TBDMS) | ~2.5 hours | TEA·3HF at 65°C |
Applications
The high fidelity and stability of this compound make it suitable for the synthesis of a wide variety of RNA molecules for numerous applications, including:
-
Therapeutic Oligonucleotides: Synthesis of antisense oligonucleotides, small interfering RNAs (siRNAs), and microRNAs (miRNAs) for gene silencing applications.
-
Research Tools: Production of RNA probes for diagnostics, functional genomics, and structural biology studies.
-
mRNA Synthesis: As a building block for the in vitro transcription of messenger RNA for vaccine and therapeutic protein development.
-
Ribozyme and Aptamer Synthesis: Creation of catalytic RNA molecules and high-affinity ligands for various research and therapeutic purposes.
Conclusion
This compound is an essential reagent for the reliable and efficient chemical synthesis of RNA. Its well-defined structure, with robust protecting groups, ensures high coupling efficiencies and the production of high-quality oligonucleotides. The detailed protocols and performance data provided in this guide are intended to assist researchers and developers in optimizing their RNA synthesis processes for a broad range of cutting-edge applications.
The Role of the TBDMS Protecting Group in RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutic development, enabling the production of RNA molecules for a vast array of applications, including siRNA, ribozymes, and mRNA-based therapeutics. A critical aspect of successful RNA synthesis is the strategic use of protecting groups to prevent unwanted side reactions. Among these, the tert-butyldimethylsilyl (TBDMS) group has been a widely adopted standard for the protection of the 2'-hydroxyl group of the ribose sugar. This technical guide provides an in-depth exploration of the function of the TBDMS protecting group in RNA synthesis, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Core Function and Rationale
In the chemical synthesis of RNA, the presence of the 2'-hydroxyl group on the ribose sugar, absent in DNA, introduces a significant challenge. This hydroxyl group is nucleophilic and can interfere with the desired 3'-to-5' phosphoramidite coupling chemistry, leading to chain branching and cleavage. The primary function of the TBDMS protecting group is to block the 2'-hydroxyl group, rendering it chemically inert during the synthesis cycle.[1][2][3]
The TBDMS group is favored for several key reasons:
-
Stability: It is stable under the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group and the basic conditions used for the removal of other protecting groups on the nucleobases and phosphate backbone.[4]
-
Orthogonal Deprotection: The TBDMS group can be selectively removed under conditions that do not affect other protecting groups, a principle known as orthogonal protection. This is typically achieved using a fluoride ion source.[4][5]
-
Commercial Availability: Phosphoramidite monomers incorporating 2'-O-TBDMS protection are widely commercially available, facilitating their routine use in automated RNA synthesis.[4]
Quantitative Data Summary
The efficiency of each step in RNA synthesis is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to the use of TBDMS-protected phosphoramidites.
Table 1: Typical Reaction Parameters for Solid-Phase RNA Synthesis using 2'-TBDMS-Protected Monomers [6]
| Step | Reagent/Parameter | Concentration/Conditions | Treatment Time | Typical Efficiency |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 60 - 120 seconds | > 99% |
| Coupling | 2'-TBDMS-rN-CE Phosphoramidite & Activator (e.g., 5-Ethylthio-1H-tetrazole) | 0.05 - 0.1 M | 3 - 10 minutes | 98 - 99.5% |
| Capping | Acetic Anhydride/N-Methylimidazole | 10% / 16% | 30 - 60 seconds | > 99% |
| Oxidation | Iodine in THF/Pyridine/Water | 0.02 - 0.1 M | 30 - 60 seconds | > 99% |
Table 2: Deprotection and Purification Parameters [6][7]
| Step | Reagent/Parameter | Concentration/Conditions | Treatment Time |
| Cleavage & Base Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | - | 10 minutes at 65°C |
| 2'-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA | 1.4 M HF concentration | 1.5 - 2.5 hours at 65°C |
| 2'-TBDMS Deprotection (Alternative) | Tetrabutylammonium fluoride (TBAF) in THF | 1 M | 24 hours at room temperature |
Table 3: Typical Yields for a 20-mer RNA Oligonucleotide [6]
| Parameter | Typical Value |
| Per-cycle Coupling Efficiency | 98 - 99.5% |
| Overall Yield (post-synthesis) | 60 - 80% |
| Overall Yield (post-purification) | 30 - 50% |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines a single cycle of nucleotide addition using an automated DNA/RNA synthesizer. All reagents should be anhydrous and of synthesis grade.
Materials:
-
2'-TBDMS protected ribonucleoside-CE Phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous Acetonitrile
-
Detritylation Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water
Procedure:
-
Detritylation: The solid support is washed with anhydrous acetonitrile. The detritylation solution is then passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling: The desired 2'-TBDMS-protected phosphoramidite and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction proceeds for 3-10 minutes to form a phosphite triester linkage.
-
Capping: To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are acetylated. Capping solutions A and B are delivered to the column.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester by introducing the oxidizing solution.
-
Washing: The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
-
This cycle is repeated until the desired RNA sequence is assembled.
Protocol 2: Deprotection of the Synthesized RNA
This protocol describes the cleavage of the RNA from the solid support and the removal of all protecting groups.
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N-Methylpyrrolidone (NMP)
-
Triethylamine (TEA)
-
Dimethylsulfoxide (DMSO)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial, seal tightly, and heat at 65°C for 10 minutes.[7] This step cleaves the RNA from the support and removes the protecting groups from the nucleobases and the phosphate backbone.
-
Cool the vial and carefully transfer the supernatant containing the crude RNA to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
-
2'-TBDMS Deprotection:
-
To the dried RNA pellet, add 115 µL of DMSO and heat at 65°C for 5 minutes to fully dissolve the oligonucleotide.[7]
-
Add 60 µL of TEA and mix gently.[7]
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[7]
-
Cool the reaction mixture. The deprotected RNA is now ready for purification by methods such as HPLC or PAGE.
-
Mandatory Visualizations
Chemical Structures
Caption: Key components in TBDMS-protected RNA synthesis.
Solid-Phase RNA Synthesis Cycle
Caption: The four-step cycle of solid-phase RNA synthesis.
Deprotection Workflow
Caption: Stepwise workflow for the deprotection of synthetic RNA.
References
- 1. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 2. kulturkaufhaus.de [kulturkaufhaus.de]
- 3. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
The Role of the Benzoyl (Bz) Group in Adenosine Phosphoramidite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the critical function of the benzoyl (Bz) protecting group in adenosine phosphoramidite chemistry, a cornerstone of synthetic oligonucleotide manufacturing. We will delve into its impact on synthesis efficiency, deprotection kinetics, and provide detailed experimental protocols for its application and removal.
Core Function: Protection of the Exocyclic Amine
In the chemical synthesis of DNA and RNA oligonucleotides via the phosphoramidite method, reactive functional groups on the nucleobases must be temporarily masked to prevent unwanted side reactions.[1][2] The primary role of the benzoyl (Bz) group is to protect the exocyclic N6-amino group of the adenine base.[2][3]
Without this protection, the nucleophilic N6-amine would be free to react with the activated phosphoramidite monomers during the coupling step. This would lead to the formation of branched oligonucleotide chains and other undesirable side products, severely compromising the yield and purity of the target sequence. The benzoyl group provides robust protection throughout the iterative cycles of oligonucleotide synthesis and is removed in the final deprotection step.[3]
Impact on Oligonucleotide Synthesis Parameters
The choice of a protecting group is a trade-off between stability during synthesis and ease of removal afterward. The benzoyl group is widely used due to its stability, but its chemical properties, particularly its bulkiness, influence key synthesis parameters.
Coupling Efficiency
The steric bulk of the N6-benzoyl group can influence the kinetics of the coupling reaction.[3] Compared to smaller protecting groups or unprotected bases like thymine, the Bz group can slightly reduce coupling efficiency.[3] This effect can be mitigated by extending the coupling time or increasing the concentration of the activator.[3] Despite this, coupling efficiencies for N6-benzoyl-deoxyadenosine phosphoramidite are typically very high, often exceeding 98%.[4][5][6]
| Parameter | Value | Reference Sequence/Condition | Source |
| Standard Average Coupling Efficiency | 98.7% | Proprietary sequence at 0.2 µmol scale | Thermo Fisher Scientific[4] |
| Standard Average Coupling Efficiency | 99.3% | Proprietary oligonucleotide sequence | Thermo Fisher Scientific[5] |
| Typical Coupling Yield Drop | 5–10% | Compared to smaller protecting groups | Benchchem[3] |
| Comparative Coupling Yield (dT) | 99.5% | dT-CE phosphoramidite | Benchchem[3] |
| Comparative Coupling Yield (dA-Bz) | 90–92% | N6-benzoyl-dA derivatives | Benchchem[3] |
Deprotection Kinetics
The benzoyl group is stable under the acidic conditions used to remove the 5'-O-DMT group during each cycle of synthesis. It is designed to be removed under basic conditions after the full oligonucleotide sequence has been assembled.[3] The standard procedure involves treatment with concentrated ammonium hydroxide. Compared to other "mild" protecting groups, such as phenoxyacetyl (Pac), the benzoyl group requires a longer deprotection time.[3]
| Protecting Group | Reagent | Deprotection Time | Source |
| Benzoyl (Bz) | Concentrated Ammonium Hydroxide | 16 hours | Benchchem[3] |
| Phenoxyacetyl (Pac) | Concentrated Ammonium Hydroxide | 4 hours | Benchchem[3] |
Experimental Protocols
The following sections provide detailed methodologies for the key chemical transformations involving the benzoyl group on adenosine.
Synthesis of N6-Benzoyl-2'-Deoxyadenosine
This protocol describes the initial protection of the 2'-deoxyadenosine nucleoside.
Reagents:
-
2'-Deoxyadenosine
-
Benzoyl chloride (2.5 equivalents)
-
Trimethylsilyl chloride (1.2 equivalents)
-
Anhydrous pyridine
-
Anhydrous acetonitrile
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
-
Ice-cold water
Procedure:
-
Dissolve 2'-deoxyadenosine in anhydrous pyridine.
-
Add trimethylsilyl chloride to the solution to transiently protect the hydroxyl groups.
-
Cool the reaction mixture to 0°C.
-
Add benzoyl chloride (2.5 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 18–24 hours.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ice-cold water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the N6-benzoyl-2'-deoxyadenosine using silica gel column chromatography.
Use in Automated Solid-Phase Oligonucleotide Synthesis
N6-benzoyl-deoxyadenosine is converted into its 5'-O-DMT, 3'-O-phosphoramidite derivative to be used as a building block in automated synthesis. The synthesis cycle is a four-step process.
Workflow:
-
Detritylation: The acid-labile 5'-O-dimethoxytrityl (DMT) group is removed from the 5'-terminus of the growing oligonucleotide chain attached to the solid support, typically using trichloroacetic acid in dichloromethane.
-
Coupling: The DMT-dA(bz) phosphoramidite is activated, commonly with an activator like 5-ethylthio-1H-tetrazole (0.25 M), and added to the support-bound oligonucleotide.[3] The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[] To compensate for the steric hindrance of the benzoyl group, an extended coupling time of 180–300 seconds is recommended.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent coupling cycles. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester bond using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.
This four-step cycle is repeated for each nucleotide in the desired sequence.
Post-Synthesis Deprotection of the Benzoyl Group
After the final coupling cycle, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Reagents:
-
Concentrated ammonium hydroxide (28-30%)
-
Methanol (optional)
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a solution of concentrated ammonium hydroxide. A mixture with methanol may also be used.
-
Heat the sealed vial at a controlled temperature (e.g., 55°C).
-
Maintain the reaction for the required duration. For benzoyl groups, a treatment of 16 hours is typically sufficient for complete removal.[3] For comparison, phenoxyacetyl groups may only require 4 hours.[3]
-
After cooling, evaporate the ammonium hydroxide solution.
-
The resulting deprotected oligonucleotide is then purified, typically by High-Performance Liquid Chromatography (HPLC).
Visualized Workflows and Pathways
Conclusion
The benzoyl group is an essential tool in oligonucleotide synthesis, serving as a robust protector of the N6-amino group of adenosine. Its chemical stability prevents the formation of undesired branched byproducts during the iterative synthesis cycles. While its steric bulk can slightly decrease coupling efficiency and its removal requires longer basic treatment compared to milder alternatives, these factors are well-characterized and can be effectively managed through optimized synthesis protocols. The reliability and effectiveness of benzoyl protection have established DMT-dA(bz) phosphoramidite as a fundamental building block for the routine synthesis of high-quality DNA and RNA oligonucleotides for research, diagnostic, and therapeutic applications.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. journalirjpac.com [journalirjpac.com]
- 3. DMT-dA(bz) Phosphoramidite | 98796-53-3 | Benchchem [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to 3'-TBDMS-Bz-rA Phosphoramidite for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3'-tert-butyldimethylsilyl-N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a critical reagent in the chemical synthesis of RNA oligonucleotides. This document outlines its chemical properties, applications, and a detailed protocol for its use in solid-phase RNA synthesis.
Core Compound Data
The following table summarizes the key quantitative data for 3'-TBDMS-Bz-rA phosphoramidite.
| Property | Value | References |
| CAS Number | 129451-75-8 | [1][2][3][4][5] |
| Molecular Weight | 988.19 g/mol | [1][2][6][7] |
| 987.448 g/mol | [3][8] | |
| 988.21 g/mol | [9] | |
| Molecular Formula | C₅₃H₆₆N₇O₈PSi | [2] |
Note: The slight variations in molecular weight reported across different suppliers are typically due to differences in isotopic composition and rounding.
Introduction to this compound
This compound is a protected adenosine building block essential for the automated solid-phase synthesis of RNA. It is specifically designed for incorporation into growing oligonucleotide chains with high efficiency and fidelity. The key features of this reagent include:
-
5'-DMT Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, allowing for controlled, stepwise synthesis. It is removed at the beginning of each coupling cycle.
-
3'-Phosphoramidite Group: The diisopropylamino phosphoramidite moiety at the 3'-position is activated during the coupling step to form a phosphite triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.
-
Benzoyl (Bz) Protecting Group: The exocyclic amine of the adenine base is protected by a benzoyl group to prevent unwanted side reactions during synthesis.
-
3'-TBDMS Protecting Group: The tert-butyldimethylsilyl (TBDMS) group protects the 3'-hydroxyl group of the ribose sugar. This silyl ether is stable to the conditions of the synthesis cycle but can be selectively removed during the final deprotection steps using a fluoride source.
These protecting groups ensure that the synthesis proceeds in a controlled, stepwise manner, leading to the desired RNA sequence.
Applications in Research and Development
This phosphoramidite is a cornerstone for the synthesis of various RNA molecules used in a wide range of applications, including:
-
Therapeutic Oligonucleotides: Synthesis of antisense oligonucleotides, small interfering RNAs (siRNAs), and mRNA for therapeutic purposes.
-
Research Tools: Production of RNA probes for diagnostics, functional genomics, and studying RNA structure and function.
-
Structural Biology: High-fidelity synthesis of modified and unmodified RNA strands for structural analysis by techniques such as X-ray crystallography and NMR.
Experimental Protocol: Solid-Phase RNA Synthesis
The following is a generalized protocol for the use of this compound in automated solid-phase RNA synthesis. The synthesis cycle consists of four main steps that are repeated for each nucleotide addition.
1. Reagent Preparation:
-
Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Ensure all other necessary reagents (e.g., activator, capping solutions, oxidizing agent, deblocking solution) are freshly prepared and anhydrous.
2. The Synthesis Cycle:
-
Step 1: Deblocking (Detritylation)
-
The 5'-DMT protecting group is removed from the support-bound nucleoside (or the growing oligonucleotide chain) by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
-
Step 2: Coupling
-
The this compound is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT).
-
The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the support-bound chain, forming a phosphite triester linkage. Coupling times are typically longer for RNA synthesis (3-6 minutes) compared to DNA synthesis.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and 1-methylimidazole). This prevents the formation of deletion mutants (n-1 sequences) in the final product.
-
-
Step 4: Oxidation
-
The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with an oxidizing agent, typically an iodine solution in a mixture of tetrahydrofuran, pyridine, and water.
-
This four-step cycle is repeated until the desired RNA sequence is fully assembled.
3. Cleavage and Deprotection:
-
Cleavage from Support: The synthesized oligonucleotide is cleaved from the solid support using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Removal of Protecting Groups: The same basic solution removes the benzoyl (Bz) protecting group from the adenine base and the cyanoethyl group from the phosphate backbone.
-
Removal of TBDMS Group: The 2'-O-TBDMS groups are removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).
4. Purification:
-
The final deprotected RNA oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to obtain a product of high purity.
Workflow and Pathway Visualization
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. idtdna.com [idtdna.com]
- 6. DNA寡核苷酸合成 [sigmaaldrich.com]
- 7. atdbio.com [atdbio.com]
- 8. benchchem.com [benchchem.com]
- 9. usp.org [usp.org]
The Core Principles of Phosphoramidite Chemistry for RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the core principles of phosphoramidite chemistry, the cornerstone of automated solid-phase RNA synthesis. A thorough understanding of this methodology is critical for researchers, scientists, and drug development professionals engaged in the creation of RNA-based therapeutics, diagnostics, and research tools. This document provides a detailed overview of the chemical reactions, experimental protocols, and quantitative data associated with this powerful technology.
Introduction to Phosphoramidite Chemistry for RNA Synthesis
Solid-phase synthesis of RNA using phosphoramidite chemistry has revolutionized the accessibility of synthetic RNA oligonucleotides for a vast array of applications, including siRNA, antisense oligonucleotides, and CRISPR guide RNAs.[1][2][] The method's success lies in its cyclical and automated nature, allowing for the precise, stepwise addition of ribonucleotide building blocks to a growing RNA chain attached to a solid support.[4][] The key challenge in RNA synthesis, compared to DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be appropriately protected to prevent unwanted side reactions and chain degradation.[6][7][8]
The Chemistry of RNA Phosphoramidite Monomers
The building blocks for RNA synthesis are ribonucleoside phosphoramidites. These are chemically modified nucleosides designed for stability during storage and controlled reactivity during synthesis. Each phosphoramidite monomer is characterized by several key chemical modifications:
-
5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with an acid-labile group, most commonly the dimethoxytrityl (DMT) group.[7] This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.
-
2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a base-labile group that is stable throughout the synthesis cycles. Common protecting groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[8][9] The choice of the 2'-protecting group is critical as it influences coupling efficiency and the final deprotection strategy.[8]
-
3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified with a phosphoramidite group, typically a diisopropylamino phosphoramidite. This group is activated during the coupling step to form a phosphite triester linkage with the 5'-hydroxyl of the growing RNA chain.[4]
-
Exocyclic Amine Protection: The exocyclic amines on the nucleobases (Adenine, Guanine, and Cytosine) are protected with acyl groups to prevent side reactions.[8]
Figure 1: Key components of a ribonucleoside phosphoramidite monomer.
The Solid-Phase RNA Synthesis Cycle
Automated RNA synthesis occurs on a solid support, typically controlled pore glass (CPG) or polystyrene, within a synthesizer column. The process consists of a repeated four-step cycle for each nucleotide addition.[10]
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide attached to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[10] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.[11]
-
Coupling: The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as tetrazole or a derivative like 5-ethylthio-1H-tetrazole (ETT).[1][10] The activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing RNA chain. This reaction forms a phosphite triester linkage.[10] Due to the steric hindrance of the 2'-protecting group, coupling times for RNA synthesis are generally longer than for DNA synthesis.[8][12]
-
Capping: To prevent the growth of failure sequences (chains that did not undergo coupling), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[4][10] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[4]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester.[10] This is commonly done using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.[10]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Figure 2: The four-step cycle of solid-phase RNA synthesis.
Post-Synthesis Processing: Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This process typically involves:
-
Cleavage from Support and Removal of Phosphate and Base Protecting Groups: The support is treated with a basic solution, such as concentrated ammonium hydroxide or a mixture of ammonia and methylamine (AMA), to cleave the ester linkage holding the RNA to the support and to remove the protecting groups from the phosphate backbone and the exocyclic amines of the nucleobases.[2][13]
-
Removal of 2'-Hydroxyl Protecting Groups: The 2'-O-silyl protecting groups (e.g., TBDMS) are removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[8][13]
The fully deprotected RNA oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[]
Quantitative Data in RNA Synthesis
The efficiency of each step in the synthesis cycle is crucial for obtaining a high yield of the full-length RNA product. The coupling efficiency, in particular, has a significant impact on the overall yield, especially for longer oligonucleotides.[14][15]
| Parameter | Typical Value/Range | Significance |
| Coupling Efficiency (per step) | 98.5% - 99.5% | A small decrease significantly reduces the final yield of full-length product.[15][16] |
| Coupling Time | 3 - 6 minutes | Longer than DNA synthesis due to steric hindrance of the 2'-protecting group.[8][12] |
| Phosphoramidite Concentration | 0.1 M - 0.2 M | Sufficient concentration is required for efficient coupling.[12] |
| Activator Concentration | ~0.25 M | Activates the phosphoramidite for coupling.[17][18] |
| Deblocking Time | 1 - 3 minutes | Sufficient time is needed for complete DMT removal without damaging the RNA. |
The theoretical yield of full-length product can be calculated using the formula: Yield = (Coupling Efficiency)(Number of couplings) . For example, a 30-mer RNA (29 couplings) synthesized with a 99% average coupling efficiency would have a theoretical yield of approximately 75%, while at 98% efficiency, the yield drops to about 55%.[16]
Experimental Protocols
The following provides a generalized, high-level experimental protocol for solid-phase RNA synthesis. Specific parameters will vary depending on the synthesizer, reagents, and the specific RNA sequence.
Reagent Preparation
-
Phosphoramidite Solutions: Dissolve the ribonucleoside phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).[17] It is critical to maintain anhydrous conditions to prevent hydrolysis of the phosphoramidites.[12]
-
Activator Solution: Prepare a solution of the activator (e.g., 0.25 M ETT) in anhydrous acetonitrile.[17]
-
Other Reagents: Prepare fresh solutions of the deblocking, capping, and oxidizing reagents according to the synthesizer manufacturer's recommendations.
Automated Synthesis
-
Synthesizer Setup: Install the appropriate solid support column (e.g., CPG with the first nucleoside attached) and the prepared reagent bottles on the automated synthesizer.
-
Sequence Programming: Enter the desired RNA sequence into the synthesizer's control software.
-
Synthesis Execution: Initiate the synthesis program. The synthesizer will automatically perform the cyclical deblocking, coupling, capping, and oxidation steps for each nucleotide addition.
Cleavage and Deprotection
-
Ammonolysis: After synthesis, transfer the solid support to a vial and add a solution of aqueous ammonia or AMA. Heat the mixture to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
2'-Deprotection: After removing the ammonia, add a fluoride-containing deprotection solution (e.g., TBAF in THF) to the crude RNA to remove the 2'-hydroxyl protecting groups.
-
Quenching and Desalting: Quench the deprotection reaction and desalt the crude RNA solution using techniques like ethanol precipitation or size-exclusion chromatography.
Purification
Purify the full-length RNA oligonucleotide from truncated sequences and other impurities using HPLC or PAGE.
Figure 3: A high-level experimental workflow for phosphoramidite-based RNA synthesis.
Conclusion
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA. Its efficiency and amenability to automation have been instrumental in advancing RNA research and therapeutics. A deep understanding of the underlying chemical principles, the role of protecting groups, and the optimization of reaction conditions is paramount for achieving high-fidelity synthesis of RNA oligonucleotides. As the demand for synthetic RNA continues to grow, further innovations in phosphoramidite chemistry and purification techniques will be crucial for meeting the needs of researchers and the pharmaceutical industry.
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. alfachemic.com [alfachemic.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. atdbio.com [atdbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. idtdna.com [idtdna.com]
- 15. benchchem.com [benchchem.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. glenresearch.com [glenresearch.com]
An In-depth Technical Guide on 3'-TBDMS-Bz-rA Phosphoramidite: Solubility and Stability for Researchers and Drug Development Professionals
Introduction: 3'-TBDMS-Bz-rA phosphoramidite is a critical building block in the chemical synthesis of RNA, a field of immense importance for the development of therapeutics such as siRNA, antisense oligonucleotides, and mRNA-based vaccines. This guide provides a comprehensive overview of the solubility and stability of this key reagent, offering essential data and protocols to ensure its effective use in research and drug development. The proper handling and understanding of its chemical properties are paramount for achieving high-yield, high-purity synthesis of RNA oligonucleotides.
Solubility Profile
The solubility of this compound is a critical factor for its application in automated oligonucleotide synthesis, which predominantly utilizes anhydrous acetonitrile as the solvent. Ensuring complete dissolution at the desired concentration is essential for efficient coupling reactions.
Quantitative Solubility Data
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in a consolidated format, the following table summarizes available information and typical solubility characteristics for this class of compounds.
| Solvent | Molar Mass ( g/mol ) | Solubility | Notes |
| Anhydrous Acetonitrile (MeCN) | 41.05 | Soluble | Standard solvent for oligonucleotide synthesis. Concentrations of 0.05 M to 0.1 M are commonly used.[1] Poor solubility of some protected nucleosides in MeCN has been noted.[2] |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ≥ 100 mg/mL (≥ 101.20 mM) | Highly soluble, but hygroscopic nature of DMSO can impact stability if not handled under strictly anhydrous conditions. |
| Dichloromethane (DCM) | 84.93 | Soluble | Can be used for more lipophilic phosphoramidites, though it may affect flow rates and volatility in some synthesizers.[1][2] |
| Chloroform (CHCl₃) | 119.38 | Soluble | A polar organic solvent in which the compound is reported to be soluble. |
| Methanol (MeOH) | 32.04 | Soluble | A polar organic solvent in which the compound is reported to be soluble. |
| Ethyl Acetate (EtOAc) | 88.11 | Sparingly Soluble | Generally lower solubility compared to more polar solvents. |
| Tetrahydrofuran (THF) | 72.11 | Soluble | Can be used, but like acetonitrile, solubility can be an issue for some protected nucleosides.[2] |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of this compound is the static equilibrium method, followed by a quantitative analysis such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvents (e.g., acetonitrile, dichloromethane)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.2 µm, PTFE)
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired anhydrous solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation and moisture ingress.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the filtered sample and the standard solutions into the HPLC system.
-
Analyze the chromatograms and determine the concentration of the phosphoramidite in the saturated solution by comparing its peak area to the calibration curve generated from the standard solutions.
-
-
Calculation:
-
The solubility is expressed as mg/mL or mol/L.
-
Stability Profile
The stability of this compound is a critical parameter that directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. This phosphoramidite is susceptible to degradation via hydrolysis and oxidation. The benzoyl (Bz) and tert-butyldimethylsilyl (TBDMS) protecting groups are designed to be stable throughout the synthesis and are removed under specific deprotection conditions.[3]
Factors Affecting Stability
-
Moisture: Water is a primary cause of degradation, leading to the hydrolysis of the phosphoramidite linkage to form the corresponding H-phosphonate. It is crucial to use anhydrous solvents (<30 ppm water) and handle the reagent under an inert atmosphere.[1]
-
Oxidation: Exposure to air can lead to the oxidation of the P(III) center to a P(V) species, rendering the phosphoramidite inactive for coupling.
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store the solid phosphoramidite at low temperatures (-20°C or -80°C).[4]
-
Light: Protection from light is also recommended during storage to prevent any photochemical degradation.
-
Solution Stability: Once dissolved in a solvent like acetonitrile, the stability of the phosphoramidite decreases over time. Stock solutions should be used as fresh as possible. For instance, in-solvent storage recommendations are typically 1 month at -20°C and up to 6 months at -80°C when stored under nitrogen.[4]
Quantitative Stability Data
The following table provides a summary of the stability of phosphoramidites under various conditions, with a focus on degradation rates in solution.
| Condition | Parameter | Observation |
| Storage (Solid) | Temperature | Stable for extended periods when stored at -20°C or below under an inert, dry atmosphere. |
| Storage (in Acetonitrile) | Temperature & Time | At room temperature, degradation is noticeable over hours to days. In a study of deoxyribonucleoside phosphoramidites in acetonitrile, the purity of dA(bz) phosphoramidite was reduced by 6% after five weeks.[5][6] |
| Presence of Water | Hydrolysis | The primary degradation pathway is hydrolysis to the H-phosphonate. The rate of degradation is dependent on the water concentration.[5][6] |
| Presence of Oxygen | Oxidation | The P(III) center is susceptible to oxidation to P(V). |
Experimental Protocols for Stability Assessment
2.3.1. HPLC-Based Stability Study
Objective: To monitor the degradation of this compound in solution over time under specific conditions.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Vials with septa
-
HPLC system with a UV detector and a C18 column
-
Temperature-controlled incubator
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in anhydrous acetonitrile at a known concentration (e.g., 0.1 M).
-
Dispense the solution into several vials, seal them under an inert atmosphere (e.g., argon or nitrogen), and store them under the desired conditions (e.g., room temperature, 4°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the vials.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a suitable gradient elution method to separate the parent phosphoramidite from its degradation products (e.g., H-phosphonate, oxidized species).
-
Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the parent phosphoramidite and any degradation products.
-
Calculate the percentage of the remaining intact phosphoramidite at each time point to determine the degradation rate.
-
2.3.2. ³¹P NMR Spectroscopy for Stability Assessment
Objective: To identify and quantify the phosphorus-containing species in a sample of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CD₃CN or CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the this compound in the deuterated solvent in an NMR tube under an inert atmosphere.
-
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
-
Spectral Analysis:
-
The intact phosphoramidite will typically show two peaks around 149-152 ppm, corresponding to the two diastereomers at the phosphorus center.[7]
-
The presence of the hydrolyzed H-phosphonate species will be indicated by peaks in the range of 0-10 ppm.
-
Oxidized P(V) species will appear in a different region of the spectrum.
-
By integrating the respective peak areas, the relative percentage of the intact phosphoramidite and its degradation products can be quantified.[4]
-
Workflow and Logical Relationships
The primary application of this compound is in the solid-phase synthesis of RNA. The following diagrams illustrate the key workflows and relationships.
RNA Synthesis Cycle
The following diagram outlines the four main steps in a single cycle of RNA synthesis using phosphoramidite chemistry on an automated synthesizer.
Caption: The four-step cycle of solid-phase RNA synthesis.
Experimental Workflow for Stability Assessment
This diagram illustrates the logical flow of an experiment designed to assess the stability of this compound.
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. usp.org [usp.org]
A Researcher's In-depth Guide to Phosphoramidite Nomenclature and Abbreviations
For researchers, scientists, and drug development professionals navigating the complexities of synthetic oligonucleotides, a thorough understanding of phosphoramidite chemistry is paramount. Phosphoramidites are the cornerstone of modern DNA and RNA synthesis, enabling the creation of custom sequences for a vast array of applications, from diagnostics and therapeutics to synthetic biology.[1][2][3][4] This technical guide provides a comprehensive overview of phosphoramidite nomenclature and abbreviations, details experimental protocols, and presents quantitative data to aid in the design and execution of oligonucleotide synthesis.
Deciphering Phosphoramidite Nomenclature: A Logical Approach
The nomenclature of a phosphoramidite molecule systematically describes its constituent parts. Understanding this logic is key to interpreting and selecting the correct building blocks for oligonucleotide synthesis. A standard phosphoramidite consists of a nucleoside with several protecting groups attached to prevent unwanted side reactions during synthesis.[3][4]
The core components of a phosphoramidite's name and abbreviation are:
-
The Nucleobase: This is the information-carrying part of the nucleotide (Adenine, Guanine, Cytosine, Thymine, or Uracil).
-
The Sugar: This is either deoxyribose (for DNA) or ribose (for RNA). For RNA, the 2'-hydroxyl group requires a protecting group.
-
The 5'-Hydroxyl Protecting Group: This is typically a Dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for chain extension.[5]
-
The 3'-Phosphoramidite Group: This is the reactive moiety that forms the phosphite triester linkage with the 5'-hydroxyl of the growing oligonucleotide chain. It is protected by a 2-cyanoethyl group and carries a diisopropylamino group that acts as a leaving group.[3][4]
-
Exocyclic Amine Protecting Groups: The amino groups on the nucleobases (A, G, and C) are protected to prevent side reactions. Common protecting groups include benzoyl (Bz), isobutyryl (iBu), acetyl (Ac), and dimethylformamidine (dmf).[6][7]
Standard and Modified Phosphoramidite Abbreviations
The following tables summarize the abbreviations for standard and commonly used modified phosphoramidites.
Table 1: Standard DNA and RNA Phosphoramidites
| Nucleoside | DNA Abbreviation | Base Protecting Group | RNA Abbreviation | Base Protecting Group | 2'-OH Protecting Group |
| Adenosine | dA | Bz or Pac | rA | Bz or Pac | TBDMS or TOM |
| Cytidine | dC | Bz or Ac | rC | Ac | TBDMS or TOM |
| Guanosine | dG | iBu or dmf | rG | iBu or dmf | TBDMS or TOM |
| Thymidine | T | None | - | - | - |
| Uridine | - | - | U | None | TBDMS or TOM |
Table 2: Common Modified Phosphoramidites and Linkers
| Modification Type | Abbreviation/Name | Description |
| 2'-Sugar Modifications | 2'-OMe | 2'-O-Methyl modification increases nuclease resistance and binding affinity. |
| 2'-MOE | 2'-O-Methoxyethyl modification enhances nuclease resistance and reduces toxicity. | |
| 2'-F | 2'-Fluoro modification provides high binding affinity and nuclease resistance. | |
| Backbone Modifications | LNA | Locked Nucleic Acid provides the highest binding affinity.[8] |
| Phosphorothioate (PS) | A sulfur atom replaces a non-bridging oxygen in the phosphate backbone, increasing nuclease resistance. This modification is introduced during the oxidation step. | |
| 5' and 3' Modifiers | 5'-Amino-Modifier | Introduces a primary amine at the 5'-terminus for subsequent conjugation.[9] |
| 3'-Amino-Modifier | Introduces a primary amine at the 3'-terminus.[9] | |
| 5'-Phosphate | Adds a phosphate group to the 5'-terminus.[10] | |
| Biotin | For affinity purification or detection. | |
| Spacers | C3, C6, C12 Spacers | Alkyl chains of varying lengths to introduce space between a label and the oligonucleotide.[5] |
| Fluorescent Dyes | FAM | Fluorescein, emits in the green spectrum.[11] |
| HEX | Hexachlorofluorescein, emits in the yellow-green spectrum.[12] | |
| TET | Tetrachlorofluorescein, emits in the yellow spectrum.[12] | |
| Cy3, Cy5 | Cyanine dyes with various emission spectra.[13] | |
| ROX | Carboxy-X-rhodamine, emits in the red spectrum.[13] |
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide product.
Table 3: Typical Coupling Efficiencies
| Phosphoramidite Type | Average Stepwise Coupling Efficiency | Impact on a 50-mer Synthesis (Theoretical Yield) |
| Standard DNA Phosphoramidites | >99% | >60% |
| Standard RNA Phosphoramidites | 98-99% | 36-60% |
| Modified Phosphoramidites | 95-99% | 7-60% |
Note: Coupling efficiencies can be affected by the synthesizer, reagents, and protocols used. Even a small decrease in coupling efficiency significantly reduces the final yield of the desired full-length product, especially for longer oligonucleotides.[14]
Table 4: Deprotection Conditions for Common Protecting Groups
| Protecting Group | Reagent | Temperature | Duration |
| Standard Base Protection (Bz, iBu) | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 10-15 minutes | |
| Fast Deprotection (Ac, dmf) | Concentrated Ammonium Hydroxide | 60°C | 30-60 minutes[15] |
| AMA (Ammonium hydroxide/40% Methylamine 1:1) | 65°C | 5 minutes[3] | |
| Ultra-Mild Deprotection (Pac, iPr-Pac) | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours[3] |
| 2'-TBDMS (RNA) | Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO | 65°C | 2.5 hours |
| 2'-TOM (RNA) | Methylamine in Ethanol/Water | Room Temperature | 30 minutes |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on a solid support is a cyclical process involving four main chemical reactions for the addition of each nucleotide.[]
Protocol:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treatment with a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[6] This exposes the 5'-hydroxyl group for the next reaction. The orange-colored trityl cation released can be quantified spectrophotometrically to monitor coupling efficiency.[17]
-
Coupling: The next phosphoramidite monomer, dissolved in anhydrous acetonitrile, is activated by an activator solution (e.g., 0.25 M 5-ethylthiotetrazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.[6]
-
Capping: To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), the unreacted 5'-hydroxyl groups are permanently blocked by acetylation using a mixture of acetic anhydride and N-methylimidazole.[4]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6] For the synthesis of phosphorothioate oligonucleotides, this step is replaced with a sulfurization step.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
Protocol for Standard DNA Oligonucleotides:
-
Cleavage and Base Deprotection: The solid support is treated with concentrated aqueous ammonium hydroxide or a mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) at an elevated temperature (e.g., 55-65°C) for a specified duration (see Table 4). This cleaves the succinyl linker, releasing the oligonucleotide from the support, and removes the protecting groups from the nucleobases and the phosphate backbone.[6][18]
-
Removal of Deprotection Reagent: The basic solution is removed, and the crude oligonucleotide is dried.
-
DMT Removal (if "DMT-on" purification is performed): If the final 5'-DMT group was left on for purification, it is removed by treatment with an acidic solution, such as 80% acetic acid in water.[6]
Protocol for RNA Oligonucleotides:
RNA deprotection is a two-step process to first remove the base and phosphate protecting groups, followed by the removal of the 2'-hydroxyl protecting group.
-
Base and Phosphate Deprotection: Similar to DNA, treatment with a basic solution like AMA is used.
-
2'-Hydroxyl Deprotection: The 2'-TBDMS or 2'-TOM protecting groups are removed using a fluoride-containing reagent, such as triethylamine trihydrofluoride (TEA·3HF).
Purification
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying "DMT-on" oligonucleotides. The hydrophobic DMT group allows for the separation of the full-length product from shorter, "DMT-off" failure sequences.[19]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE separates oligonucleotides based on their size and is effective for obtaining high-purity products, especially for longer sequences.[19]
-
n-Butanol Extraction: A rapid method for removing organic by-products from the deprotection step, such as benzamides, without the need for prior ammonia removal.[20]
Selecting the Right Phosphoramidite: A Decision Pathway
The choice of phosphoramidites depends on the desired characteristics of the final oligonucleotide.
References
- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. glenresearch.com [glenresearch.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. blog.entegris.com [blog.entegris.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. libpubmedia.co.uk [libpubmedia.co.uk]
- 9. glenresearch.com [glenresearch.com]
- 10. Linkers and Spacers | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 12. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. atdbio.com [atdbio.com]
- 14. benchchem.com [benchchem.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 17. atdbio.com [atdbio.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. academic.oup.com [academic.oup.com]
The Advent of TBDMS-Protected Phosphoramidites: A Technical Guide to a Cornerstone of Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the chemical synthesis of oligonucleotides is a foundational technology. The discovery and development of tert-butyldimethylsilyl (TBDMS)-protected phosphoramidites marked a pivotal moment in this field, enabling the reliable and efficient solid-phase synthesis of RNA. This in-depth technical guide explores the core principles, experimental protocols, and key data associated with this essential protecting group strategy.
The introduction of the TBDMS group for the 2'-hydroxyl protection of ribonucleosides, pioneered by Kelvin K. Ogilvie and Nassim Usman in the 1980s, was a significant breakthrough.[1][2][3] This innovation addressed the critical challenge of differentiating the 2'- and 3'-hydroxyl groups of the ribose sugar, a prerequisite for the directional synthesis of RNA. The TBDMS group's stability to the acidic conditions required for detritylation and the basic conditions of other steps in the phosphoramidite cycle, combined with its selective removal by fluoride ions, made it an ideal candidate for 2'-hydroxyl protection.[4][5]
Core Principles of TBDMS-Based RNA Synthesis
The solid-phase synthesis of RNA using TBDMS-protected phosphoramidites follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.[6] The TBDMS group on the 2'-hydroxyl of the incoming phosphoramidite monomer remains intact throughout these cycles.
A crucial aspect of this methodology is the potential for migration of the TBDMS group from the 2'- to the 3'-hydroxyl position during the synthesis of the phosphoramidite building blocks.[7] This migration can lead to the formation of unnatural 2'-5' internucleotide linkages in the final oligonucleotide.[8][9] Therefore, stringent quality control of the phosphoramidite monomers is essential to ensure the synthesis of biologically active RNA with the correct 3'-5' phosphodiester backbone.[7][10]
Quantitative Data on TBDMS-Protected Phosphoramidite Synthesis
The efficiency of oligonucleotide synthesis is paramount. The coupling efficiency of TBDMS-protected phosphoramidites is influenced by the activator used and the coupling time. While early methods using 1H-tetrazole required longer coupling times, the development of more potent activators has significantly improved efficiency and reduced synthesis time.[11][12]
| Activator | Typical Concentration (M) | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Reference(s) |
| 1H-Tetrazole | 0.45 | >10 | >98 | [11][13] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 | 5 - 6 | >99 | [12][13] |
| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 | 3 | >99 | [11][14] |
| 4,5-Dicyanoimidazole (DCI) | 0.5 | 5 - 10 | >98 | [11][13] |
Experimental Protocols
Synthesis of 2'-O-TBDMS-Ribonucleoside Phosphoramidites
The synthesis of the phosphoramidite monomers is a critical precursor to oligonucleotide synthesis. The following is a generalized protocol:
-
Protection of the 5'- and 3'-hydroxyls: Start with the desired N-protected ribonucleoside. Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.
-
Silylation of the 2'-hydroxyl: React the 5'-O-DMT protected ribonucleoside with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole or silver nitrate, to selectively silylate the 2'-hydroxyl group. Careful control of reaction conditions is necessary to minimize migration to the 3'-position.
-
Phosphitylation of the 3'-hydroxyl: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Purification: The resulting 5'-O-DMT-2'-O-TBDMS-N-protected-ribonucleoside-3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite is purified by silica gel chromatography.
Automated Solid-Phase RNA Synthesis
The following protocol outlines a single cycle of automated solid-phase RNA synthesis on a synthesizer.
-
Detritylation: The 5'-O-DMT group is removed from the support-bound nucleoside by treatment with a solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Coupling: The TBDMS-protected phosphoramidite monomer (dissolved in anhydrous acetonitrile) and an activator (e.g., ETT or DCI) are delivered to the synthesis column. The coupling reaction forms a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences. This is typically achieved using a solution of acetic anhydride (Cap A) and N-methylimidazole (Cap B).
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
This cycle is repeated for each nucleotide to be added to the sequence.
Deprotection of the Oligonucleotide
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is typically a two-step process.
Step 1: Cleavage and Base/Phosphate Deprotection
-
Reagent: A mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) or a solution of aqueous methylamine.[3][13]
-
Procedure:
-
Transfer the solid support from the synthesis column to a sealed vial.
-
Add the deprotection solution and heat at a specified temperature (e.g., 55-65°C) for several hours.[13][15] This step cleaves the oligonucleotide from the support and removes the acyl protecting groups from the nucleobases and the cyanoethyl groups from the phosphates.
-
After cooling, the supernatant containing the partially deprotected oligonucleotide is collected.
-
Step 2: Removal of the 2'-O-TBDMS Group
-
Reagents: A fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in THF or triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or NMP.[13][16]
-
Procedure:
-
The dried, partially deprotected oligonucleotide is dissolved in the fluoride-containing solution.
-
The reaction is incubated at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight.[13][16]
-
The reaction is quenched, and the fully deprotected RNA is purified, typically by HPLC or gel electrophoresis.
-
Visualizing the Workflow
The logical flow of the synthesis and deprotection processes can be visualized using diagrams.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: The two-step deprotection process for TBDMS-protected oligonucleotides.
Conclusion
The development of TBDMS-protected phosphoramidites has been instrumental in advancing the field of RNA synthesis. This methodology, while requiring careful execution and quality control, has enabled the routine and automated synthesis of a wide variety of RNA molecules for research, diagnostic, and therapeutic applications. The principles and protocols outlined in this guide provide a solid foundation for professionals working in the field of drug discovery and nucleic acid chemistry. The ongoing refinement of protecting group strategies, such as the development of the TOM (triisopropylsilyloxymethyl) group, continues to build upon the foundational success of the TBDMS approach, further enhancing the efficiency and scope of RNA synthesis.[1][5][8][9]
References
- 1. glenresearch.com [glenresearch.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. atdbio.com [atdbio.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. massbio.org [massbio.org]
- 9. glenresearch.com [glenresearch.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. kulturkaufhaus.de [kulturkaufhaus.de]
- 15. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 16. glenresearch.com [glenresearch.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of RNA Oligonucleotides using 3'-TBDMS-Bz-rA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, genomics research, and the development of RNA-based therapeutics such as siRNA, antisense oligonucleotides, and mRNA vaccines. The phosphoramidite method, adapted for RNA synthesis, remains the gold standard for achieving high-fidelity sequences. A critical component of this methodology is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobase, the 2'-hydroxyl group of the ribose sugar, and the phosphate backbone.
This document provides detailed application notes and protocols for the synthesis of RNA oligonucleotides utilizing 3'-O-(tert-butyldimethylsilyl)-N6-benzoyl-2'-O-(tert-butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)-adenosine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite (commonly referred to as 3'-TBDMS-Bz-rA phosphoramidite). The tert-butyldimethylsilyl (TBDMS) group is a robust and widely used protecting group for the 2'-hydroxyl, offering stability during the synthesis cycles and selective removal post-synthesis. The benzoyl (Bz) group provides protection for the exocyclic amine of adenosine.
These protocols are designed to guide researchers through the entire workflow, from solid-phase synthesis to the final deprotection and purification of the target RNA oligonucleotide.
Data Presentation: Synthesis Parameters
Successful RNA oligonucleotide synthesis is dependent on optimizing several key parameters. The following tables summarize critical quantitative data for the use of this compound and other standard RNA phosphoramidites in solid-phase synthesis.
Table 1: Recommended Coupling Conditions for TBDMS-Protected RNA Phosphoramidites
| Parameter | Recommendation | Notes |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile | A highly efficient activator for sterically hindered RNA phosphoramidites.[1] |
| 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile | Offers faster coupling times compared to ETT.[1] | |
| Coupling Time | 6 minutes with ETT | Sufficient time to ensure high coupling efficiency.[1] |
| 3 minutes with BTT | The increased acidity of BTT allows for a shorter coupling duration.[1] | |
| Coupling Efficiency | >97% | Generally high efficiency is expected with high-quality reagents and optimized protocols. |
Table 2: Deprotection and Cleavage Conditions
| Step | Reagent | Temperature | Duration | Purpose |
| 1. Cleavage and Base Deprotection | Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) | 65°C | 10-15 minutes | Cleaves the oligonucleotide from the solid support and removes the benzoyl (Bz) and other base-protecting groups.[] |
| 2. 2'-TBDMS Group Removal | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65°C | 2.5 hours | Specifically removes the TBDMS protecting group from the 2'-hydroxyls.[1] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the standard cycle for automated solid-phase synthesis of RNA on a compatible DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.
Materials:
-
This compound and other required RNA phosphoramidites (e.g., Ac-rC, Ac-rG, rU), dissolved in anhydrous acetonitrile.
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Activator solution (ETT or BTT in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)).
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile for washing steps.
Procedure:
The synthesis is a four-step cycle that is repeated for each nucleotide addition:
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.
-
The support is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated DMT cation.
-
-
Coupling:
-
The this compound and the activator solution are simultaneously delivered to the synthesis column.
-
The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3]
-
Allow the coupling reaction to proceed for the recommended time (e.g., 3 minutes with BTT).
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of failure sequences (n-1 mers).
-
-
Oxidation:
-
The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by the oxidizing solution.
-
The support is washed with anhydrous acetonitrile.
-
This cycle is repeated until the desired RNA sequence is assembled.
Protocol 2: Cleavage, Deprotection, and Purification
Materials:
-
Ammonium Hydroxide/Methylamine (AMA) solution.
-
Dimethyl sulfoxide (DMSO), anhydrous.
-
Triethylamine trihydrofluoride (TEA·3HF).
-
Glen-Pak™ RNA Quenching Buffer (or equivalent).
-
RNA purification cartridges (e.g., Glen-Pak™ RNA Cartridge).
-
RNase-free water and tubes.
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealable vial.
-
Add 1.5 mL of AMA solution to the vial, seal tightly, and incubate at 65°C for 15 minutes.[]
-
Cool the vial on ice and carefully transfer the supernatant containing the oligonucleotide to a new RNase-free tube.
-
Rinse the support with RNase-free water and combine with the supernatant.
-
Evaporate the solution to dryness.
-
-
2'-TBDMS Group Removal (Desilylation):
-
Purification (DMT-on):
-
If the final 5'-DMT group was retained during synthesis (DMT-on), the oligonucleotide can be purified using a reverse-phase cartridge.
-
Cool the desilylation reaction mixture.
-
Add 1.75 mL of RNA Quenching Buffer to the solution.
-
Load the entire mixture onto a pre-washed RNA purification cartridge.
-
Wash the cartridge to remove failure sequences (DMT-off).
-
Elute the purified, full-length (DMT-on) oligonucleotide.
-
Remove the DMT group using an appropriate acidic solution.
-
Desalt the final product.
-
Visualizations
The following diagrams illustrate the key processes involved in RNA oligonucleotide synthesis.
References
Application Notes and Protocols for the Incorporation of 3'-TBDMS-Bz-rA Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of 3'-tert-Butyldimethylsilyl-N⁶-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (3'-TBDMS-Bz-rA phosphoramidite) into synthetic RNA oligonucleotides. The following sections outline the necessary reagents, equipment, and step-by-step procedures for solid-phase RNA synthesis, including coupling, deprotection, and purification.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development, enabling applications such as siRNA, antisense oligonucleotides, and guide RNAs for CRISPR-Cas9 systems.[] The phosphoramidite method, performed on a solid support, is the most common and reliable approach for this purpose.[2][3] This protocol focuses on the use of this compound, a key building block for the introduction of adenosine residues into an RNA sequence.
The this compound monomer is protected at three key positions to ensure specific and controlled chain elongation:
-
5'-hydroxyl: Protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for the addition of the next phosphoramidite.[][2]
-
2'-hydroxyl: Protected with a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions and degradation during synthesis.[] This robust protecting group is removed after the oligonucleotide chain is fully assembled.
-
N⁶-amino group of Adenine: Protected with a benzoyl (Bz) group to prevent reactions at the exocyclic amine.[][4]
Successful incorporation of this phosphoramidite relies on optimized coupling conditions and a carefully executed deprotection strategy to yield high-purity RNA oligonucleotides.
Data Presentation
The efficiency of the coupling reaction is critical for the synthesis of full-length, high-fidelity RNA. The following table summarizes key quantitative data related to the incorporation of TBDMS-protected phosphoramidites.
| Parameter | Value | Activator | Notes | Reference |
| Coupling Efficiency | > 99% per step | 5-(Benzylmercapto)-1H-tetrazole (BMT) | High coupling efficiency is crucial for the synthesis of long oligonucleotides. | [5][6] |
| ~97% | Not specified | Average stepwise yield reported in a specific synthesis. | [2] | |
| Coupling Time | 3 - 5 minutes | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or Benzylthiotetrazole (BTT) | Faster coupling times are possible with more potent activators. | [][7] |
| up to 12 minutes | 1H-Tetrazole | Longer coupling times are generally required for RNA synthesis compared to DNA synthesis due to the steric hindrance of the 2'-TBDMS group. | [2][7][8] | |
| ~4 minutes | Not specified | For reverse (5'→3') RNA synthesis. | [5] | |
| Deprotection Time (Base & Phosphate) | 10 minutes | AMA (Ammonium hydroxide/40% aqueous Methylamine, 1:1) | At 65°C. Requires acetyl-protected Cytidine for UltraFast deprotection. | [9] |
| 8 hours | Concentrated Ammonia | At 55°C. A more traditional deprotection method. | [] | |
| Deprotection Time (2'-TBDMS) | 2.5 hours | Triethylamine trihydrofluoride (TEA·3HF) | At 65°C in DMSO. | [10] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the incorporation of this compound using an automated solid-phase oligonucleotide synthesizer.
Materials and Reagents
-
This compound
-
Other required RNA phosphoramidites (rC, rG, rU) with appropriate protecting groups
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous Acetonitrile (ACN)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Capping solution A (e.g., Acetic Anhydride/Pyridine/THF) and Capping solution B (e.g., 16% N-Methylimidazole/THF)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Cleavage and Deprotection solution (e.g., Ammonium hydroxide/40% aqueous Methylamine, 1:1 (AMA))
-
2'-TBDMS Deprotection solution (Triethylamine trihydrofluoride (TEA·3HF) in DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 20 mM Sodium Acetate)
-
Purification columns and buffers (e.g., HPLC)
Protocol for Automated RNA Synthesis
The synthesis cycle consists of four main steps: Deblocking, Coupling, Capping, and Oxidation. This cycle is repeated for each monomer addition.
1. Deblocking (Detritylation):
- The solid support is treated with the deblocking solution (3% TCA in DCM) to remove the 5'-DMT protecting group from the immobilized nucleoside.
- The support is then washed extensively with anhydrous acetonitrile to remove the acid and the liberated DMT cation.
2. Coupling:
- The this compound (dissolved in anhydrous ACN to a concentration of 0.1 M) and the activator solution are simultaneously delivered to the synthesis column.[2]
- The reaction is allowed to proceed for the optimized coupling time (e.g., 3-5 minutes with ETT activator).[7]
3. Capping:
- Any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.
4. Oxidation:
- The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester by treatment with the oxidizer solution.
- The support is then washed with anhydrous acetonitrile to prepare for the next synthesis cycle.
Cleavage and Deprotection Protocol
1. Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups:
- After the final synthesis cycle, the solid support is dried with argon.
- The support is treated with AMA solution at 65°C for 10 minutes to cleave the oligonucleotide from the support and remove the benzoyl (Bz) and cyanoethyl protecting groups.[9]
- The supernatant containing the crude oligonucleotide is collected.
2. Removal of the 2'-TBDMS Protecting Group:
- The oligonucleotide solution is dried down.
- The pellet is resuspended in anhydrous DMSO. Gentle heating (up to 65°C) may be required to fully dissolve the oligo.[10]
- Triethylamine (TEA) is added, followed by triethylamine trihydrofluoride (TEA·3HF).[10]
- The mixture is heated at 65°C for 2.5 hours.[10]
- The reaction is quenched by cooling and the addition of a suitable quenching buffer.
Purification
The crude, fully deprotected RNA oligonucleotide is then purified using methods such as High-Performance Liquid Chromatography (HPLC) to isolate the full-length product from shorter failure sequences and other impurities.[11]
Visualizations
Experimental Workflow
Caption: Automated solid-phase RNA synthesis cycle and deprotection workflow.
Logical Relationship of Deprotection Steps
Caption: Sequential steps for the deprotection of synthetic RNA oligonucleotides.
References
- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utupub.fi [utupub.fi]
- 4. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]
- 5. patents.justia.com [patents.justia.com]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. shigematsu-bio.com [shigematsu-bio.com]
- 8. atdbio.com [atdbio.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Solid-Phase RNA Synthesis with TBDMS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is a cornerstone of modern biotechnology, enabling the automated and efficient production of custom RNA oligonucleotides. The phosphoramidite method, adapted for RNA synthesis, utilizes a four-step cycle—detritylation, coupling, capping, and oxidation—to sequentially add ribonucleoside phosphoramidites to a growing chain on a solid support. The use of the tert-butyldimethylsilyl (TBDMS) group for the protection of the 2'-hydroxyl of the ribose is a well-established and widely used strategy.[1][2][3] This application note provides detailed protocols for the solid-phase synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites, along with comprehensive data on reagents, reaction conditions, and expected outcomes.
The TBDMS protecting group is favored for its stability under the conditions of the synthesis cycle and its selective removal using fluoride ions post-synthesis.[4] This methodology is crucial for the synthesis of various RNA molecules, including siRNAs, aptamers, and guide RNAs for CRISPR applications.
Data Presentation: Quantitative Parameters in TBDMS-based RNA Synthesis
The efficiency and fidelity of RNA synthesis are critically dependent on the optimization of each step in the synthesis cycle. The following tables summarize key quantitative data for solid-phase RNA synthesis using TBDMS chemistry.
Table 1: Coupling Efficiency with Different Activators
| Activator | Concentration (M) | Coupling Time (min) | Average Coupling Efficiency (%) | Reference |
| 1H-Tetrazole | 0.45 - 0.5 | 10 - 15 | ~98 | [5] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 - 0.6 | 5 - 10 | >99 | |
| 5-(Benzylmercapto)-1H-tetrazole (BMT) | 0.25 | 2 - 5 | >99.5 | [6] |
| 2,5-Dichlorobenzylthiotetrazole (DCBT) | 0.25 | 2 - 5 | >99.5 |
Table 2: Deprotection Conditions and Efficiency
| Step | Reagent | Temperature (°C) | Time | Notes | Reference |
| Cleavage and Base Deprotection | Ammonium hydroxide/ethanol (3:1) | 55 | 12 - 16 hours | Standard conditions | [7] |
| Aqueous Ammonia/Methylamine (AMA) | 65 | 10 - 20 min | Faster deprotection, requires Ac-C | [1] | |
| 2'-O-TBDMS Deprotection | Tetrabutylammonium fluoride (TBAF) in THF (1M) | Room Temp | 12 - 24 hours | Sensitive to water content | [4] |
| Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA | 65 | 1.5 - 2.5 hours | More reliable than TBAF | [5][8] | |
| Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65 | 2.5 hours | Common alternative solvent | [8] |
Table 3: Expected Purity of Crude and Purified RNA
| Analysis Method | Expected Purity of Crude Product (20-mer) | Expected Purity after HPLC Purification |
| Anion-Exchange HPLC | 70-85% | >95% |
| Ion-Pair Reversed-Phase HPLC | 70-85% | >95% |
| Denaturing PAGE | 70-85% | >98% |
Experimental Workflow
The overall workflow for solid-phase RNA synthesis using TBDMS chemistry involves the cyclical addition of protected ribonucleoside phosphoramidites, followed by cleavage from the solid support and a two-step deprotection process.
Caption: Workflow of TBDMS-based solid-phase RNA synthesis.
Experimental Protocols
1. Solid-Phase Synthesis Cycle
This cycle is typically performed on an automated DNA/RNA synthesizer.
-
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
5'-DMT-2'-O-TBDMS-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidites (A, C, G, U).
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole in acetonitrile).
-
Capping solution A: Acetic anhydride/Pyridine/THF.
-
Capping solution B: 16% N-Methylimidazole in THF.
-
Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Anhydrous acetonitrile.
-
-
Protocol:
-
Deblocking: The solid support is treated with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) group, exposing the 5'-hydroxyl group. The column is then washed extensively with anhydrous acetonitrile.
-
Coupling: The phosphoramidite monomer and activator solution are delivered to the column, and the coupling reaction proceeds to form a phosphite triester linkage.
-
Capping: A mixture of capping solutions A and B is introduced to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester by the iodine solution. The support is then washed with acetonitrile.
-
This cycle is repeated until the desired RNA sequence is assembled.
-
2. Cleavage and Base Deprotection
-
Materials:
-
Concentrated ammonium hydroxide/ethanol (3:1, v/v) OR
-
Aqueous Ammonia/40% Methylamine (AMA) (1:1, v/v).
-
Screw-cap pressure-resistant vial.
-
-
Protocol (Standard):
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of ammonium hydroxide/ethanol (3:1) solution.
-
Seal the vial tightly and heat at 55°C for 12-16 hours.
-
Cool the vial to room temperature before opening.
-
Transfer the solution containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
-
-
Protocol (Fast with AMA):
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of AMA solution.
-
Seal the vial tightly and heat at 65°C for 10-20 minutes.
-
Cool the vial to room temperature before opening.
-
Transfer the solution and evaporate to dryness.
-
3. 2'-O-TBDMS Deprotection
-
Materials:
-
Triethylamine trihydrofluoride (TEA·3HF).
-
N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO).
-
Triethylamine (TEA).
-
Quenching buffer (e.g., isopropoxytrimethylsilane or a suitable buffer for subsequent purification).
-
-
Protocol:
-
To the dried oligonucleotide pellet, add the deprotection cocktail. A common mixture is NMP/TEA/TEA·3HF (3:2:4, v/v/v) or DMSO/TEA·3HF. For a 1 µmol synthesis, use approximately 250 µL of the cocktail.[9]
-
Ensure the pellet is fully dissolved.
-
Cool the reaction on ice.
-
Quench the reaction by adding a suitable quenching buffer.
-
The RNA is now ready for purification.
-
4. Purification and Analysis
-
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often used for "DMT-on" purification, where the final 5'-DMT group is left on during synthesis and removed after purification.
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on charge and is effective for purifying "DMT-off" syntheses.[6]
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE provides high-resolution separation and is suitable for obtaining highly pure RNA, especially for longer oligonucleotides.
-
-
Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and purity of the synthesized RNA by verifying its molecular weight.
-
Capillary Gel Electrophoresis (CGE): To assess the purity and integrity of the final product.
-
Logical Relationship of Deprotection Steps
The deprotection of the synthesized RNA is a critical two-step process that must be performed in the correct sequence to ensure the integrity of the final product.
Caption: Sequential deprotection of synthetic RNA.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. phenomenex.com [phenomenex.com]
- 8. glenresearch.com [glenresearch.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Deprotection Strategies for RNA Oligonucleotides Synthesized Using 3'-TBDMS-Bz-rA Phosphoramidite
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development, enabling applications from siRNA and mRNA therapeutics to advanced diagnostics. The synthesis relies on the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the phosphate backbone, and the ribose sugar. The 3'-TBDMS-Bz-rA phosphoramidite is a key building block where the N6-amino group of adenosine is protected by a benzoyl (Bz) group and the 2'-hydroxyl group of the ribose is protected by a tert-butyldimethylsilyl (TBDMS) group.
Successful RNA synthesis requires a robust and stepwise deprotection strategy to remove these protecting groups and cleave the oligonucleotide from the solid support without causing degradation of the RNA strand, which is sensitive to basic conditions.[1][2] This application note provides detailed protocols for the complete deprotection of RNA oligonucleotides containing 3'-TBDMS-Bz-rA and other standard TBDMS-protected monomers.
Principle of Stepwise Deprotection
The deprotection of RNA synthesized with TBDMS chemistry is a two-stage process designed to protect the integrity of the final product.[1][3]
-
Cleavage and Exocyclic Amine/Phosphate Deprotection: The first step involves the removal of the oligonucleotide from the solid support (cleavage), the removal of the cyanoethyl groups from the phosphate backbone, and the removal of the protecting groups on the nucleobases (e.g., Benzoyl on Adenosine).[2] This is typically achieved using a basic solution, such as a mixture of aqueous ammonium hydroxide and methylamine (AMA), which is effective and fast.[2][4] It is critical that the 2'-TBDMS group remains intact during this step to shield the 2'-hydroxyl and prevent phosphodiester bond cleavage under the basic conditions.[1][3]
-
2'-O-TBDMS Silyl Group Removal: The second step specifically targets the removal of the TBDMS group from the 2'-hydroxyl position of each ribose sugar.[5] This is accomplished using a fluoride-based reagent, most commonly triethylamine trihydrofluoride (TEA·3HF).[5][6] This reagent is preferred over others like tetrabutylammonium fluoride (TBAF) because its performance is less variable and more compatible with downstream purification methods.[4][6]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ammonium hydroxide, methylamine (AMA), and triethylamine trihydrofluoride are corrosive and toxic. Handle with extreme care.
Protocol 1: UltraFast Deprotection using AMA and TEA·3HF
This protocol is recommended for standard RNA oligonucleotides and is significantly faster than traditional methods. It requires the use of acetyl (Ac) protected cytidine (rC) phosphoramidite during synthesis to prevent base modification.[2][7]
Part A: Cleavage and Base/Phosphate Deprotection
-
Remove the synthesis column from the synthesizer and dry the solid support thoroughly with a stream of argon or by vacuum.
-
Transfer the support from the column to a 2 mL screw-cap polypropylene vial.
-
Add 1.5 mL of Ammonium Hydroxide/40% Methylamine 1:1 (v/v) solution (AMA) to the vial.[8]
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[8][9]
-
Cool the vial on ice for at least 5 minutes before carefully opening it in a fume hood.[8]
-
Using a sterile syringe or pipette, transfer the supernatant containing the oligonucleotide to a new, sterile polypropylene tube.
-
Rinse the support with two 0.25 mL portions of RNase-free water and add the rinses to the supernatant.
-
Evaporate the combined solution to dryness using a vacuum concentrator (e.g., SpeedVac). If the oligonucleotide is DMT-on for purification, evaporate using a stream of nitrogen with no heat to avoid loss of the DMT group.[6]
Part B: 2'-O-TBDMS Group Removal
-
Add 115 µL of anhydrous Dimethyl Sulfoxide (DMSO) to the dried oligonucleotide pellet. Heat at 65°C for 5 minutes if necessary to fully dissolve the pellet.[3][6]
-
For DMT-on oligos, add 60 µL of triethylamine (TEA) to the DMSO solution and mix gently. This step helps in the retention of the DMT group. For DMT-off, this step is omitted.[2][3]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) to the solution.[6][10]
-
After incubation, cool the solution. The fully deprotected RNA is now ready for quenching, desalting (e.g., butanol precipitation), or cartridge-based purification.[2][3]
Protocol 2: Standard Deprotection using Ammonium Hydroxide/Ethanol and TEA·3HF
This protocol is a more traditional method and can be used when UltraFast conditions are not suitable, for example, with certain base-labile modifications.
Part A: Cleavage and Base/Phosphate Deprotection
-
Dry the solid support in the synthesis column as described in Protocol 1.
-
Transfer the support to a 2 mL screw-cap vial.
-
Add 1.5 mL of a 3:1 (v/v) mixture of concentrated Ammonium Hydroxide and Ethanol.[9]
-
Seal the vial tightly and incubate at room temperature for 17 hours or at 55°C for 4-8 hours. The exact time and temperature depend on the base protecting groups used.
-
Cool the vial and carefully open it in a fume hood.
-
Transfer the supernatant and rinse the support as described in Protocol 1 (steps 6-7).
-
Evaporate the solution to dryness.
Part B: 2'-O-TBDMS Group Removal
-
Follow the exact same procedure as described in Protocol 1, Part B.
Data Summary
The following table summarizes the key quantitative parameters for the described deprotection protocols.
| Step | Parameter | Protocol 1 (UltraFast) | Protocol 2 (Standard) |
| Cleavage & Base Deprotection | Reagent | AMA (NH4OH / 40% MeNH2, 1:1) | NH4OH / Ethanol (3:1) |
| Temperature | 65°C | Room Temp or 55°C | |
| Time | 10 - 15 minutes | 4 - 17 hours | |
| 2'-O-TBDMS Deprotection | Reagent 1 | Anhydrous DMSO | Anhydrous DMSO |
| Reagent 2 | TEA·3HF | TEA·3HF | |
| Reagent 3 (DMT-on only) | Triethylamine (TEA) | Triethylamine (TEA) | |
| Temperature | 65°C | 65°C | |
| Time | 2.5 hours | 2.5 hours |
Visual Workflow
The following diagram illustrates the logical flow of the two-stage deprotection process for TBDMS-protected RNA oligonucleotides.
Caption: Workflow for the two-stage deprotection of RNA oligonucleotides.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Removal of t-butyldimethylsilyl protection in RNA-synthesis. Triethylamine trihydrofluoride (TEA, 3HF) is a more reliable alternative to tetrabutylammonium fluoride (TBAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for 3'-TBDMS-Bz-rA Phosphoramidite Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the coupling reaction conditions for 3'-TBDMS-Bz-rA phosphoramidite, a key monomer used in the synthesis of oligonucleotides, particularly RNA. The following sections offer quantitative data on reaction parameters, comprehensive experimental protocols, and a visual representation of the workflow to ensure efficient and high-yield oligonucleotide synthesis.
Data Presentation: Coupling Reaction Parameters
The efficiency and speed of the coupling step in phosphoramidite chemistry are critically dependent on the choice of activator. For sterically hindered monomers like 2'-O-TBDMS protected phosphoramidites, activators more potent than the traditional 1H-tetrazole are recommended to achieve optimal results.[1][2] The following table summarizes typical coupling conditions and efficiencies observed with various activators for TBDMS-protected RNA phosphoramidites.
| Activator | Concentration of Activator | Phosphoramidite Concentration | Coupling Time | Average Coupling Efficiency | Reference |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 0.1 M | ~3 minutes | >99% | [1][3] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M | 0.1 M | 3 - 6 minutes | ~97.5-99% | [4][5] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | 0.03 M - 0.1 M | Not Specified | High | [1][6] |
| 1H-Tetrazole | 0.45 M - 0.5 M | Not Specified | 10 - 15 minutes | Lower than BTT | [1] |
Note: The use of 5-(benzylmercapto)-1H-tetrazole (BTT) is strongly preferred for 2'-O-TBDMS protected phosphoramidites as it significantly enhances both the speed and efficiency of the coupling reaction.[7][8]
Experimental Protocols
This section details the protocols for the key steps in the solid-phase synthesis of RNA using this compound.
Protocol 1: Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines a standard automated synthesis cycle on a 1 µmol scale.
1. Reagent Preparation:
-
Phosphoramidites: Prepare 0.1 M solutions of 2'-TBDMS protected A(Bz), G(Ac), C(Ac), and U phosphoramidites in anhydrous acetonitrile.[4] The this compound should be stored at –20 °C under an inert atmosphere and protected from moisture and light.[9]
-
Activator: Prepare a 0.25 M solution of 5-Benzylthio-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.[4][5]
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.[4][5]
-
Capping Reagents:
-
Oxidation Reagent: 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v).[4]
2. Synthesis Cycle:
Each cycle for the addition of a single nucleotide consists of the following four steps:
-
Step 1: Detritylation (Deblocking): The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[2]
-
Step 2: Coupling: The this compound is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7][]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidation reagent.[]
Protocol 2: Deprotection and Cleavage
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
1. Cleavage and Removal of Base and Phosphate Protecting Groups:
-
The solid support is treated with a mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine (1:1 v/v) at 65°C for 10-20 minutes.[7][11] This step cleaves the succinate linker, and removes the cyanoethyl groups from the phosphate backbone and the benzoyl (Bz) protecting group from the adenine base.[7]
2. Removal of the 2'-TBDMS Protecting Group:
-
After cleavage and initial deprotection, the oligonucleotide solution is dried.
-
The dried residue is redissolved in anhydrous DMSO (e.g., 100 µL). If necessary, heat at 65°C for a few minutes to ensure complete dissolution.[11]
-
Add triethylamine trihydrofluoride (TEA·3HF) (e.g., 125 µL) and heat the mixture at 65°C for 2.5 hours.[11][12]
-
The reaction is then quenched, and the oligonucleotide is desalted.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the coupling reaction of this compound.
Caption: Automated solid-phase RNA synthesis and deprotection workflow.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. kulturkaufhaus.de [kulturkaufhaus.de]
- 8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Purification of RNA Synthesized with TBDMS Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of RNA using 2'-O-tert-butyldimethylsilyl (TBDMS) phosphoramidite chemistry is a cornerstone of modern molecular biology, enabling the production of RNA molecules for a wide range of applications, including siRNA, ribozymes, aptamers, and mRNA-based therapeutics.[1][2] The success of these applications hinges on the purity of the synthetic RNA. Following solid-phase synthesis, the crude product contains the full-length RNA sequence, as well as truncated sequences (failure sequences), byproducts from deprotection steps, and residual small molecules.[3] Therefore, a robust purification strategy is critical to isolate the desired full-length, biologically active RNA.
This document provides detailed application notes and protocols for the purification of RNA synthesized using TBDMS phosphoramidites. It covers the essential deprotection steps and outlines various purification techniques, including high-performance liquid chromatography (HPLC), polyacrylamide gel electrophoresis (PAGE), and solid-phase extraction (SPE) cartridges.
Post-Synthesis Processing: Cleavage and Deprotection
Prior to purification, the synthesized RNA oligoribonucleotide must be cleaved from the solid support, and the various protecting groups on the nucleobases, phosphate backbone, and the 2'-hydroxyl groups must be removed. This is a multi-step process.[1][2]
First, the oligonucleotide is cleaved from the solid support and the base and phosphate protecting groups are removed. A common method for this step is treatment with a mixture of concentrated aqueous ammonia and ethanolic methylamine.[1] For syntheses using "UltraFast" chemistry, a mixture of ammonium hydroxide/methylamine (AMA) is often used.[4][5]
The second and most critical step is the removal of the 2'-O-TBDMS groups. This is typically achieved using a fluoride reagent, with triethylamine trihydrofluoride (TEA·3HF) being a widely used and effective option due to its compatibility with downstream purification methods.[1][4][6] Tetrabutylammonium fluoride (TBAF) is another option, though its performance can be more variable.[4][7]
A generalized workflow for the deprotection of TBDMS-protected RNA is depicted below.
Purification Methodologies
The choice of purification method depends on several factors, including the length of the RNA, the required purity level, the scale of the synthesis, and the downstream application.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purification of synthetic RNA, offering high resolution and the ability to separate full-length sequences from failure sequences.[2][7][9][10] Both anion-exchange (AEX) and ion-pair reversed-phase (IP-RP) HPLC are commonly employed.[2][8]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the negative charge of the phosphate backbone. It is particularly effective for purifying shorter RNA sequences (typically under 25 nucleotides) and can achieve purities of 95-98%.[1]
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. It is often used for "Trityl-on" purification, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length sequence, greatly enhancing its retention on the column relative to the "Trityl-off" failure sequences.[5] IP-RP-HPLC is suitable for a wide range of RNA lengths.
The following diagram illustrates the decision-making process for choosing an HPLC purification strategy.
Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a high-resolution method that separates oligonucleotides based on their size with single-base resolution.[3][11] It is particularly well-suited for the purification of long RNA molecules (>50 nucleotides) and for applications requiring very high purity.[3][12] However, the recovery of RNA from the gel matrix can be complex and may lead to lower yields compared to HPLC.[11]
Solid-Phase Extraction (SPE)
SPE using cartridges is a rapid and convenient method for the purification of synthetic RNA.[13] This technique is often used for "Trityl-on" purification, where the hydrophobic DMT group on the full-length sequence allows it to be retained on a reversed-phase sorbent while the shorter, "Trityl-off" failure sequences are washed away.[4] After washing, the DMT group is cleaved, and the purified RNA is eluted. Cartridge purification is an excellent option for routine synthesis and applications where high throughput is desired, though it may provide lower resolution than HPLC or PAGE.
The workflow for SPE-based purification is shown below.
Data Presentation: Comparison of Purification Methods
The following table summarizes the key characteristics of the primary purification methods for synthetic RNA.
| Feature | Anion-Exchange HPLC | Ion-Pair Reversed-Phase HPLC | Denaturing PAGE | SPE Cartridge |
| Principle of Separation | Charge | Hydrophobicity | Size and Charge | Hydrophobicity (Trityl-On) |
| Typical Purity | 95-98%[1] | >90% | ≥95%[3] | 65-80% (can be higher) |
| Recommended Length | < 25 nt[1] | Wide range | >50 nt[3] | Up to ~60 nt |
| Resolution | High | High | Very High (single-base) | Moderate |
| Yield | Good | Good | Moderate to Low[11] | Good |
| Throughput | Moderate | Moderate | Low | High |
| Key Advantage | Excellent for short oligos | Versatile, Trityl-On option | Highest resolution for long RNA | Fast and convenient |
Experimental Protocols
Protocol 1: Cleavage and Deprotection of TBDMS-Synthesized RNA
This protocol describes a general procedure for the cleavage and deprotection of RNA synthesized using TBDMS phosphoramidites.
Materials:
-
Synthesized RNA on CPG solid support
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v) or 3:1 (v/v) mixture of concentrated aqueous ammonia and 40% aqueous methylamine[1]
-
Anhydrous Dimethyl sulfoxide (DMSO)[6]
-
Triethylamine (TEA)[6]
-
RNase-free microcentrifuge tubes
-
Heating block
-
Vacuum concentrator
Procedure:
-
Cleavage and Base/Phosphate Deprotection: a. Transfer the RNA-loaded CPG support from the synthesis column to a screw-cap vial. b. Add 1 mL of AMA solution to the vial. c. Seal the vial tightly and heat at 65°C for 10-20 minutes.[5] d. Allow the vial to cool to room temperature. e. Transfer the supernatant containing the cleaved and partially deprotected RNA to a new microcentrifuge tube. f. Dry the RNA pellet using a vacuum concentrator.
-
2'-TBDMS Group Removal (DMT-Off): a. To the dried RNA pellet, add 100 µL of anhydrous DMSO and dissolve completely. Gentle heating at 65°C for a few minutes may be necessary.[4][6] b. Add 125 µL of TEA·3HF, mix well, and heat at 65°C for 2.5 hours.[4][6] c. Cool the reaction mixture on ice or in a freezer briefly.[6]
-
2'-TBDMS Group Removal (DMT-On): a. Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO.[5][6] b. Add 60 µL of TEA to the solution and mix gently.[5][6] c. Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.[5][6] d. Cool the reaction mixture. The sample is now ready for Trityl-On purification.
Protocol 2: Purification by Ion-Pair Reversed-Phase HPLC (Trityl-On)
This protocol outlines the purification of DMT-on RNA using IP-RP-HPLC.
Materials:
-
Deprotected DMT-on RNA solution
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detritylation Solution: 2% Trifluoroacetic acid (TFA) in water
-
Quenching Buffer (e.g., 1.5 M ammonium bicarbonate)[14]
Procedure:
-
Sample Preparation: Dilute the deprotected DMT-on RNA solution with Mobile Phase A.
-
HPLC Separation: a. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). b. Inject the sample onto the column. c. Elute the RNA using a linear gradient of Mobile Phase B. The DMT-on, full-length product will be the most retained, late-eluting peak. d. Collect the fractions corresponding to the major peak.
-
Post-Purification Processing: a. Pool the fractions containing the purified DMT-on RNA. b. Dry the sample in a vacuum concentrator. c. Detritylation: Resuspend the dried RNA in the detritylation solution and incubate at room temperature for 30 minutes. d. Quench the reaction by adding a quenching buffer. e. Desalting: Desalt the purified RNA using a suitable method such as ethanol precipitation or a desalting column to remove salts and residual TFA.[6]
Protocol 3: Desalting by Ethanol Precipitation
This is a standard protocol to remove salts from the purified RNA sample.
Materials:
-
Purified RNA solution
-
3 M Sodium Acetate, pH 5.2[6]
-
Cold 100% Ethanol
-
70% Ethanol
-
RNase-free microcentrifuge tubes
-
Centrifuge
Procedure:
-
To your RNA sample, add 1/10th volume of 3 M Sodium Acetate.
-
Add 3 volumes of cold 100% ethanol.
-
Mix well and incubate at -20°C or -70°C for at least 30 minutes.[6]
-
Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the RNA pellet.
-
Wash the pellet with 0.5-1 mL of 70% ethanol.
-
Centrifuge for another 5-10 minutes.
-
Decant the 70% ethanol and briefly air-dry or use a vacuum concentrator to remove residual ethanol. Do not over-dry the pellet.
-
Resuspend the purified, desalted RNA in an appropriate RNase-free buffer or water.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 3. Purification [microsynth.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. HPLC purification of RNA for crystallography and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 12. eu.idtdna.com [eu.idtdna.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: 3'-TBDMS-Bz-rA Phosphoramidite in mRNA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of messenger RNA (mRNA) is a cornerstone of modern molecular biology and therapeutic development. A critical reagent in this process is 3'-TBDMS-Bz-rA phosphoramidite, a protected adenosine building block designed for solid-phase RNA synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in mRNA research, covering its role in oligonucleotide synthesis, deprotection, and purification, with a focus on applications in therapeutic mRNA development.
The stability and reactivity of the phosphoramidite are finely tuned through the use of two key protecting groups:
-
2'-O-TBDMS (tert-butyldimethylsilyl): This bulky silyl group protects the 2'-hydroxyl group of the ribose sugar. This protection is crucial to prevent isomerization and degradation of the RNA chain during synthesis. It is stable under the conditions of the synthesis cycle but can be removed during the final deprotection steps.
-
N6-Benzoyl (Bz): The exocyclic amine of the adenine base is protected by a benzoyl group. This prevents unwanted side reactions during phosphoramidite activation and coupling.
The combination of these protecting groups ensures high coupling efficiency and fidelity during the automated solid-phase synthesis of RNA oligonucleotides.[1]
Applications in mRNA Research
The primary application of this compound is in the solid-phase synthesis of RNA oligonucleotides, which are the building blocks of functional mRNA molecules. Specific applications include:
-
Synthesis of mRNA for Vaccines and Therapeutics: This phosphoramidite is a key component in the synthesis of mRNA sequences that encode for antigens in vaccines or for therapeutic proteins.
-
Production of Small Interfering RNAs (siRNAs): It is used in the synthesis of siRNAs for gene silencing studies and therapeutic applications.
-
Functional Genomics and Structural Biology: The synthesis of modified RNA strands for research on RNA structure, function, and interaction with other molecules.
-
Development of RNA-based Diagnostics: Used in the creation of RNA probes and other diagnostic tools.
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis
This protocol outlines the standard cycle for incorporating this compound into a growing RNA chain on an automated DNA/RNA synthesizer.
Materials:
-
This compound
-
Other required RNA phosphoramidites (C, G, U) with appropriate protecting groups
-
Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% dichloroacetic acid in dichloromethane)
Procedure:
The synthesis follows a repeated cycle of four main steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMT (dimethoxytrityl) protecting group is removed from the terminal nucleotide on the solid support using the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing RNA chain. Coupling times are typically longer for RNA synthesis compared to DNA synthesis to ensure high efficiency, often around 5-15 minutes.[2][3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutations in the final product.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
This cycle is repeated for each nucleotide in the desired RNA sequence.
Caption: Automated Solid-Phase RNA Synthesis Cycle.
Protocol 2: Cleavage and Deprotection
After synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a multi-step process.
Materials:
-
Ammonium hydroxide/ethanol (3:1, v/v) or a solution of methylamine in aqueous ammonia (AMA)
-
Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Cleavage and Base Deprotection:
-
The solid support is treated with a basic solution to cleave the RNA from the support and remove the benzoyl (Bz) protecting groups from the adenine bases and other base-protecting groups.
-
Method A (Standard): Incubate the support in ammonium hydroxide/ethanol (3:1) for 16-17 hours at 55°C.[3]
-
Method B (UltraFast): For sequences compatible with faster deprotection, use AMA solution and incubate for 10 minutes at 65°C.[2][4]
-
After incubation, the supernatant containing the cleaved RNA is collected.
-
-
2'-O-TBDMS Deprotection (Desilylation):
-
The collected RNA solution is dried down.
-
The dried RNA is redissolved in a solution of TEA·3HF in DMF or DMSO.
-
The mixture is incubated at 65°C for 2.5 hours to remove the TBDMS protecting groups from the 2'-hydroxyls.[4]
-
The reaction is then quenched with an appropriate buffer.
-
Caption: Post-Synthesis Cleavage and Deprotection Workflow.
Protocol 3: Purification and Analysis
Purification of the final RNA product is essential to remove truncated sequences and other impurities.
Materials:
-
Purification system (e.g., HPLC, gel electrophoresis equipment)
-
Appropriate buffers and solvents for the chosen purification method
-
Mass spectrometer for analysis
Procedure:
-
Purification:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly used for purifying RNA oligonucleotides. The choice of column and buffers will depend on the length and properties of the RNA.
-
Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used to purify RNA, especially for longer sequences. The desired band is excised from the gel, and the RNA is eluted.
-
-
Desalting: After purification, the RNA is desalted to remove any residual salts from the buffers. This can be done using size-exclusion chromatography or ethanol precipitation.
-
Analysis:
-
The purity of the final RNA product should be assessed by analytical HPLC or capillary electrophoresis.
-
The identity of the synthesized RNA is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it has the correct molecular weight.
-
Quantitative Data
The efficiency of RNA synthesis using this compound is influenced by several factors, including the activator used and the coupling time.
| Activator | Coupling Time (min) | Per-Step Coupling Efficiency | Reference |
| 1H-Tetrazole | >10 | >98% | [5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 5 | >97% | [2] |
| 5-Benzylmercapto-1H-tetrazole | 3 | >99% | [5] |
Note: The overall yield of the final RNA product is highly dependent on the length of the oligonucleotide. A higher per-step coupling efficiency is critical for the synthesis of long mRNA molecules.
Conclusion
This compound is an essential reagent for the reliable and high-fidelity synthesis of RNA for a wide range of research and therapeutic applications. The protocols provided here offer a general framework for its use in automated solid-phase RNA synthesis. Researchers should optimize specific conditions based on the sequence being synthesized and the available instrumentation. The use of high-quality phosphoramidites and careful adherence to optimized protocols are paramount for the successful synthesis of functional mRNA molecules.
References
Application Notes and Protocols for Incorporating Modified Bases with 3'-TBDMS-Bz-rA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of modified nucleobases into synthetic RNA oligonucleotides utilizing 3'-TBDMS-Bz-rA phosphoramidite and related 2'-O-TBDMS protected monomers. The protocols outlined below are designed to ensure high coupling efficiencies and yields for the synthesis of high-quality modified RNA for use in research, diagnostics, and therapeutic development.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. The use of 2'-O-tert-butyldimethylsilyl (TBDMS) protected phosphoramidites has become a standard and robust method for solid-phase RNA synthesis.[1][2] The this compound is a key reagent for the incorporation of adenosine, with the benzoyl (Bz) group protecting the exocyclic amine of the adenine base and the TBDMS group protecting the 2'-hydroxyl of the ribose sugar.[3] This chemistry is highly compatible with the incorporation of a wide variety of modified nucleobases, which is crucial for enhancing the therapeutic properties of RNA-based drugs like siRNAs and antisense oligonucleotides.[4]
Data Presentation
Table 1: Coupling Efficiencies of 2'-O-TBDMS Phosphoramidites
| Phosphoramidite Monomer | Activator | Coupling Time (min) | Average Stepwise Coupling Efficiency (%) | Reference |
| Standard 2'-O-TBDMS rN | 5-Ethylthiotetrazole (ETT) | 2.5 | >99 | [5] |
| Standard 2'-O-TBDMS rN | 5-Benzylmercapto-1H-tetrazole (BMT) | 5 | >99 | [1][2][6] |
| Modified 2'-O-TBDMS rN | 5-Benzylmercapto-1H-tetrazole (BMT) | 5 | >98 | [4][7] |
| 3'-Thioribonucleoside | Not Specified | Not Specified | Efficient | [8] |
| acp3U phosphoramidite | Not Specified | Not Specified | High | [9] |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and the specific modified base being incorporated.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the standard cycle for solid-phase RNA synthesis using 2'-O-TBDMS protected phosphoramidites on an automated DNA/RNA synthesizer.
Materials:
-
This compound and other required 2'-O-TBDMS protected phosphoramidites (e.g., rC(Ac), rG(iBu), rU)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in Acetonitrile or 0.3 M 5-Benzylmercapto-1H-tetrazole (BMT) in Acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF)
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
Workflow:
Figure 1: Automated solid-phase RNA synthesis cycle.
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound (or other modified phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 5 minutes is recommended for RNA monomers to ensure high efficiency.[5][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants (n-1 shortmers).[10]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Repeat: The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 2: Cleavage and Deprotection of RNA Oligonucleotides
This protocol describes the two-step deprotection procedure to obtain the final, unprotected RNA oligonucleotide.
Step 1: Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups
Materials:
-
Ammonia/Methylamine (AMA) solution (1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine)
-
Ethanol
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial.
-
Incubate at the recommended temperature and time (e.g., 65°C for 10-15 minutes). This step cleaves the oligonucleotide from the support and removes the benzoyl (Bz), acetyl (Ac), and isobutyryl (iBu) protecting groups from the nucleobases, as well as the cyanoethyl groups from the phosphate backbone.[11]
-
Cool the vial and transfer the supernatant containing the partially deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
Step 2: Removal of 2'-O-TBDMS Protecting Groups
Materials:
-
Triethylamine trihydrofluoride (TEA·3HF) in N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N-Butanol or other suitable quenching agent
-
Sodium acetate or other suitable salt for precipitation
-
Ethanol
Workflow:
Figure 2: Post-synthesis deprotection and purification workflow.
Procedure:
-
Resuspend the dried, partially deprotected oligonucleotide in the TEA·3HF solution.
-
Incubate at 65°C for approximately 2.5 hours. TEA·3HF is a reliable reagent for removing the TBDMS groups.[2]
-
Quench the reaction by adding N-Butanol.
-
Precipitate the fully deprotected oligonucleotide by adding a salt solution (e.g., 3M sodium acetate) and cold ethanol.
-
Centrifuge to pellet the RNA, wash with ethanol, and dry the final product.
Purification and Analysis
The final product should be purified using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity. The identity and integrity of the modified oligonucleotide can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Conclusion
The incorporation of modified bases using this compound and other 2'-O-TBDMS protected monomers is a well-established and efficient method for the synthesis of high-quality RNA oligonucleotides. By following the detailed protocols and considering the specific requirements of the modified bases, researchers can successfully generate a wide range of modified RNA molecules for various applications in research, diagnostics, and the development of next-generation RNA therapeutics.
References
- 1. kulturkaufhaus.de [kulturkaufhaus.de]
- 2. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 3. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3'-thioribonucleosides and their incorporation into oligoribonucleotides via phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. usp.org [usp.org]
- 11. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
improving coupling efficiency of 3'-TBDMS-Bz-rA phosphoramidite
Technical Support Center: 3'-TBDMS-Bz-rA Phosphoramidite
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the coupling efficiency of this phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is a protected ribonucleoside monomer used in the chemical synthesis of RNA oligonucleotides.[1][2][3] The tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose, while the benzoyl (Bz) group protects the exocyclic amine of the adenine base. This phosphoramidite is a key building block for synthesizing RNA sequences for various applications, including siRNA, ribozymes, and aptamers.
Q2: Why is high coupling efficiency so important?
A2: The overall yield of the full-length oligonucleotide is exponentially dependent on the average coupling efficiency of each cycle.[4] Even a small decrease in coupling efficiency per step can lead to a significant reduction in the final yield of the desired product, especially for longer RNA sequences.[4][5][6] For example, a 50-mer oligonucleotide synthesized with 99.5% average coupling efficiency will have a theoretical yield of about 78%, while the same oligonucleotide synthesized with 98.5% efficiency will only yield about 52% of the full-length product.[4]
Q3: What are the main factors that can negatively impact the coupling efficiency of this compound?
A3: Several factors can lead to suboptimal coupling efficiency:
-
Presence of moisture: Water in reagents or solvents is a primary cause of low coupling efficiency.[5]
-
Degraded phosphoramidite: The phosphoramidite can degrade if not stored or handled properly.
-
Suboptimal activator: The choice and concentration of the activator are critical.
-
Insufficient coupling time: The sterically hindered 2'-O-TBDMS group requires longer coupling times than DNA phosphoramidites.
-
Reagent purity: Impurities in the phosphoramidite, activator, or solvents can interfere with the reaction.[4]
Troubleshooting Guides
Problem 1: Low Overall Yield of Full-Length RNA
This is often the first indication of a coupling efficiency problem. The issue can be diagnosed by analyzing the crude product using methods like HPLC or mass spectrometry.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Moisture Contamination | Use anhydrous acetonitrile (<10-15 ppm water).[5] Ensure all reagents are dry and handle them under an inert atmosphere. | Increased coupling efficiency and higher yield of full-length product. |
| Degraded Phosphoramidite | Use fresh phosphoramidite. Store it at -20°C under an inert atmosphere.[2] | Consistent and high coupling efficiency. |
| Suboptimal Activator | Use a more potent activator like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylmercapto-1H-tetrazole (BMT).[7][8][9] | Faster and more efficient coupling. |
| Insufficient Coupling Time | Increase the coupling time. For 2'-O-TBDMS phosphoramidites, a longer time is often necessary.[9] | Improved coupling efficiency, especially for sterically hindered positions. |
| Inefficient Capping | Ensure the capping step is efficient to block unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants.[6][10] | Reduced (n-1)mer impurities. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low RNA yield.
Problem 2: Sequence-Dependent Coupling Failures
You may observe lower coupling efficiency at specific positions in your sequence, particularly with G-rich regions or at sterically hindered sites.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Secondary Structures | For G-rich sequences, consider using a high-temperature synthesis protocol or modified phosphoramidites that reduce secondary structure formation. | Improved coupling efficiency in problematic regions. |
| Steric Hindrance | The TBDMS group is bulky and can cause steric hindrance. Using a stronger activator or a "double coupling" cycle can help.[11] | Higher incorporation efficiency at hindered positions. |
Double Coupling Workflow
Caption: Double coupling experimental workflow.
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
This protocol assumes a standard automated oligonucleotide synthesizer.
-
Deblocking (Detritylation): Treat the solid support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT protecting group.[12]
-
Wash: Wash the support thoroughly with anhydrous acetonitrile.
-
Coupling: Deliver a solution of this compound (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.45 M ETT in acetonitrile) to the synthesis column. Allow the reaction to proceed for the recommended time (typically longer than for DNA amidites, e.g., 5-15 minutes).
-
Wash: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with a capping solution (e.g., acetic anhydride and 1-methylimidazole) to block any unreacted 5'-hydroxyl groups.[12]
-
Wash: Wash the support with anhydrous acetonitrile.
-
Oxidation: Treat the support with an oxidizing solution (e.g., iodine in THF/water/pyridine) to convert the phosphite triester linkage to a stable phosphate triester.
-
Wash: Wash the support with anhydrous acetonitrile to prepare for the next cycle.
Protocol 2: Analysis of Coupling Efficiency by Trityl Cation Monitoring
The dimethoxytrityl (DMT) cation released during the deblocking step has a characteristic orange color and can be quantified by UV-Vis spectrophotometry to determine the efficiency of the previous coupling step.
-
Collect the deblocking solution from each cycle.
-
Measure the absorbance of the solution at approximately 495 nm.
-
The coupling efficiency (%) can be calculated as: (Absorbance of current cycle / Absorbance of previous cycle) x 100.
-
A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency.
Data Summary Tables
Table 1: Activator Comparison for 2'-O-TBDMS Phosphoramidites
| Activator | Typical Concentration | Coupling Time | Relative Efficiency |
| 1H-Tetrazole | 0.45 M | >10 min | Standard |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.6 M | 5 - 10 min | High |
| 5-Benzylmercapto-1H-tetrazole (BMT) | 0.25 - 0.3 M | 5 - 10 min | Very High[7][8] |
| 4,5-Dicyanoimidazole (DCI) | 0.1 - 1.0 M | 5 - 10 min | High |
Table 2: Impact of Coupling Efficiency on Final Yield
| Oligo Length | 98.5% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | ~70% | ~90% |
| 50mer | ~52%[4] | ~78%[4] |
| 100mer | ~22% | ~61% |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]
- 3. Bz-rA Phosphoramidite, 104992-55-4 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kulturkaufhaus.de [kulturkaufhaus.de]
- 9. researchgate.net [researchgate.net]
- 10. twistbioscience.com [twistbioscience.com]
- 11. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: TBDMS Phosphoramidites in Oligonucleotide Synthesis
Welcome to the Technical Support Center for TBDMS phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of tert-butyldimethylsilyl (TBDMS) protected phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered when using TBDMS phosphoramidites?
A1: The primary side reactions include TBDMS group migration from the 2' to the 3'-hydroxyl position, leading to the formation of unnatural 2'-5' internucleotide linkages. Other common issues are hydrolysis of the phosphoramidite due to moisture, oxidation of the P(III) center to the non-reactive P(V) state, incomplete capping of failure sequences, and depurination, particularly of adenosine residues, under acidic detritylation conditions.[][2][3] Premature removal of the TBDMS group during the final deprotection steps can also lead to cleavage of the oligonucleotide chain.
Q2: What is TBDMS migration and why is it problematic?
A2: TBDMS migration is the intramolecular transfer of the tert-butyldimethylsilyl protecting group from the 2'-hydroxyl to the 3'-hydroxyl of the ribose sugar. This can occur during the phosphitylation step, exposing the 2'-hydroxyl for subsequent reaction.[3] If a phosphoramidite couples to this free 2'-hydroxyl, it results in a 2'-5' internucleotide linkage instead of the natural 3'-5' linkage. These unnatural linkages can alter the structural and functional properties of the resulting RNA molecule.[4]
Q3: How can I minimize the hydrolysis of my TBDMS phosphoramidites?
A3: Hydrolysis of the phosphoramidite linkage is primarily caused by exposure to water. To minimize this, it is crucial to use anhydrous solvents (acetonitrile with water content <10-15 ppm) and reagents.[2] Phosphoramidites should be stored under an inert atmosphere (argon or nitrogen) and dissolved just prior to use. Ensure that the synthesizer's fluidics are dry and that dried argon or helium is used for pressurization.[2]
Q4: What are the signs of phosphoramidite oxidation and how can it be prevented?
A4: Oxidation of the trivalent phosphorus (P(III)) to the pentavalent state (P(V)) renders the phosphoramidite inactive for coupling. This can be detected by ³¹P NMR spectroscopy, where oxidized species appear in a different chemical shift range (-25 to 99 ppm) compared to the active P(III) species (around 140-155 ppm).[5][6] To prevent oxidation, always handle phosphoramidites under an inert atmosphere and use fresh, high-quality anhydrous solvents. Avoid prolonged storage of dissolved phosphoramidites on the synthesizer.
Q5: How does depurination occur and what steps can be taken to prevent it?
A5: Depurination is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar, creating an abasic site. This is most likely to occur during the acidic detritylation step.[][2][7] To minimize depurination, it is recommended to use a weaker acid for detritylation, such as 3% dichloroacetic acid (DCA) in dichloromethane, instead of the stronger trichloroacetic acid (TCA).[2][7] Minimizing the duration of the acid exposure is also critical.[7] Using base protecting groups that stabilize the glycosidic bond, such as the dimethylformamidine (dmf) group for guanosine, can also reduce the risk of depurination.[2]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
Presence of significant n-1 and shorter failure sequences in HPLC or gel electrophoresis analysis.
-
Faint trityl color during visual monitoring of detritylation.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Moisture in Reagents/Solvents | Use fresh, anhydrous acetonitrile (<15 ppm water). Ensure activator and other reagents are anhydrous. Use an in-line drying filter for the inert gas supply.[2] |
| Degraded Phosphoramidites (Hydrolysis/Oxidation) | Use fresh, high-quality phosphoramidites. Dissolve immediately before use. Store dissolved amidites on the synthesizer for minimal time. Verify purity via ³¹P NMR. |
| Inefficient Activation | Ensure the correct activator and concentration are being used. Consider using a stronger activator like 5-Ethylthio-1H-tetrazole (ETT) for sterically hindered couplings, but be mindful of potential side reactions.[8] |
| Sub-optimal Coupling Time | Increase the coupling time, especially for difficult couplings or when synthesizing long oligonucleotides. |
| Secondary Structure of the Growing Oligonucleotide | For sequences prone to forming secondary structures that hinder the 5'-hydroxyl accessibility, consider using modified phosphoramidites or adjusting synthesis temperature if the synthesizer allows.[] |
Problem 2: Presence of Unexpected Peaks in Final Product Analysis (HPLC/MS)
Symptoms:
-
Multiple peaks close to the main product peak in HPLC.
-
Mass spectrometry data showing species with the correct mass but different retention times, or unexpected masses (e.g., n+1, deletions, or adducts).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Formation of 2'-5' Linkages | This is likely due to TBDMS migration. Use high-purity phosphoramidites with low levels of the 3'-TBDMS isomer. Optimize phosphitylation conditions to minimize migration. To quantify, perform enzymatic digestion followed by HPLC analysis. |
| Incomplete Capping | Leads to n-1 deletion sequences. Ensure the capping solution is fresh and active. Increase capping time if necessary. |
| Depurination | Results in chain cleavage during deprotection, leading to shorter fragments. Use a milder deblocking agent (e.g., 3% DCA) and minimize deblocking time.[2][7] |
| Formation of N+1 Products (e.g., GG Dimer) | Can occur if the activator is too acidic, causing premature detritylation of the incoming phosphoramidite. Use a less acidic activator like DCI.[2] |
| N3-Cyanoethyl Adducts on Thymidine | This +53 Da modification can occur during ammonia deprotection. Use a larger volume of deprotection solution or a solution containing methylamine to scavenge acrylonitrile.[2] |
| Incomplete Deprotection of Base Protecting Groups | Ensure appropriate deprotection conditions (time, temperature, and reagent) are used for the specific protecting groups on your phosphoramidites. The protecting group on guanine is often the most difficult to remove.[10] |
Quantitative Data Summary
Table 1: Impact of Detritylation Conditions on Depurination Half-Life of 5'-DMT-dA-CPG
| Deblocking Agent | Depurination Half-Life (minutes) |
| 3% DCA in CH₂Cl₂ | 77 |
| 15% DCA in CH₂Cl₂ | 43 |
| 3% TCA in CH₂Cl₂ | 19 |
| Data suggests that 3% DCA is the mildest condition, leading to the slowest rate of depurination.[7] |
Table 2: Typical Purity Specifications for TBDMS Phosphoramidites
| Analytical Method | Parameter | Specification |
| ³¹P NMR | Purity | ≥ 98% |
| Total P(III) Impurities | ≤ 0.5% | |
| P(V) Impurities | < 1% | |
| HPLC | Purity | ≥ 99.0% |
| Water Content | Karl Fischer Titration | < 0.3% |
| High purity and low water content are critical for high coupling efficiency and minimal side reactions. |
Experimental Protocols
Protocol 1: ³¹P NMR Analysis for TBDMS Phosphoramidite Purity
Objective: To determine the purity of a TBDMS phosphoramidite and quantify the presence of oxidized (P(V)) and other phosphorus-containing impurities.
Methodology:
-
Sample Preparation: Under an inert atmosphere (in a glovebox or using a Schlenk line), accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry NMR tube. Add ~0.6 mL of anhydrous deuterated chloroform (CDCl₃) or acetonitrile-d₃. Cap the tube securely.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical spectral width: -50 to 200 ppm.
-
Use a sufficient relaxation delay (D1) to ensure quantitative signal integration (e.g., 5-10 seconds).
-
-
Data Analysis:
-
The diastereomers of the correct P(III) phosphoramidite will appear as two sharp singlets around 148-152 ppm.
-
Oxidized P(V) species will appear in the region of -25 to 20 ppm.
-
Other P(III) impurities, such as H-phosphonates, will appear in different regions.
-
Integrate all phosphorus-containing peaks. Calculate the percentage purity by dividing the integral of the main product peaks by the sum of all phosphorus peak integrals.
-
Protocol 2: Detection and Quantification of 2'-5' Linkages via Enzymatic Digestion and HPLC
Objective: To quantify the percentage of unnatural 2'-5' internucleotide linkages in a synthesized RNA oligonucleotide.
Methodology:
-
Enzymatic Digestion:
-
Completely digest the purified oligonucleotide to its constituent nucleosides using a cocktail of enzymes. A common combination is snake venom phosphodiesterase (which cleaves 3'-5' linkages) and nuclease P1 (which cleaves both 3'-5' and 5'-2' linkages non-specifically), followed by alkaline phosphatase to remove the phosphate groups.
-
A typical reaction might involve incubating ~1-5 OD₂₆₀ units of the RNA with the enzyme cocktail in an appropriate buffer at 37°C for 2-4 hours.
-
-
HPLC Analysis:
-
Analyze the resulting nucleoside mixture by reverse-phase HPLC.
-
Use a C18 column with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile at 260 nm.
-
-
Data Analysis:
-
The presence of 2'-5' linkages will result in the formation of dinucleotides that are resistant to snake venom phosphodiesterase. These will elute at different retention times than the four standard ribonucleosides.
-
By comparing the peak areas of these resistant fragments to the total peak area of all nucleoside-containing species, the percentage of 2'-5' linkages can be estimated.
-
Visualizations
Caption: Troubleshooting workflow for low yield in oligonucleotide synthesis.
Caption: Overview of common side reactions in TBDMS chemistry.
References
- 2. glenresearch.com [glenresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Structural insights into the effects of 2′-5′ linkages on the RNA duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usp.org [usp.org]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. academic.oup.com [academic.oup.com]
- 8. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
troubleshooting failed RNA synthesis with 3'-TBDMS-Bz-rA phosphoramidite
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues during RNA synthesis using 3'-TBDMS-Bz-rA phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a crucial building block for the chemical synthesis of RNA.[1] It is a ribonucleoside phosphoramidite of adenosine where key functional groups are protected to ensure controlled, sequential addition to the growing RNA chain.[1][2] Its main features are:
-
5'-DMT group: An acid-labile dimethoxytrityl (DMT) group protects the 5'-hydroxyl, which is removed at the start of each coupling cycle.[3][4]
-
3'-Phosphoramidite group: The reactive (2-cyanoethyl)-N,N-diisopropylamino phosphoramidite group at the 3'-position enables the formation of the phosphite triester linkage with the 5'-hydroxyl of the preceding nucleotide.[2][4]
-
2'-TBDMS group: A tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl of the ribose sugar. This silyl group is stable during the synthesis cycles but can be removed post-synthesis using a fluoride reagent.[1][5] Its bulkiness can sometimes impede coupling efficiency compared to DNA synthesis.[5]
-
N6-Benzoyl (Bz) group: The exocyclic amine of the adenine base is protected by a benzoyl (Bz) group to prevent side reactions during synthesis.[1]
Q2: My overall synthesis yield is very low. What is the most common cause?
A2: The most frequent cause of low overall yield in oligonucleotide synthesis is suboptimal coupling efficiency at each step.[6][7] Even a small decrease in coupling efficiency has a dramatic cumulative effect on the final yield of the full-length product, especially for longer RNA sequences.[6][8] For example, a synthesis with 99% average coupling efficiency will yield 82% full-length 20-mer, but only 37% full-length 100-mer. At 98% efficiency, these yields drop to 67% and 13%, respectively.[6] The primary culprit for reduced coupling efficiency is the presence of moisture.[6][9]
Q3: How does moisture negatively affect RNA synthesis?
A3: Water compromises coupling efficiency in two main ways:
-
It reacts with the activated phosphoramidite intermediate, preventing it from coupling with the 5'-hydroxyl of the growing RNA chain.[6]
-
It can hydrolyze the phosphoramidite reagent itself, converting it to an H-phosphonate, which is an inactive species in the coupling reaction.[6][10][11] Therefore, maintaining strictly anhydrous conditions for all reagents, especially the acetonitrile (ACN) diluent, is critical for success.[6][9][12]
Q4: I am observing a significant amount of (n-1) shortmers in my final product. What causes this?
A4: The presence of (n-1) shortmers, or sequences missing a single nucleotide, is typically due to incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling step.[3] The capping step, usually with acetic anhydride, is designed to acetylate and permanently block these unreacted sites from further chain elongation.[3][4] If capping is inefficient, these unreacted chains can participate in the subsequent coupling cycle, leading to deletion sequences. Inefficient coupling is the root cause that leaves the 5'-hydroxyl groups exposed.
Q5: Why is the coupling time for RNA monomers longer than for DNA monomers?
A5: The longer coupling time required for RNA phosphoramidites (typically 5-15 minutes) compared to DNA phosphoramidites (~20 seconds) is due to steric hindrance from the bulky 2'-O-protecting group (like TBDMS).[3][5] This bulky group can physically impede the approach of the activated phosphoramidite to the 5'-hydroxyl of the growing chain, thus slowing down the reaction.[5]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Low Crude Product Purity
| Potential Cause | Recommended Action & Verification |
| Moisture Contamination | Action: Use fresh, high-quality anhydrous acetonitrile (<15 ppm water).[6][13] Ensure phosphoramidites and activator solutions are also anhydrous.[6] Use an in-line drying filter for the argon/helium gas on the synthesizer.[6] Verification: Monitor trityl cation release. A consistently low or decreasing signal indicates poor coupling. Analyze a small, cleaved portion of the crude product via HPLC or mass spectrometry to quantify full-length product versus failure sequences. |
| Degraded Phosphoramidite | Action: Use fresh phosphoramidites.[6] Store them properly at -20°C under an inert atmosphere (e.g., argon).[13][14] Avoid repeated warming and cooling cycles. Verification: Analyze the phosphoramidite solution using ³¹P NMR. The presence of signals in the P(V) region indicates hydrolysis to H-phosphonate.[10] |
| Inefficient Activator | Action: Ensure the activator (e.g., ETT, DCI) is fresh and anhydrous. Prepare activator solutions fresh if possible. Consider increasing the activator concentration or coupling time.[5] Verification: Synthesize a short, standard control sequence to test the activity of the reagents. |
| Synthesizer Fluidics Issue | Action: Prime all reagent lines to ensure there are no air bubbles and that fresh reagent is being delivered. Check for leaks or blockages in the synthesizer lines. Verification: Perform a flow test on the synthesizer to ensure correct reagent delivery volumes. |
Issue 2: Complete Synthesis Failure (No Product)
| Potential Cause | Recommended Action & Verification |
| Incorrect Reagent Installation | Action: Verify that all phosphoramidite and reagent bottles are connected to the correct ports on the synthesizer. Verification: Review the synthesizer setup log and physically trace the lines if necessary. |
| Major Reagent Failure | Action: Replace all critical reagents (phosphoramidites, activator, deblocking agent, ACN) with fresh, verified lots. Verification: Synthesize a simple, short DNA control sequence (e.g., a T-10mer) to confirm the synthesizer and common reagents are functioning correctly before attempting RNA synthesis again. |
| Solid Support/Linker Failure | Action: Ensure the correct solid support was used and that the pre-attached first nucleoside is stable. Verification: After the first coupling and deprotection, collect the trityl fraction. A complete absence of color indicates the first nucleoside was not properly attached or the DMT group was lost. |
Issue 3: Problems During Deprotection
| Potential Cause | Recommended Action & Verification |
| Incomplete Removal of Base Protecting Groups | Action: Ensure the correct deprotection solution (e.g., AMA, NH₄OH/Ethanol) and conditions (temperature, time) are used for the specific protecting groups on your monomers.[15][16] For Bz-A, deprotection with AMA at 65°C for 10 minutes is typically sufficient.[17] Verification: Analyze the deprotected oligonucleotide by mass spectrometry to check for residual protecting groups. |
| Incomplete 2'-Desilylation | Action: Use fresh desilylation reagent (e.g., TEA·3HF).[15][17] Ensure the oligonucleotide is fully dissolved in the reaction solvent (e.g., DMSO) before adding the reagent, heating if necessary.[15] Verification: Ion-exchange HPLC or gel electrophoresis can resolve silylated vs. desilylated RNA. The silylated product will have a different mobility. |
| RNA Degradation | Action: Use RNase-free solutions, pipette tips, and tubes for all post-synthesis steps.[18] Work quickly and keep samples on ice when possible. Verification: Analyze the final product using a Bioanalyzer or denaturing PAGE.[18] A smear instead of a sharp band indicates degradation.[18] |
Quantitative Data Summary
Achieving high stepwise coupling efficiency is paramount for successful RNA synthesis. Even minor differences are amplified over the course of synthesizing a long oligonucleotide.
| Monomer Type | Support | Average Coupling Efficiency (%) | Extrapolated Purity for 100-mer (%) |
| TBDMS-RNA | UnySupport CPG | 97.7% | 10% |
| TBDMS-RNA | US III PS | 98.7% | 27% |
| TOM-RNA | US III PS | 98.9% | 33% |
| DNA | US III PS | 99.7% | 74% |
| Data adapted from Glen Research Report 36.14.[5] Purity is extrapolated based on the appearance of the HPLC chromatogram. |
Experimental Protocols
Protocol 1: Anhydrous Dissolution of Phosphoramidites
This technique minimizes moisture exposure when preparing phosphoramidite solutions.
-
Ensure the phosphoramidite vial has a septum-sealed cap.
-
Using a clean, dry syringe, flush it with anhydrous argon or helium gas.
-
Puncture the septum of the anhydrous acetonitrile (ACN) diluent bottle with the syringe needle.
-
Invert the ACN bottle and draw the required volume of ACN into the syringe.
-
Inject the ACN from the syringe through the septum of the phosphoramidite vial.
-
Gently swirl the vial until the phosphoramidite is completely dissolved. For viscous oils, this may take several minutes.[9]
Protocol 2: Cleavage and Base Deprotection (AMA)
This is an "UltraFast" deprotection method compatible with Ac-C containing sequences.
-
Remove the synthesis column from the synthesizer and dry the solid support thoroughly with a stream of argon gas.[17]
-
Transfer the support to a sealable, sterile vial.
-
Add 1.5 mL of AMA (Ammonium Hydroxide/Methylamine) solution.[15]
-
Seal the vial tightly and heat at 65°C for 10-15 minutes.[17]
-
Cool the vial and carefully open it.
-
Transfer the solution containing the cleaved oligonucleotide to a new tube.
-
Dry the sample completely in a vacuum concentrator (e.g., SpeedVac).[17]
Protocol 3: 2'-TBDMS Group Deprotection (Desilylation)
-
Take the dried oligonucleotide pellet from the previous step.
-
Add 115 µL of anhydrous DMSO. Heat at 65°C for up to 5 minutes to ensure the oligonucleotide is fully dissolved.[15][17]
-
Add 60 µL of Triethylamine (TEA). Mix gently.[15]
-
Add 75 µL of Triethylamine trihydrofluoride (TEA·3HF).[15][17]
-
Quench the reaction by adding 1.75 mL of an appropriate quenching buffer (e.g., Glen-Pak RNA Quenching Buffer).[15]
-
The sample is now ready for purification (e.g., desalting, HPLC, or cartridge purification).
Protocol 4: Quality Assessment by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used to assess the purity of the crude, deprotected oligonucleotide.
-
Mode: DMT-ON analysis is often preferred as the lipophilic DMT group provides good separation of the full-length product from shorter, DMT-OFF failure sequences.[5]
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A typical system uses a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.
-
Detection: UV absorbance at 260 nm.
-
Analysis: The chromatogram will show a major peak corresponding to the full-length DMT-ON product and smaller, earlier-eluting peaks corresponding to the failure sequences. Purity can be estimated by integrating the peak areas.[5]
Visualizations
Caption: Chemical structure of this compound.
Caption: The four-step solid-phase RNA synthesis cycle.
Caption: A logical workflow for troubleshooting failed RNA synthesis.
References
- 1. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. idtdna.com [idtdna.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Methods of RNA Quality Assessment [promega.jp]
Technical Support Center: Optimizing Deprotection of TBDMS and Bz Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of tert-butyldimethylsilyl (TBDMS) and benzoyl (Bz) protecting groups.
Frequently Asked Questions (FAQs)
TBDMS Deprotection
-
Q1: What are the most common methods for deprotecting TBDMS ethers? A1: The most common methods for TBDMS ether deprotection involve fluoride-based reagents, acidic conditions, or Lewis acids. Fluoride ions have a high affinity for silicon, making reagents like tetra-n-butylammonium fluoride (TBAF) highly effective.[1][2] Acidic hydrolysis, often using reagents like hydrochloric acid (HCl) or formic acid, is another widely used technique.[1][3] Lewis acids, such as titanium tetrachloride (TiCl4), can also facilitate deprotection.[4]
-
Q2: My reaction is sluggish or incomplete when using TBAF for TBDMS deprotection. What could be the issue? A2: Sluggish or incomplete deprotection with TBAF can be due to several factors. Steric hindrance around the TBDMS group can slow down the reaction. Additionally, the quality of the TBAF reagent is crucial; it can be deactivated by moisture. Ensure you are using a fresh or properly stored reagent. In some cases, increasing the temperature or reaction time might be necessary.
-
Q3: I am observing side reactions, such as elimination, when using TBAF. How can I mitigate this? A3: TBAF is basic and can promote side reactions like elimination, especially in base-sensitive substrates.[5][6] To minimize this, you can buffer the reaction mixture with acetic acid.[6] Alternatively, using a milder fluoride source like HF-pyridine or potassium bifluoride (KHF2) can be a good option.[7]
-
Q4: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary one? A4: Yes, selective deprotection is possible. Primary TBDMS ethers are generally less sterically hindered and more reactive than secondary or tertiary ones. Using milder acidic conditions, such as formic acid in acetonitrile/water, can achieve selective deprotection of the primary TBDMS group.[3] Similarly, controlled treatment with some fluoride reagents under specific conditions can also achieve this selectivity.
Benzoyl (Bz) Deprotection
-
Q5: What are the standard conditions for removing a benzoyl (Bz) protecting group? A5: The benzoyl group, which forms a benzoate ester, is typically removed by basic or acidic hydrolysis.[8][9] Basic hydrolysis is very common, using reagents like sodium methoxide (NaOMe) in methanol, or sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of alcohol and water.[8] Acidic hydrolysis with strong acids like HCl is also an effective method.[8]
-
Q6: I am concerned about epimerization of a chiral center adjacent to the benzoyl group during basic hydrolysis. What should I do? A6: Epimerization can be a concern with strong bases. To minimize this risk, you can use milder basic conditions, such as potassium carbonate (K2CO3) in methanol, or run the reaction at a lower temperature. It is also important to carefully control the reaction time and not let it proceed for longer than necessary.
-
Q7: Can I remove a benzoyl group without affecting other acid- or base-sensitive groups in my molecule? A7: This can be challenging. If your molecule contains other ester groups, they are likely to be cleaved under the same hydrolytic conditions. If you have acid-sensitive groups like acetals, basic hydrolysis would be the preferred method. Conversely, for base-sensitive functionalities, acidic deprotection would be more suitable. Orthogonal protecting group strategies are key in complex syntheses.
Troubleshooting Guides
TBDMS Deprotection
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | Insufficient reagent, low reaction temperature, steric hindrance, poor reagent quality. | Increase the equivalents of the deprotecting agent. Raise the reaction temperature. Extend the reaction time. Use a fresh bottle of the reagent (especially for TBAF). |
| Side Reactions (e.g., elimination, decomposition) | Reagent is too harsh (e.g., basicity of TBAF). Substrate is sensitive to the reaction conditions. | Use a milder reagent (e.g., HF-pyridine, KHF2, buffered TBAF).[6][7] Run the reaction at a lower temperature. |
| Low Yield | Product degradation during workup. Incomplete reaction. Adsorption of the product on silica gel during chromatography. | Optimize workup procedure to minimize exposure to acidic or basic conditions. Ensure the reaction has gone to completion by TLC. Deactivate silica gel with triethylamine before chromatography. |
| Lack of Selectivity (e.g., deprotection of multiple silyl ethers) | Reaction conditions are too harsh. | Use milder conditions (e.g., formic acid for primary vs. secondary TBDMS).[3] Carefully control stoichiometry of the reagent and reaction time. |
Benzoyl (Bz) Deprotection
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient base/acid, low temperature, steric hindrance. | Increase the concentration or equivalents of the base/acid. Increase the reaction temperature (refluxing may be necessary).[8] Increase reaction time. |
| Epimerization of adjacent chiral centers | Basic conditions are too strong. | Use a milder base (e.g., K2CO3, NaHCO3). Run the reaction at a lower temperature. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
| Cleavage of other sensitive groups | Lack of orthogonality in the protecting group strategy. | Re-evaluate the protecting group strategy for the synthesis. If possible, use conditions that are selective for the benzoyl group. For instance, if you have other esters, saponification will likely cleave them all. |
| Low Yield | Incomplete reaction, product degradation, or difficult purification. | Ensure complete reaction by TLC. Optimize workup to avoid product degradation. Recrystallization might be a better purification method than chromatography for some benzoic acid byproducts. |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection using TBAF
-
Dissolve the TBDMS-protected compound (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).[10]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) (15 mL).[10]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Benzoyl Deprotection using Sodium Methoxide
-
Dissolve the benzoyl-protected compound (1.0 mmol) in a mixture of methanol (10 mL) and dichloromethane (DCM) (2 mL) to ensure solubility.
-
Add a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M solution, 2.2 mL, 1.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a weak acid, such as acetic acid or by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a deprotection reaction.
Caption: Decision tree for troubleshooting common deprotection issues.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing N-Depurination During RNA Synthesis
Welcome to the technical support center for RNA synthesis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of N-depurination, a common side reaction during solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-depurination and why is it a problem in RNA synthesis?
A: N-depurination is a chemical reaction where the β-N-glycosidic bond connecting a purine base (Adenine or Guanine) to the sugar backbone is hydrolytically cleaved.[1] This reaction is primarily catalyzed by acidic conditions. During automated solid-phase RNA synthesis, the most common step where this occurs is the repeated acid-mediated removal of the 5'-dimethoxytrityl (DMT) protecting group, a process called detritylation.[2]
The resulting abasic (apurinic) site is unstable and can lead to strand cleavage during the final basic deprotection step.[3] This generates truncated, shorter-than-desired RNA sequences that still retain their 5'-DMT group (in trityl-on purification schemes), making them difficult to separate from the full-length product and significantly reducing the yield of the target RNA molecule.[2][3]
Q2: How can I identify if N-depurination is occurring in my synthesis?
A: Depurination followed by strand cleavage results in a characteristic pattern of failure sequences. When analyzing the crude product using methods like anion-exchange HPLC or denaturing polyacrylamide gel electrophoresis (PAGE), you may observe:
-
A series of failure peaks or bands corresponding to sequences truncated at purine positions.
-
These failure sequences will co-purify with the full-length product in trityl-on purification because they still possess the 5'-DMT group.[3]
-
LC-MS analysis can definitively identify the mass of these truncated fragments, confirming cleavage at purine sites.[4]
Q3: Which purine base is more susceptible to depurination?
A: Deoxyadenosine (dA) is generally more susceptible to acid-catalyzed depurination than deoxyguanosine (dG).[5] While RNA synthesis involves ribonucleosides, which are inherently less prone to depurination than deoxynucleosides, the principle remains that adenosine sites are particularly vulnerable during the acidic detritylation step.[3] The use of electron-withdrawing acyl protecting groups on the bases can destabilize the glycosidic bond, making them more liable to cleavage.[3]
Q4: Can my synthesis hardware affect the rate of depurination?
A: Yes. The fluidics of a synthesizer can play a role. For example, microarray-based synthesis platforms may experience higher rates of depurination compared to traditional column-based synthesizers due to differences in flow dynamics and the efficiency of reagent delivery and removal.[3] Inefficient washing after the acid step can prolong the contact time of the acid with the growing oligonucleotide chain, increasing the extent of depurination.
Troubleshooting Guide
This section addresses specific issues related to depurination and provides actionable solutions.
Problem: Analysis of a trityl-on purified oligonucleotide shows significant 3'-truncated products.
-
Possible Cause: Excessive depurination during the synthesis cycles, leading to strand cleavage at the resulting abasic sites during final deprotection.
-
Solution 1: Change the Detritylation Reagent. The most effective way to reduce depurination is to switch from a strong acid like Trichloroacetic Acid (TCA) to a weaker acid. Dichloroacetic Acid (DCA) is the recommended alternative.[6] While DCA slows the rate of detritylation, it drastically reduces the protonation of the N7 position on purines, thus minimizing depurination.[3][6]
-
Solution 2: Optimize Detritylation Time. Reduce the acid exposure time to the minimum required for complete detritylation. For longer oligonucleotides, detritylation can become less efficient, but extending the time should be done cautiously. Monitor the release of the trityl cation to optimize the step time.
-
Solution 3: Use Depurination-Resistant Monomers. For particularly sensitive sequences, consider using purine phosphoramidites with alternative protecting groups that are more stable to acid. For example, using a dimethylformamidine (dmf) protecting group on guanosine (dG) can offer better protection against depurination than the standard isobutyryl group.[6]
Quantitative Data Summary: Detritylation Reagents
The choice of acid for the detritylation step is the most critical factor in controlling depurination. The table below compares the most common reagents.
| Reagent | Typical Concentration | pKa | Relative Depurination Rate | Comments |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane (DCM) | ~0.7 | High | Fast detritylation but causes significant depurination, especially for long oligos.[5][6] |
| Dichloroacetic Acid (DCA) | 3% in DCM | ~1.5 | Low | Slower detritylation but significantly reduces depurination.[3][6] The industry standard for synthesizing long or sensitive sequences. |
| Mildly Acidic Buffers | e.g., 50 mM TEAA, pH 4.5 | 4.5 | Very Low | Requires gentle warming (e.g., 40°C) to achieve efficient detritylation.[7] Excellent for highly acid-sensitive oligonucleotides. |
Visual Guides and Workflows
Mechanism of Acid-Catalyzed N-Depurination
Caption: Mechanism of N-depurination during the acidic detritylation step of RNA synthesis.
Troubleshooting Workflow for Depurination
Caption: A step-by-step workflow for diagnosing and resolving depurination issues.
Experimental Protocols
Protocol 1: Analysis of Depurination by Anion-Exchange HPLC
This protocol allows for the visualization of truncated products resulting from depurination.
-
Sample Preparation: After synthesis and deprotection, dissolve the crude or purified oligonucleotide in RNase-free water to a final concentration of ~10 OD/mL.
-
Instrumentation: Use an HPLC system equipped with a strong anion-exchange (SAX) column (e.g., Dionex DNAPac).
-
Mobile Phase:
-
Buffer A: 20 mM Tris-HCl, 1 mM EDTA, pH 8.0 in RNase-free water.
-
Buffer B: 20 mM Tris-HCl, 1 mM EDTA, 1 M NaCl, pH 8.0 in RNase-free water.
-
-
Gradient Elution:
-
Time 0-2 min: 10% Buffer B
-
Time 2-22 min: Linear gradient from 10% to 70% Buffer B
-
Time 22-25 min: Linear gradient from 70% to 100% Buffer B
-
Time 25-30 min: Hold at 100% Buffer B
-
-
Detection: Monitor UV absorbance at 260 nm.
-
Interpretation: The full-length product will be the main, late-eluting peak. A series of earlier-eluting, smaller peaks, particularly if the synthesis was performed under harsh acidic conditions (e.g., with TCA), is indicative of charged, truncated failure sequences caused by depurination and subsequent strand cleavage.
Protocol 2: Modified Detritylation Using Dichloroacetic Acid (DCA)
This protocol should be implemented on an automated solid-phase oligonucleotide synthesizer.
-
Reagent Preparation: Prepare a solution of 3% (v/v) Dichloroacetic Acid (DCA) in high-purity, anhydrous Dichloromethane (DCM).
-
Synthesizer Setup:
-
Thoroughly wash the acid delivery line on the synthesizer.
-
Replace the standard 3% TCA reagent bottle with the prepared 3% DCA solution.
-
Ensure the synthesizer is programmed to use this new reagent for the detritylation step.
-
-
Cycle Modification:
-
The standard detritylation time for TCA is often 60-90 seconds. Because DCA is a weaker acid, the detritylation step time may need to be extended.[6]
-
A starting point for 3% DCA is typically 120-180 seconds.
-
The time should be optimized to ensure complete removal of the DMT group (indicated by a strong orange color from the trityl cation) without being excessively long.
-
-
Execution: Run the RNA synthesis using the standard phosphoramidite chemistry cycles, now incorporating the modified detritylation step.
-
Post-Synthesis: Cleave and deprotect the oligonucleotide as per the standard protocol for the phosphoramidites and solid support used. Analyze the final product using the HPLC method described above to confirm a reduction in truncated species.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. phenomenex.com [phenomenex.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
dealing with impurities in 3'-TBDMS-Bz-rA phosphoramidite
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3'-TBDMS-Bz-rA phosphoramidite in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the storage, handling, and use of this compound, providing potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Moisture Contamination: Phosphoramidites are highly sensitive to water, which can lead to hydrolysis of the phosphoramidite group to a phosphonate, rendering it inactive for coupling.[1] 2. Oxidized Phosphoramidite: Exposure to air can oxidize the P(III) center to P(V), which will not couple. 3. Degraded Activator: The activator (e.g., tetrazole, DCI) may be old or have absorbed moisture. | 1. Ensure Anhydrous Conditions: Use anhydrous acetonitrile for dissolution and ensure all reagents and the synthesizer fluidics are dry. Store the phosphoramidite under an inert atmosphere (argon or nitrogen).[2] 2. Fresh Reagents: Use freshly prepared or recently purchased phosphoramidite solutions. Analyze the purity of the phosphoramidite using ³¹P NMR to check for P(V) species. 3. Use Fresh Activator: Prepare or use a fresh solution of the activator. |
| Presence of n-1 Deletion Sequences | 1. Inefficient Coupling: This can be due to impure or degraded phosphoramidite, leading to failed additions. 2. Ineffective Capping: If a coupling step fails, the unreacted 5'-hydroxyl group should be capped to prevent it from reacting in subsequent cycles. Inefficient capping leads to a mixture of deletion sequences.[3] | 1. Verify Phosphoramidite Quality: Check the purity of the this compound by HPLC and ³¹P NMR (see protocols below). 2. Optimize Capping Step: Ensure the capping reagents are fresh and the reaction time is sufficient. |
| Unexpected Peaks in Mass Spectrometry of Final Oligonucleotide | 1. Presence of Reactive Impurities: The phosphoramidite may contain reactive impurities that are incorporated into the growing oligonucleotide chain.[4] 2. Isomeric Impurities: The presence of the 2'-phosphoramidite isomer can lead to the formation of unnatural 2'-5' linkages.[4] 3. Depurination: Loss of the adenine base can occur during synthesis or deprotection. | 1. Analyze Raw Material: Perform LC-MS analysis on the phosphoramidite to identify potential reactive impurities.[5][6] 2. High-Purity Monomers: Use phosphoramidites from a reliable source with guaranteed low levels of isomeric impurities. 3. Mild Deprotection Conditions: Use milder deprotection conditions if depurination is a persistent issue. |
| Poor Yield of Full-Length Product | 1. Overall Low Stepwise Efficiency: A small decrease in coupling efficiency at each step can lead to a significant reduction in the yield of the full-length oligonucleotide. 2. Phosphoramidite Degradation: The phosphoramidite may have degraded during storage or on the synthesizer. | 1. Optimize Synthesis Cycle: Ensure all synthesis parameters, including coupling time and reagent concentrations, are optimized. 2. Check Phosphoramidite Stability: Do not leave phosphoramidite solutions on the synthesizer for extended periods. Store solid phosphoramidite at -20°C or -80°C under an inert atmosphere.[2][7] |
Frequently Asked Questions (FAQs)
1. How should I properly store and handle this compound?
-
Storage: Store the solid phosphoramidite at –20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light and moisture.[2][7]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Dissolve the phosphoramidite in anhydrous acetonitrile. Use in a dry, inert atmosphere.[2]
2. What are the common impurities in this compound and how do they affect my synthesis?
Impurities are generally classified into three categories[4]:
-
Nonreactive and Noncritical: These do not participate in the synthesis and are washed away. Examples include hydrolyzed nucleosides.
-
Reactive but Noncritical: These may react during synthesis but the resulting modified oligonucleotides are easily separated during purification. An example is a phosphoramidite with a modified DMT group.[8]
-
Reactive and Critical: These are incorporated into the oligonucleotide and are difficult or impossible to separate from the desired product. Examples include the 2'-isomer of the phosphoramidite, which leads to unnatural 2'-5' linkages, and other structurally similar impurities.[4]
3. How can I assess the purity of my this compound?
The most common methods are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
-
HPLC: Provides information on the overall purity and can separate the two diastereomers of the phosphoramidite.
-
³¹P NMR: Is excellent for identifying and quantifying phosphorus-containing impurities, such as the active P(III) species and inactive P(V) oxidation products.[9]
4. What do the two peaks in the HPLC chromatogram of a phosphoramidite represent?
The two peaks represent the two diastereomers of the phosphoramidite that arise from the chiral phosphorus (III) center.[9][10] Both diastereomers are active in oligonucleotide synthesis.
5. What is the acceptable purity level for this compound for oligonucleotide synthesis?
For high-quality oligonucleotide synthesis, the purity of the phosphoramidite should be greater than 98% as determined by HPLC and ³¹P NMR. The content of reactive critical impurities should be minimized.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound
This protocol provides a general method for the analysis of phosphoramidite purity.
| Parameter | Specification |
| Column | C18, 250 x 4.6 mm, 5 µm particle size[9] |
| Mobile Phase A | 0.1M Triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1[9] |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to elute the phosphoramidite and its impurities (e.g., 50-100% B over 20 minutes) |
| Flow Rate | 1.0 mL/min[9] |
| Temperature | Ambient |
| Detection | UV at 260 nm |
| Sample Preparation | Dissolve ~1.0 mg/mL in anhydrous acetonitrile[9] |
Procedure:
-
Prepare the mobile phases.
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample.
-
Run the gradient program.
-
Analyze the chromatogram for purity, calculating the area percentage of the main peaks (sum of the two diastereomers) relative to the total peak area.
Protocol 2: ³¹P NMR Analysis of this compound
This protocol is for determining the identity and purity of the phosphoramidite with respect to phosphorus-containing species.
| Parameter | Specification |
| Solvent | Anhydrous acetonitrile or deuterated chloroform (CDCl₃) |
| Pulse Program | Proton-decoupled pulse sequence[9] |
| Relaxation Delay (D1) | 2.0 seconds[9] |
| Acquisition Time (AQ) | 1.5 seconds[9] |
| Spectral Width (SW) | 300 ppm[9] |
| Number of Scans | 1024[9] |
| Reference | 85% Phosphoric acid (external) or a suitable internal standard |
Procedure:
-
Prepare the sample by dissolving the phosphoramidite in the chosen solvent in an NMR tube under an inert atmosphere.
-
Acquire the ³¹P NMR spectrum.
-
The main phosphoramidite signals (two diastereomers) should appear in the range of 140-155 ppm.[11]
-
Integrate the signals corresponding to the P(III) phosphoramidite and any P(V) impurities (typically found between -25 and 99 ppm) to determine the purity.[9]
Visualizations
Caption: Quality control workflow for this compound.
Caption: Classification of impurities in phosphoramidites.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. 3′-TBDMS-Bz-rA Phosphoramidite | AxisPharm [axispharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lcms.cz [lcms.cz]
- 9. usp.org [usp.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
impact of water content on phosphoramidite stability and coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoramidite chemistry. The following information addresses common issues related to the impact of water content on phosphoramidite stability and coupling efficiency during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of water on phosphoramidites?
Water leads to the hydrolysis of the phosphoramidite, converting the trivalent phosphorus (P(III)) to a pentavalent phosphonate (P(V)) species.[1][2] This hydrolyzed form is inactive in the coupling reaction, leading to a decrease in the concentration of active phosphoramidite and subsequently lower coupling efficiencies.[1]
Q2: How does water content affect coupling efficiency?
Water negatively impacts coupling efficiency in two main ways:
-
Direct Reaction with Activated Monomer: Water can react with the activated phosphoramidite, competing with the 5'-hydroxyl group of the growing oligonucleotide chain. This reaction consumes the activated monomer, preventing it from coupling to the chain.[1]
-
Degradation of Phosphoramidite Solution: The presence of water in the phosphoramidite solution on the synthesizer leads to gradual hydrolysis, reducing the concentration of active phosphoramidite available for coupling.[1]
Even small decreases in coupling efficiency can significantly reduce the yield of the full-length oligonucleotide, especially for longer sequences.[3][4]
Q3: Are all phosphoramidites equally sensitive to water?
No, some phosphoramidites are more susceptible to degradation by water than others. 2'-deoxyguanosine (dG) phosphoramidites are known to be particularly unstable and degrade more rapidly in the presence of water compared to dA, dC, and dT phosphoramidites.[2][5][6][7] The degradation of dG phosphoramidites can be an autocatalytic process.[5][7]
Q4: What are the recommended limits for water content in solvents used for oligonucleotide synthesis?
For optimal results, the solvents used in oligonucleotide synthesis, particularly acetonitrile, should be anhydrous. The recommended water content is typically below 30 ppm, with 10 ppm or less being preferable.[8]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis and is often linked to moisture contamination. This guide provides a step-by-step approach to troubleshooting and resolving this problem.
Symptom: A significant drop in coupling efficiency is observed, often detected by the trityl monitor on the DNA synthesizer.[3] This leads to a lower yield of the desired full-length oligonucleotide.[4]
Possible Cause: Excess moisture in the reagents or on the synthesizer.
Troubleshooting Steps:
-
Verify Reagent Water Content:
-
Acetonitrile: Ensure that the acetonitrile used for dissolving phosphoramidites and for washing steps is anhydrous, with a water content of less than 30 ppm.[8] It is recommended to use freshly opened bottles of anhydrous acetonitrile or to dry the solvent over molecular sieves.[8]
-
Phosphoramidites: Phosphoramidites are hygroscopic and can absorb moisture from the atmosphere.[8] Ensure they have been stored properly under an inert atmosphere and at a low temperature (typically -20°C).[9]
-
-
Check for System Leaks:
-
Inspect the synthesizer for any leaks that could introduce ambient moisture into the system. Pay close attention to bottle caps, tubing, and fittings.
-
-
Implement Drying Procedures:
-
Molecular Sieves: Add a layer of 3 Å molecular sieves to the bottom of the phosphoramidite vials to absorb any residual moisture.[8] Allow the solution to stand overnight for optimal drying.[8]
-
In-line Drying Filters: Use in-line drying filters for the argon or helium gas supply to the synthesizer to remove any moisture from the gas.[1]
-
-
Optimize the Coupling Protocol:
-
Double or Triple Coupling: For critical or inefficiently coupling monomers, performing the coupling step two or three times can significantly improve the overall coupling efficiency.[8]
-
Extended Coupling Times: Increasing the coupling time can help to drive the reaction to completion, especially for sterically hindered phosphoramidites.[8]
-
Quantitative Data Summary
| Parameter | Recommended Value/Observation | Source |
| Water Content in Acetonitrile | < 30 ppm (preferably ≤ 10 ppm) | [1][8] |
| Phosphoramidite Storage Temperature | -20°C | [9] |
| Typical Phosphoramidite Concentration | 0.05 M to 0.1 M | [8] |
| Impact of 1% Drop in Coupling Efficiency (99% to 98%) on a 30-mer Synthesis | Theoretical yield drops from 75% to 55% | [4] |
| Impact of 1% Drop in Coupling Efficiency (99% to 98%) on a 70-mer Synthesis | Theoretical yield drops from 50% to 25% | [4] |
Experimental Protocols
Protocol 1: Determination of Water Content in Acetonitrile using Karl Fischer Titration
This protocol outlines the standard method for accurately measuring the water content in acetonitrile.
Objective: To quantify the amount of water in a sample of acetonitrile.
Materials:
-
Karl Fischer titrator
-
Anhydrous methanol
-
Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent)
-
Acetonitrile sample
-
Gastight syringe
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell with anhydrous methanol to remove any ambient moisture.
-
Blank Measurement: Perform a blank titration with the anhydrous methanol to determine the background water level.
-
Sample Introduction: Using a gastight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration cell.
-
Titration: The Karl Fischer reagent is titrated into the cell. The iodine in the reagent reacts with the water in the sample. The endpoint of the titration is reached when all the water has been consumed, which is typically detected electrochemically.
-
Calculation: The instrument's software calculates the water content of the sample based on the amount of Karl Fischer reagent consumed. The result is usually expressed in parts per million (ppm).
Protocol 2: Assessment of Coupling Efficiency via Trityl Cation Monitoring
This protocol describes how to determine the stepwise coupling efficiency during oligonucleotide synthesis using a DNA synthesizer's integrated UV-Vis spectrophotometer.[3]
Objective: To measure the efficiency of each phosphoramidite coupling step.
Materials:
-
DNA synthesizer with a trityl monitor
-
Phosphoramidites and all other necessary reagents for oligonucleotide synthesis
Methodology:
-
Synthesis Setup: Program the DNA synthesizer with the desired oligonucleotide sequence and ensure all reagents are fresh and properly installed.
-
Initiate Synthesis: Start the synthesis program.
-
Trityl Cation Collection: In each cycle, after the deblocking step (removal of the dimethoxytrityl group), the acidic solution containing the orange-colored trityl cation is passed through the UV-Vis detector of the trityl monitor.[3]
-
Absorbance Measurement: The absorbance of the trityl cation is measured at its maximum wavelength (around 495 nm). The intensity of the color is proportional to the number of molecules that were successfully coupled in the previous cycle.[3]
-
Data Recording: The synthesizer's software records the absorbance value for each deblocking step throughout the synthesis.[3]
-
Calculation of Stepwise Efficiency: The stepwise coupling efficiency for each step is calculated by dividing the absorbance of the current cycle by the absorbance of the previous cycle and multiplying by 100.
-
Calculation of Average Coupling Efficiency: The average stepwise coupling efficiency is the geometric mean of all the individual coupling efficiencies.[3]
Visualizations
Caption: Hydrolysis of a phosphoramidite by water, rendering it inactive for coupling.
Caption: The impact of water on the coupling step of the oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low phosphoramidite coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. alfachemic.com [alfachemic.com]
Technical Support Center: Solid-Phase Oligonucleotide Synthesis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase oligonucleotide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Low Coupling Efficiency
Q1: What are the common causes of low coupling efficiency, and how can I troubleshoot this issue?
Low coupling efficiency is a critical issue that directly impacts the yield and purity of the final oligonucleotide product.[1] Even a small decrease in coupling efficiency per cycle can lead to a significant reduction in the amount of full-length product, especially for longer oligonucleotides.[1][2]
Potential Causes and Solutions:
-
Moisture in Reagents and Solvents: Water is a primary inhibitor of the coupling reaction. It can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2]
-
Troubleshooting Protocol:
-
Reagent Check: Use fresh, anhydrous acetonitrile (<30 ppm water) for all synthesis steps.[2] It is recommended to use septum-sealed bottles of acetonitrile to prevent moisture absorption.
-
Solvent Purity Test: Perform Karl Fischer titration to determine the water content of your acetonitrile and other relevant solvents.
-
Amidite Handling: Ensure phosphoramidite solutions are prepared under anhydrous conditions. Use fresh phosphoramidites for synthesis.
-
System Purge: Purge all synthesizer lines with dry argon or helium to remove any residual moisture.
-
-
-
Degraded Phosphoramidites or Activator: The quality of phosphoramidites and the activator is crucial for efficient coupling.
-
Troubleshooting Protocol:
-
Reagent Replacement: Replace the phosphoramidites and activator with fresh stock.
-
Activator Compatibility: Ensure the activator is appropriate for the phosphoramidites being used. For example, Dicyanoimidazole (DCI) is a strong activator.[2]
-
-
-
Suboptimal Coupling Time: The time allowed for the coupling reaction may be insufficient.
-
Troubleshooting Protocol:
-
Increase Coupling Time: Program the synthesizer to increase the coupling time. This is particularly important for modified or sterically hindered phosphoramidites.
-
-
-
Solid Support Issues: The properties of the solid support, such as pore size, can affect reagent diffusion and accessibility of the growing oligonucleotide chain.[3][4]
-
Troubleshooting Protocol:
-
Select Appropriate Support: For longer oligonucleotides (>40 bases), use a support with a larger pore size (e.g., 1000 Å CPG) to prevent steric hindrance.[5]
-
Check Support Loading: Ensure the nucleoside loading on the solid support is within the recommended range. High loading can lead to steric hindrance.[5]
-
-
Depurination
Q3: My final product shows signs of chain cleavage, suggesting depurination. What causes this and how can it be minimized?
Depurination is the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar, leading to an abasic site. [6]This site is prone to cleavage during the basic conditions of deprotection, resulting in truncated oligonucleotides. [6] Potential Causes and Solutions:
-
Prolonged Acid Exposure During Detritylation: The detritylation step, which removes the 5'-DMT protecting group, uses an acid (e.g., trichloroacetic acid or dichloroacetic acid). Excessive exposure to this acid can cause depurination. [7] * Troubleshooting Protocol:
- Optimize Detritylation Time: Reduce the acid exposure time to the minimum required for complete detritylation.
- Use a Weaker Acid: Consider using dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), as DCA is a milder acid and can reduce the risk of depurination. [7]
-
Acidic Conditions Elsewhere in the Process: Any unintended acidic conditions during synthesis or workup can lead to depurination.
-
Troubleshooting Protocol:
-
Neutralize After Detritylation: Ensure that the acid from the detritylation step is completely neutralized and washed away before proceeding to the next step.
-
Check Reagent pH: Verify the pH of all reagents to ensure they are not acidic.
-
-
Troubleshooting Workflow for Depurination:
Presence of n-1 Shortmers
Q4: My purified oligonucleotide contains a significant amount of n-1 shortmers. How can I reduce their formation?
"n-1" shortmers are deletion sequences that are one nucleotide shorter than the full-length product. Their presence is most commonly due to incomplete capping of unreacted 5'-hydroxyl groups during synthesis.
Potential Causes and Solutions:
-
Inefficient Capping: If the unreacted 5'-hydroxyl groups are not efficiently capped after the coupling step, they will be available to react in the subsequent coupling cycle, leading to the formation of an n-1 deletion mutant. [8] * Troubleshooting Protocol:
- Check Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active.
- Optimize Capping Time: Increase the capping time to ensure all unreacted 5'-hydroxyls are acetylated.
- Double Capping: For critical syntheses, consider implementing a double capping protocol.
-
Incomplete Detritylation: If the 5'-DMT group is not completely removed, the subsequent coupling reaction cannot occur at that site, leading to a failure sequence that can be capped in the next cycle.
-
Troubleshooting Protocol:
-
Optimize Detritylation: Ensure complete detritylation by optimizing the acid concentration and contact time. [9] Troubleshooting Workflow for n-1 Shortmers:
-
-
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Final Yield of Full-Length Oligonucleotide
| Oligonucleotide Length (bases) | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20-mer | 99.5% | ~90.5% |
| 20-mer | 99.0% | ~81.8% |
| 20-mer | 98.0% | ~66.8% |
| 50-mer | 99.5% | ~77.9% |
| 50-mer | 99.0% | ~60.5% |
| 50-mer | 98.0% | ~36.4% |
| 100-mer | 99.5% | ~60.6% |
| 100-mer | 99.0% | ~36.6% |
| 100-mer | 98.0% | ~13.3% |
Data is illustrative and calculated based on the formula: Yield = (Coupling Efficiency)^(Number of couplings)
Table 2: Expected Purity Levels for Different Oligonucleotide Purification Methods
| Purification Method | Typical Purity Level | Recommended For | Not Recommended For |
| Desalting | Variable (removes salts, not failure sequences) | PCR primers, sequencing primers | Applications requiring high purity |
| Reverse-Phase (RP) Cartridge | 75-85% | Oligos up to 39 bases | Oligos longer than 60 bases |
| Reverse-Phase HPLC (RP-HPLC) | >85% | Modified oligos, larger scale purification | Oligos >50 bases (resolution decreases) [10] |
| Ion-Exchange HPLC (IE-HPLC) | 80-90% | Purification of larger quantities of oligos | Oligos longer than 60 bases [11] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Long oligos (>50 bases), applications requiring very high purity | Oligos with modifications sensitive to urea |
Purity levels are typical and can vary based on the synthesis quality and the specific oligonucleotide sequence and modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. susupport.com [susupport.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. eng.bioneer.com [eng.bioneer.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Oligonucleotide Purification [sigmaaldrich.com]
- 11. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
Technical Support Center: Optimizing RNA Synthesis and Minimizing Truncated Sequences
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the occurrence of truncated sequences during RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are truncated sequences in RNA synthesis, and why are they problematic?
Truncated sequences are incompletely synthesized RNA molecules that are shorter than the intended full-length transcript. These truncated species can arise from various factors during the in vitro transcription (IVT) process. They are problematic for several reasons:
-
Reduced Yield of Functional RNA: Truncated sequences lower the overall yield of the desired full-length, functional RNA molecule.
-
Interference in Downstream Applications: In applications like mRNA-based therapeutics, truncated RNAs can lead to the production of non-functional or even harmful proteins, potentially eliciting an immune response.[]
-
Complicated Purification: The presence of truncated fragments complicates the purification of the full-length product.
Q2: What are the primary causes of truncated RNA sequences during in vitro transcription?
Several factors can lead to premature termination of transcription, resulting in truncated RNA sequences. The most common causes include:
-
Poor Quality DNA Template: Contaminants in the DNA template, such as salts or ethanol, can inhibit RNA polymerase activity.[2][3] Incomplete linearization of the plasmid DNA can also cause the polymerase to "run off" prematurely.[2][3][4]
-
Suboptimal Reaction Conditions: Incorrect nucleotide concentrations, inappropriate reaction temperatures, or suboptimal enzyme concentrations can all contribute to incomplete transcription.[][2][5]
-
Secondary Structures in the Template: GC-rich regions or other sequences prone to forming strong secondary structures can impede the progress of the RNA polymerase, leading to dissociation from the template.[2][4]
-
RNase Contamination: The presence of RNases can degrade the newly synthesized RNA transcripts, resulting in shorter fragments.[2][3]
Q3: How can I detect the presence of truncated RNA sequences in my sample?
The most common method for detecting truncated RNA sequences is through gel electrophoresis. By running your RNA sample on a denaturing agarose or polyacrylamide gel, you can visualize the different RNA species. Full-length transcripts will appear as a distinct band at the expected size, while truncated sequences will manifest as smaller, discrete bands or a smear below the main band.[5] More advanced techniques like HPLC can also be used for higher resolution analysis.[6]
Troubleshooting Guide: Incomplete Transcription
This guide provides solutions to common problems encountered during RNA synthesis that lead to truncated sequences.
| Problem | Possible Cause | Recommended Solution |
| Smear or multiple bands below the expected full-length transcript band on a gel | Poor DNA Template Quality | Ensure the DNA template is highly purified and free of contaminants like salts and ethanol. Use a DNA cleanup kit if necessary.[2][3] Verify complete linearization of the plasmid DNA by running an aliquot on an agarose gel before transcription.[][2] |
| Suboptimal Nucleotide Concentration | Ensure the concentration of each nucleotide is sufficient. A standard concentration is typically 1-2 mM, but this may need optimization.[] Increasing the concentration of the limiting nucleotide can often improve the yield of full-length transcripts.[5] | |
| Inappropriate Reaction Temperature | For GC-rich templates or those with strong secondary structures, lowering the incubation temperature from 37°C to 30°C can sometimes help the polymerase read through these regions.[2][5] | |
| RNase Contamination | Use RNase-free water, reagents, and labware.[] Incorporate an RNase inhibitor into the transcription reaction.[2][3] | |
| Premature Termination by Polymerase | The RNA polymerase may dissociate from long templates or those with complex secondary structures.[4] Consider using a different RNA polymerase that may have higher processivity.[5] Some polymerases, like Syn5 RNA polymerase, have shown higher processivity and produce more homogenous 3'-termini.[4] | |
| High Complexity of the Transcribed Sequence | Complex sequences can cause the polymerase to terminate prematurely.[7] Codon optimization of the sequence to reduce secondary structures can be beneficial.[7] |
Experimental Protocols
Protocol 1: Analysis of RNA Transcripts by Denaturing Agarose Gel Electrophoresis
This protocol allows for the visualization of in vitro transcription products to assess their integrity and identify truncated sequences.
Materials:
-
Agarose
-
MOPS buffer (10X)
-
Formaldehyde (37%)
-
Formamide
-
RNA sample loading buffer (containing a tracking dye like bromophenol blue and a denaturing agent)
-
RNA ladder
-
RNase-free water
-
Gel electrophoresis system and power supply
-
Gel imaging system
Procedure:
-
Prepare the Gel:
-
For a 1% agarose gel, dissolve 1 g of agarose in 72 ml of RNase-free water.
-
Add 10 ml of 10X MOPS buffer.
-
Heat the mixture in a microwave until the agarose is completely dissolved.
-
Allow the solution to cool to about 60°C.
-
In a fume hood, add 18 ml of 37% formaldehyde and mix gently.
-
Pour the gel into a casting tray with the appropriate comb and allow it to solidify.
-
-
Prepare the RNA Samples:
-
In an RNase-free tube, mix your RNA sample with an equal volume of RNA sample loading buffer.
-
Heat the mixture at 65°C for 10 minutes to denature the RNA.
-
Immediately place the tubes on ice to prevent renaturation.
-
-
Run the Gel:
-
Place the solidified gel in the electrophoresis tank and fill it with 1X MOPS buffer.
-
Load the denatured RNA samples and the RNA ladder into the wells.
-
Run the gel at a constant voltage (e.g., 5-7 V/cm) until the tracking dye has migrated an adequate distance.
-
-
Visualize the RNA:
-
Carefully remove the gel from the tank.
-
Stain the gel with an appropriate RNA stain (e.g., ethidium bromide or a safer alternative) according to the manufacturer's instructions.
-
Visualize the RNA bands using a gel imaging system. The full-length transcript should appear as a sharp band at the expected size, while truncated products will be visible as smaller bands or a smear.
-
Protocol 2: Purification of Full-Length mRNA using Oligo(dT) Chromatography
This method is effective for removing truncated RNA fragments that lack a poly(A) tail.[7]
Materials:
-
Oligo(dT) cellulose resin or magnetic beads
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 500 mM NaCl)
-
Washing Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100-300 mM NaCl)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
RNase-free water and tubes
-
Chromatography column or magnetic stand
Procedure:
-
Prepare the Oligo(dT) Resin:
-
If using a column, pack the oligo(dT) cellulose resin according to the manufacturer's instructions.
-
Equilibrate the resin by washing it with several volumes of Binding Buffer.
-
-
Bind the mRNA:
-
Heat your RNA sample to 65°C for 5 minutes to disrupt secondary structures and then place it on ice.
-
Add Binding Buffer to the RNA sample.
-
Apply the RNA sample to the equilibrated oligo(dT) resin. The poly(A) tails of the full-length mRNA will bind to the oligo(dT) sequences.
-
-
Wash Away Truncated Fragments:
-
Wash the resin with several volumes of Washing Buffer to remove unbound RNA, including truncated sequences that lack a poly(A) tail. The salt concentration in the washing buffer can be adjusted to optimize the removal of non-specifically bound fragments.[7]
-
-
Elute the Full-Length mRNA:
-
Elute the bound, full-length mRNA by applying pre-warmed Elution Buffer (low salt) to the resin.
-
Collect the eluate containing the purified mRNA.
-
-
Precipitate and Resuspend the mRNA:
-
Precipitate the eluted mRNA using ethanol or isopropanol.
-
Wash the pellet with 70% ethanol.
-
Resuspend the purified mRNA in an appropriate RNase-free buffer.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving truncated RNA sequences.
Caption: Logical flow of oligo(dT) purification to separate full-length mRNA.
References
Technical Support Center: Optimization of Activator Concentration for Phosphoramidite Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of activator concentration for phosphoramidite coupling in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in phosphoramidite coupling?
A1: The activator plays a critical role by protonating the nitrogen atom of the phosphoramidite, transforming it into a highly reactive intermediate.[][2] This activated intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain, leading to the formation of a phosphite triester linkage.[][] Without an effective activator, the coupling reaction would be extremely slow and inefficient, resulting in low synthesis yields.[]
Q2: How does the choice of activator impact coupling efficiency?
A2: The choice of activator significantly influences both the rate of the coupling reaction and the potential for side reactions.[4] Activators vary in their acidity (pKa) and nucleophilicity, which in turn affects their performance.[2][5] For instance, more acidic activators can lead to faster coupling but may also increase the risk of side reactions like detritylation of the phosphoramidite monomer.[5][6] The selection of an appropriate activator is also crucial when dealing with sterically hindered or modified phosphoramidites, where standard activators may be less effective.[4][7]
Q3: What are common activators used in oligonucleotide synthesis?
A3: Several activators are commonly used, each with distinct properties. Some of the most prevalent include:
-
1H-Tetrazole: A traditional and widely used activator.[5] However, it has limited solubility in acetonitrile, especially at low temperatures, and may not be optimal for sterically hindered monomers.[5][7]
-
5-Ethylthio-1H-tetrazole (ETT): A more acidic activator than 1H-Tetrazole, leading to faster coupling rates.[4]
-
4,5-Dicyanoimidazole (DCI): A highly effective activator that is less acidic but more nucleophilic than tetrazole, resulting in rapid coupling with minimal side reactions.[2][8] It boasts high solubility in acetonitrile, allowing for higher effective concentrations.[2][5][6]
-
5-Benzylthio-1H-tetrazole (BTT): Another acidic activator alternative to 1H-Tetrazole.[8]
Q4: Can activator concentration be too high? What are the consequences?
A4: Yes, an excessively high activator concentration can be detrimental. While a sufficient concentration is necessary for efficient activation, too much can promote side reactions, such as the detritylation of the phosphoramidite monomer before it couples to the growing chain.[] This can lead to the formation of unwanted byproducts and a decrease in the overall yield of the desired full-length oligonucleotide.
Troubleshooting Guide
This guide addresses common problems related to activator concentration during phosphoramidite coupling.
Problem 1: Low Coupling Efficiency / Low Synthesis Yield
-
Possible Cause: Activator concentration is too low.
-
Solution: Insufficient activator will lead to incomplete activation of the phosphoramidite, resulting in poor coupling.[] Increase the activator concentration incrementally. Refer to the manufacturer's recommendations for the specific phosphoramidite and activator being used. For some sequences, particularly those with GC-rich regions or bulky modifications, a higher activator concentration may be beneficial.[]
-
-
Possible Cause: Degraded or precipitated activator.
-
Solution: Activator solutions can degrade over time or precipitate, especially at low temperatures if their solubility limit is exceeded (a known issue with 1H-Tetrazole).[5][7] Ensure the activator solution is fresh, completely dissolved, and has been stored correctly. If precipitation is observed, gently warm the solution to redissolve the activator before use.
-
-
Possible Cause: Inappropriate activator for the phosphoramidite.
-
Solution: Sterically hindered phosphoramidites, such as those used for RNA synthesis or modified bases, may require a more potent activator than standard 1H-Tetrazole.[7] Consider switching to an activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) for these challenging couplings.[7]
-
Problem 2: Presence of (n+1) Impurities (Longer than Expected Oligonucleotides)
-
Possible Cause: Activator is too acidic.
Problem 3: Inconsistent Coupling Efficiency Across a Long Sequence
-
Possible Cause: Sequence-specific effects.
-
Solution: The local sequence composition can influence coupling efficiency. For example, GC-rich regions can form secondary structures that hinder the accessibility of the 5'-hydroxyl group.[] In such cases, optimizing the activator concentration or extending the coupling time for those specific cycles may be necessary.[]
-
Data Presentation: Activator Properties and Recommended Concentrations
The following table summarizes the properties of common activators and their typical starting concentrations for optimization.
| Activator | pKa | Solubility in Acetonitrile | Recommended Starting Concentration | Notes |
| 1H-Tetrazole | ~4.9 | ~0.5 M | 0.45 M | Standard activator, but has limited solubility and may be less effective for hindered monomers.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | 0.75 M | 0.25 M - 0.5 M | More acidic than 1H-Tetrazole, leading to faster coupling.[4][5] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | 0.44 M | 0.25 M - 0.5 M | Another acidic activator option.[5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | up to 1.2 M | 0.25 M (for small scale) - 1.0 M | Less acidic but more nucleophilic, leading to rapid and efficient coupling with minimal side reactions. Highly soluble.[2][5][8] |
Experimental Protocols
Protocol 1: Empirical Titration for Activator Concentration Optimization
This protocol outlines a general method for determining the optimal activator concentration for a specific phosphoramidite and synthesis platform.
-
Preparation:
-
Prepare a stock solution of the activator in anhydrous acetonitrile at a concentration higher than the expected optimal range.
-
Prepare the phosphoramidite solution at the desired concentration.
-
Ensure all other reagents for oligonucleotide synthesis (e.g., deblocking, capping, oxidation solutions) are fresh and properly prepared.
-
-
Experimental Setup:
-
Set up a series of small-scale oligonucleotide syntheses of a short, representative test sequence.
-
In each synthesis, vary the concentration of the activator while keeping all other parameters (e.g., phosphoramidite concentration, coupling time, temperature) constant. A typical range to test would be from 0.2 M to 0.7 M, depending on the activator.
-
-
Synthesis and Analysis:
-
Perform the syntheses.
-
After synthesis, cleave the oligonucleotides from the solid support and deprotect them.
-
Analyze the crude product from each synthesis by a suitable method, such as reverse-phase HPLC or mass spectrometry.
-
-
Evaluation:
-
Quantify the yield of the full-length product for each activator concentration.
-
The optimal activator concentration is the one that provides the highest yield of the desired product with the lowest level of impurities (e.g., n-1 deletions, (n+1) additions).
-
Visualizations
Caption: Workflow of the phosphoramidite coupling step in oligonucleotide synthesis.
Caption: Troubleshooting logic for low coupling efficiency related to activator concentration.
References
- 2. academic.oup.com [academic.oup.com]
- 4. alfachemic.com [alfachemic.com]
- 5. glenresearch.com [glenresearch.com]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
Validation & Comparative
A Head-to-Head Comparison: 3'-TBDMS-Bz-rA Phosphoramidite vs. 2'-ACE Phosphoramidites for RNA Synthesis
In the realm of synthetic RNA chemistry, the choice of phosphoramidite chemistry is a critical determinant of yield, purity, and the achievable length of the final oligonucleotide. For researchers, scientists, and professionals in drug development, understanding the nuances of different protective group strategies is paramount. This guide provides an objective comparison between the traditional 2'-tert-butyldimethylsilyl (TBDMS) protected phosphoramidites, exemplified by 3'-TBDMS-Bz-rA phosphoramidite, and the more recent 2'-acetoxyethyl orthoester (ACE) phosphoramidites. This comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in making an informed decision for your research needs.
Executive Summary
The primary difference between the two chemistries lies in the protection of the 2'-hydroxyl group of the ribose, a key challenge in RNA synthesis. The TBDMS chemistry utilizes a sterically bulky silyl group, which, while effective, can lead to longer coupling times and limitations in synthesizing long RNA strands. In contrast, the 2'-ACE chemistry employs a novel orthoester protecting group that offers faster coupling kinetics, higher yields, and the ability to synthesize significantly longer and more complex RNA molecules. Deprotection of 2'-ACE-protected RNA is also notably milder and more straightforward than the multi-step process required for TBDMS-protected oligonucleotides.
Performance Comparison: Quantitative Data
The following table summarizes the key performance differences observed between 2'-ACE and 2'-TBDMS chemistries in RNA oligonucleotide synthesis.
| Performance Metric | 2'-ACE Chemistry | 2'-TBDMS Chemistry |
| Average Coupling Efficiency | >99%[1] | ~98%[2] |
| Overall Yield (21-mer) | 81%[2] | 65%[2] |
| Overall Yield (50-mer) | 61%[2] | 36%[2] |
| Maximum Oligonucleotide Length | >100 bases[1] | ~40 bases[1] |
| Coupling Reaction Time | Fast[2] | Slow[2] |
| Deprotection Conditions | Mild (Aqueous)[1][2] | Harsh (Organic/Fluoride)[3][4] |
| Delivery State | 2'-protected or deprotected[2] | Deprotected only[2] |
Experimental Protocols
I. Solid-Phase RNA Synthesis Cycle
The synthesis of RNA oligonucleotides for both chemistries follows a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.
A. 2'-TBDMS Phosphoramidite Synthesis Protocol
This protocol outlines the standard steps for solid-phase RNA synthesis using 2'-TBDMS protected phosphoramidites.
-
Detritylation: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside to expose the 5'-hydroxyl group.
-
Coupling: The 2'-TBDMS phosphoramidite is activated, typically with 5-benzylmercapto-1H-tetrazole, and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester using an oxidizing agent.[5]
This cycle is repeated for each subsequent nucleotide addition.
B. 2'-ACE Phosphoramidite Synthesis Protocol
This protocol details the solid-phase synthesis cycle using 2'-ACE phosphoramidites.
-
5'-Desilylation: The 5'-silyl protecting group is cleaved with a fluoride source.[6]
-
Coupling: The 2'-ACE phosphoramidite and an activator are added to couple the next base onto the 5'-end of the support-bound oligonucleotide.[6]
-
Capping: Unreacted 5'-hydroxyl groups are capped with acetic anhydride.[6]
-
Oxidation: The P(III) linkage is oxidized to the stable P(V) linkage.[6]
This cycle is repeated until the desired RNA sequence is synthesized.
II. Deprotection Protocols
A. 2'-TBDMS Oligonucleotide Deprotection
Deprotection of RNA synthesized with TBDMS phosphoramidites is a multi-step process:
-
Cleavage and Base Deprotection: The oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed. This is often done with a mixture of concentrated aqueous ammonia and 8M ethanolic methylamine.[3]
-
2'-TBDMS Group Removal: The 2'-O-TBDMS groups are removed using a fluoride reagent, such as triethylamine tris(hydrofluoride) (TEA·3HF).[3][4] This step typically requires heating at 65°C for 2.5 hours.[4]
B. 2'-ACE Oligonucleotide Deprotection
The deprotection of 2'-ACE protected RNA is a milder and more streamlined process:
-
Phosphate and Base Deprotection: The methyl protecting groups on the phosphates are cleaved, followed by treatment with aqueous methylamine to release the RNA from the support and deprotect the exocyclic amines.[6]
Visualizing the Workflows
To better illustrate the differences in the synthesis and deprotection pathways, the following diagrams are provided.
Caption: 2'-TBDMS RNA Synthesis Cycle.
Caption: 2'-ACE RNA Synthesis Cycle.
Caption: Deprotection Workflow Comparison.
Advantages and Disadvantages
2'-TBDMS Phosphoramidites
-
Advantages:
-
Well-established and widely used chemistry.
-
Commercially available from numerous suppliers.
-
-
Disadvantages:
-
Slower coupling kinetics due to the steric hindrance of the TBDMS group.[8]
-
Lower overall yields, especially for longer oligonucleotides.[2]
-
Limited to the synthesis of shorter RNA strands (typically <40 nucleotides).[1]
-
Harsh deprotection conditions involving fluoride reagents can lead to side reactions and degradation of sensitive modifications.
-
2'-ACE Phosphoramidites
-
Advantages:
-
Faster coupling rates and higher stepwise coupling yields (>99%).[1]
-
Enables the routine synthesis of long RNA sequences (over 100 bases).[1]
-
Higher overall yields and greater purity of the final product.[1]
-
Mild deprotection conditions that are compatible with a wide range of chemical modifications.[1]
-
2'-ACE protected RNA is water-soluble and nuclease-resistant, allowing for easier handling and purification.[1]
-
-
Disadvantages:
-
May be more expensive than traditional TBDMS phosphoramidites.
-
Requires a specific 5'-silyl protecting group strategy.[6]
-
Conclusion
For researchers requiring high-quality, long, or highly modified RNA oligonucleotides, the 2'-ACE chemistry presents a clear advantage over the traditional 2'-TBDMS method. The superior coupling efficiency, higher yields, and milder deprotection conditions of the 2'-ACE chemistry contribute to a more robust and reliable RNA synthesis process. While 2'-TBDMS chemistry remains a viable option for shorter, unmodified RNA sequences, the limitations in length and the harsh deprotection steps make it less suitable for more demanding applications. The choice between these two chemistries will ultimately depend on the specific requirements of the research, including the desired length and complexity of the RNA molecule, the presence of sensitive modifications, and budgetary considerations.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. atdbio.com [atdbio.com]
A Comparative Guide to TBDMS and TOM Protecting Groups for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of RNA is a cornerstone of modern molecular biology and drug development, enabling the production of RNA molecules for a vast array of applications, including siRNA, mRNA vaccines, and CRISPR guide RNAs. The choice of protecting group for the 2'-hydroxyl function of the ribose sugar is a critical determinant of the efficiency, yield, and purity of the final RNA product. This guide provides an objective comparison of two widely used 2'-hydroxyl protecting groups: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM), supported by experimental data to aid researchers in selecting the optimal chemistry for their specific needs.
Key Performance Metrics: TBDMS vs. TOM
The selection of a 2'-hydroxyl protecting group significantly impacts several key aspects of RNA synthesis. The following tables summarize the quantitative data comparing TBDMS and TOM protecting groups across critical performance parameters.
| Parameter | TBDMS | TOM | Rationale |
| Coupling Efficiency (per step) | ~98% or lower[1][2] | >99%[3][4] | The bulkier TBDMS group creates more steric hindrance around the 3'-phosphoramidite, impeding the coupling reaction. The oxymethyl spacer in the TOM group positions the bulky silyl group further from the reaction center, reducing steric clash and leading to higher coupling efficiencies.[5][6] |
| Coupling Time | 5 - 15 minutes[1][7] | 2.5 - 6 minutes[5][7] | Due to lower steric hindrance, TOM-protected phosphoramidites react faster, allowing for shorter coupling times without compromising efficiency.[6] |
| Suitability for Long RNA Synthesis | Less suitable for sequences >40 nucleotides[8] | Highly suitable for sequences >75 nucleotides[2][9] | The cumulative effect of lower coupling efficiencies with TBDMS leads to a significant decrease in the yield of full-length product for longer RNA sequences. The higher per-step efficiency of TOM makes it the preferred choice for synthesizing long oligonucleotides.[5][10] |
| Crude Purity (extrapolated for a 100mer) | ~27%[5] | ~33%[5] | Higher coupling efficiency directly translates to a higher proportion of the desired full-length oligonucleotide in the crude product, simplifying subsequent purification.[5] |
| 2' to 3' Silyl Migration | Prone to migration under basic conditions[10][11] | Migration is prevented by the acetal linkage[6][11] | The direct silyl ether linkage in TBDMS is susceptible to migration to the adjacent 3'-hydroxyl group, leading to the formation of non-biological 2'-5' phosphodiester linkages. The acetal chemistry of the TOM group prevents this isomerization.[6][11] |
Table 1. Comparison of key performance parameters for TBDMS and TOM protecting groups in RNA synthesis.
Deprotection Protocols: A Comparative Overview
The deprotection strategy is a multi-step process that involves the removal of protecting groups from the exocyclic amines of the bases, the phosphate backbone, and the 2'-hydroxyl group. The choice of 2'-protecting group influences the reagents and conditions required for these steps.
| Deprotection Step | TBDMS | TOM |
| Base and Phosphate Deprotection | Ethanolic ammonia or Methylamine/ammonia (AMA)[12][13] | Methylamine/ammonia (AMA) or Ethanolic methylamine/water (EMAM)[10][11] |
| 2'-Hydroxyl Deprotection Reagent | Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF)[7][13] | Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF)[5][11] |
| 2'-Hydroxyl Deprotection Conditions | 65°C for 2.5 hours (with TEA·3HF in DMSO/TEA)[5][13] | 65°C for 2.5 hours (with TEA·3HF in DMSO/TEA)[5][11] |
| Compatibility with "Fast" Deprotection | Compatible with AMA for "UltraFast" monomers[13] | Highly compatible with AMA and EMAM for rapid deprotection[10][11] |
Table 2. Comparison of deprotection protocols for RNA synthesized with TBDMS and TOM protecting groups.
Experimental Methodologies
The following provides a generalized overview of the experimental protocols for solid-phase RNA synthesis using TBDMS and TOM phosphoramidites.
I. Solid-Phase Oligonucleotide Synthesis
-
Support: Synthesis is performed on a solid support, typically controlled pore glass (CPG), functionalized with the initial nucleoside.[12]
-
Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle consisting of four main steps:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid or dichloroacetic acid).[5]
-
Coupling: Addition of the next phosphoramidite monomer, activated by an activator such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[13][14]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
-
Monomer Concentration and Activator: Phosphoramidite monomers are typically used at a concentration of 0.1 M.[7] ETT is commonly used as an activator.[5]
-
Coupling Time:
II. Cleavage and Deprotection
-
Cleavage from Support and Base/Phosphate Deprotection:
-
The solid support is treated with a basic solution to cleave the oligonucleotide and remove the protecting groups from the exocyclic amines and the phosphate backbone.
-
TBDMS: A mixture of concentrated aqueous ammonia and 8 M ethanolic methylamine (1:1) is often used.[12] Alternatively, AMA can be used for "UltraFast" deprotection.[13]
-
TOM: Ammonium hydroxide/methylamine (AMA) or methylamine in ethanol/water (EMAM) are commonly used. AMA is suitable for standard oligonucleotides, while EMAM is preferred for longer sequences.[10][11] This step is typically performed at 65°C for 10 minutes with AMA or at 35°C for 6 hours with EMAM.[11]
-
-
2'-Hydroxyl Deprotection:
-
After removal of the base and phosphate protecting groups, the 2'-silyl groups are removed.
-
The dried oligonucleotide is dissolved in a solution typically containing an organic solvent (e.g., DMSO), a base (e.g., triethylamine), and a fluoride source.[5]
-
A common reagent is triethylamine trihydrofluoride (TEA·3HF).[5][13] The reaction is typically heated at 65°C for 2.5 hours.[5][13]
-
III. Purification
Following deprotection, the crude RNA is purified to isolate the full-length product from failure sequences and protecting group remnants. Common purification techniques include high-performance liquid chromatography (HPLC) (anion-exchange or reversed-phase) and gel electrophoresis.[13][14]
Workflow and Structural Comparison
The following diagrams illustrate the key structural differences between TBDMS and TOM protecting groups and the generalized workflow for RNA synthesis.
Caption: Structural comparison of TBDMS and TOM protecting groups.
Caption: Generalized workflow for solid-phase RNA synthesis.
Conclusion
The choice between TBDMS and TOM protecting groups has significant implications for the success of RNA synthesis. While TBDMS has been a longstanding and widely used protecting group, the development of TOM chemistry offers several distinct advantages.[15] The TOM group's reduced steric hindrance leads to higher coupling efficiencies and allows for shorter coupling times, making it particularly well-suited for the synthesis of long RNA oligonucleotides.[5][10][11] Furthermore, the prevention of 2' to 3' silyl migration with TOM chemistry enhances the fidelity of the synthesized RNA by avoiding the formation of non-natural 2'-5' linkages.[6][11] For researchers requiring high yields of long and pure RNA, particularly for therapeutic and diagnostic applications, the TOM protecting group represents a more robust and efficient choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. glenresearch.com [glenresearch.com]
- 10. massbio.org [massbio.org]
- 11. glenresearch.com [glenresearch.com]
- 12. kulturkaufhaus.de [kulturkaufhaus.de]
- 13. glenresearch.com [glenresearch.com]
- 14. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 15. glenresearch.com [glenresearch.com]
The Enduring Standard vs. The Enhanced Alternative: A Comparative Guide to Adenosine Phosphoramidites in RNA Synthesis
For researchers, scientists, and professionals in drug development, the choice of phosphoramidite chemistry is critical to the successful synthesis of high-quality RNA oligonucleotides. This guide provides an in-depth comparison of the industry-standard 3'-O-(tert-Butyldimethylsilyl)-N⁶-benzoyl-2'-O-(tert-butyldimethylsilyl)-5'-O-(4,4'-dimethoxytrityl)-L-adenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (commonly referred to as TBDMS-Bz-rA phosphoramidite) and its prominent alternative, the 2'-O-Triisopropylsilyloxymethyl (TOM) protected counterpart. This comparison is supported by experimental data to inform the selection of the most appropriate building blocks for your research needs.
The tert-Butyldimethylsilyl (TBDMS) protecting group for the 2'-hydroxyl function of ribonucleosides has long been the cornerstone of solid-phase RNA synthesis.[1][2] Its widespread adoption is a testament to its reliability and the extensive body of research built upon its use. However, the steric bulk of the TBDMS group can present challenges, particularly in the synthesis of long RNA sequences.[1][3] This has led to the development of alternative protecting groups, with the TOM group emerging as a strong contender, offering improvements in coupling efficiency and reduced side reactions.[4][5]
Performance Comparison: TBDMS vs. TOM Protecting Groups
The selection of a 2'-hydroxyl protecting group directly impacts several key aspects of RNA synthesis: coupling efficiency, the rate of synthesis, and the purity of the final product. Below is a summary of the performance characteristics of TBDMS and TOM-protected adenosine phosphoramidites.
| Parameter | 3'-TBDMS-Bz-rA Phosphoramidite | 2'-O-TOM-Bz-rA Phosphoramidite |
| Coupling Efficiency | 98-99.5% per cycle[6][7] | Generally higher than TBDMS, especially for longer sequences[3][8] |
| Crude Purity (100mer) | ~27%[3] | ~33%[3] |
| Steric Hindrance | Significant, can impede coupling[1][3] | Lower due to an oxymethyl spacer[4][5] |
| Potential Side Reactions | Prone to 2' to 3' silyl migration, leading to 2'-5' phosphodiester linkages[4][5] | Acetal structure prevents migration[4][9] |
| Deprotection | Requires fluoride-based reagents (e.g., TEA·3HF, TBAF)[10][11] | Also requires fluoride-based reagents; deprotection is generally fast and reliable[4][9] |
| Compatibility | Compatible with a wide range of modified bases[2] | Fully compatible with TBDMS chemistry and modified bases[4][12] |
Experimental Workflows and Signaling Pathways
The overall workflow for solid-phase RNA synthesis is similar for both TBDMS and TOM-protected phosphoramidites, involving sequential detritylation, coupling, capping, and oxidation steps. The key difference lies in the deprotection strategy following the completion of the synthesis.
The logical relationship for choosing a protecting group can be visualized as a decision-making pathway based on the desired outcome of the RNA synthesis.
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis (General)
This protocol outlines a standard cycle for automated RNA synthesis on a 1 µmol scale.
Materials:
-
This compound or 2'-O-TOM-Bz-rA phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Activator: 5-Ethylthio-1H-tetrazole (ETT, 0.25 M) or 5-Benzylthio-1H-tetrazole (BTT)[13][14]
-
Deblocking solution: 3% Dichloroacetic acid (DCA) in dichloromethane
-
Capping solution A: Acetic anhydride/Pyridine/THF
-
Capping solution B: 10% N-Methylimidazole/THF
-
Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous acetonitrile for washing
Procedure:
-
Detritylation: The CPG support is treated with the deblocking solution to remove the 5'-DMT protecting group. This is followed by extensive washing with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and activator are delivered to the synthesis column. Coupling times are typically 3-6 minutes.[13] BTT can facilitate shorter coupling times.[14]
-
Capping: The unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester using the oxidizing solution.
-
Washing: The support is washed with anhydrous acetonitrile.
-
Repeat: Steps 1-5 are repeated for each subsequent nucleotide in the sequence.
Protocol 2: Deprotection of TBDMS-Protected RNA
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 mixture of concentrated aqueous ammonia and 40% aqueous methylamine)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with AMA solution at 65°C for 10-15 minutes to cleave the oligonucleotide from the support and remove the benzoyl and phosphate protecting groups.[10]
-
Evaporation: The supernatant is collected and evaporated to dryness.
-
2'-O-TBDMS Deprotection: The dried oligonucleotide is redissolved in DMSO. TEA and TEA·3HF are added, and the mixture is heated at 65°C for 2.5 hours.[10]
-
Desalting: The deprotected RNA is desalted using methods such as ethanol precipitation or size-exclusion chromatography.
Discussion
The primary advantage of This compound lies in its long-standing use and the wealth of established protocols. It is a reliable choice for the synthesis of short to medium-length RNA oligonucleotides. However, the steric hindrance of the TBDMS group can lead to lower coupling efficiencies, especially as the oligonucleotide chain elongates.[3] This can result in a higher proportion of failure sequences and a lower yield of the full-length product. Furthermore, the potential for 2' to 3' silyl migration under certain conditions can introduce non-biological 2'-5' phosphodiester linkages, compromising the structural and functional integrity of the synthesized RNA.[4][5]
In contrast, 2'-O-TOM-protected phosphoramidites were designed to address the limitations of the TBDMS chemistry.[4][5] The introduction of an oxymethyl spacer between the 2'-oxygen and the silyl group reduces steric hindrance, leading to higher coupling efficiencies and allowing for shorter coupling times, comparable to those used in DNA synthesis.[1][9] This translates to a higher crude purity of the final product, which is particularly beneficial for the synthesis of long RNA molecules.[3] The acetal nature of the TOM group also prevents the problematic 2' to 3' migration, ensuring the fidelity of the phosphodiester backbone.[4][9]
Conclusion
For routine synthesis of shorter RNA oligonucleotides where cost and established protocols are primary considerations, This compound remains a viable and effective choice. However, for applications demanding high purity, especially in the synthesis of long RNA sequences for therapeutic or advanced research applications, the use of 2'-O-TOM-protected phosphoramidites offers significant advantages. The improved coupling efficiency and the elimination of isomeric impurities justify the potential increase in reagent cost, leading to a more robust and reliable synthesis of complex RNA molecules. The choice between these two powerful chemical strategies should be guided by the specific requirements of the research, balancing factors of oligonucleotide length, desired purity, and overall project goals.
References
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. massbio.org [massbio.org]
- 5. glenresearch.com [glenresearch.com]
- 6. kulturkaufhaus.de [kulturkaufhaus.de]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to Purity Analysis of 3'-TBDMS-Bz-rA Phosphoramidite: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of phosphoramidites is a critical parameter that directly impacts the yield and quality of synthesized oligonucleotides. For researchers and professionals in drug development, ensuring the high purity of building blocks like 3'-TBDMS-Bz-rA phosphoramidite is paramount. This guide provides an objective comparison of two primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented with supporting experimental data and detailed protocols.
Principles of Purity Analysis
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase (RP-HPLC), separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) retains the phosphoramidite and its impurities to varying degrees as a polar mobile phase is passed through the column. By gradually increasing the organic solvent content in the mobile phase, compounds are eluted and detected by a UV detector. The retention time and peak area are used to identify and quantify the main component and its impurities. Due to the chiral phosphorus center, phosphoramidites typically appear as a pair of diastereomers, which may be resolved as two separate peaks.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P NMR, provides detailed structural information about phosphorus-containing compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment. This allows for the differentiation of the desired phosphoramidite (a P(III) species) from various phosphorus-containing impurities, such as oxidized P(V) species (e.g., phosphates) or other P(III) impurities.[1][2] Similar to HPLC, the two diastereomers of the phosphoramidite will typically appear as two distinct peaks in the ³¹P NMR spectrum.[1][2]
Quantitative Data Comparison
The purity of this compound can be reliably determined by both HPLC and ³¹P NMR, with typical specifications often requiring ≥99% purity by both methods.[3][4] The following tables summarize the expected quantitative data from these analyses.
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥99.0% | Reversed-Phase HPLC |
| Purity | ≥99% | ³¹P NMR |
| Single Impurity | ≤0.5% | Reversed-Phase HPLC |
| P(III) Impurities (100-169 ppm) | ≤0.5% | ³¹P NMR |
| Water Content | ≤0.3% | Karl Fischer |
| Residual Solvent Content | ≤3% | - |
Data sourced from a typical specification sheet for DMT-2'O-TBDMS-rA(bz) Phosphoramidite.[3][4]
Table 2: Comparison of HPLC and ³¹P NMR for Impurity Detection
| Impurity Type | HPLC Detection | ³¹P NMR Detection | Notes |
| Diastereomers | Two closely eluting peaks | Two distinct signals | Both techniques can resolve the two diastereomers.[1][2] |
| Oxidized P(V) Species | May co-elute or appear as separate peaks | Distinct signals in the -25 to 99 ppm range | ³¹P NMR is particularly effective at identifying and quantifying phosphorus oxidation.[1] |
| Other P(III) Impurities | May appear as small, separate peaks | Signals in the 100-169 ppm range, distinct from the main product | ³¹P NMR provides specific information about the phosphorus environment of impurities.[1] |
| Non-phosphorus Impurities | Detectable if they have a UV chromophore | Not detected | HPLC is superior for detecting impurities lacking a phosphorus atom. |
| Isomeric Impurities (e.g., 2'-phosphoramidite) | Can be resolved with optimized methods | May have a distinct chemical shift | The 2'-phosphoramidite is a critical impurity that can lead to unnatural 2'-5' linkages.[5] |
| Hydrolyzed Phosphoramidite | Elutes as a more polar compound | May appear as H-phosphonate or other species with characteristic chemical shifts | Both techniques can detect hydrolysis products. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation: A standard HPLC system with a UV detector.
Materials:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0 ± 0.1[1]
-
Mobile Phase B: Acetonitrile[1]
-
Sample Preparation: Dissolve ~1.0 mg/mL of the phosphoramidite in acetonitrile.[1]
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Run a linear gradient elution from a low to a high percentage of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Maintain a constant flow rate of 1.0 mL/min.[1]
-
Set the detection wavelength to 260 nm.
-
Integrate the peak areas to calculate the purity as the percentage of the total detected area (%TDA).[1]
³¹P Nuclear Magnetic Resonance (³¹P NMR)
Objective: To confirm the identity and assess the purity of this compound, specifically quantifying phosphorus-containing impurities.
Instrumentation: A standard NMR spectrometer.
Materials:
-
Solvent: Chloroform-d (CDCl₃) with 1% triethylamine (v/v)[1]
-
Reference: 5% H₃PO₄ in D₂O (external standard)[1]
-
Sample Preparation: Prepare a solution of ~0.3 g/mL of the phosphoramidite in the solvent.[1]
Procedure:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical acquisition parameters include a spectral width of 300 ppm centered at 100 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds.[1]
-
Reference the spectrum using the external H₃PO₄ standard.
-
The main P(III) signals for the two diastereomers are expected in the region of ~140-155 ppm.[2][5]
-
Integrate the signals corresponding to the main product and any P(III) and P(V) impurities.
-
Calculate the purity based on the relative integration of the signals.
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
Caption: Experimental workflow for ³¹P NMR purity analysis.
Comparison of Alternatives
While HPLC and ³¹P NMR are the primary methods for purity analysis of phosphoramidites, other techniques can provide complementary information:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry. LC-MS is invaluable for identifying unknown impurities by providing their molecular weights.[6][7][8] This can help in elucidating the structure of impurities and understanding their origin.
-
¹H NMR: While ³¹P NMR is specific to phosphorus-containing compounds, ¹H NMR provides information about the entire molecule's structure. It can be used to confirm the identity of the phosphoramidite and to detect impurities that may not contain phosphorus.[2] However, the complexity of ¹H NMR spectra for phosphoramidites can make quantification challenging.[2]
-
Karl Fischer Titration: This method is specifically used to determine the water content in the phosphoramidite sample.[3][4] Low water content is crucial as moisture can lead to hydrolysis of the phosphoramidite, reducing its coupling efficiency during oligonucleotide synthesis.
Conclusion
Both HPLC and ³¹P NMR are essential and complementary techniques for the comprehensive purity analysis of this compound. RP-HPLC provides an excellent overall purity assessment and is sensitive to a wide range of impurities, while ³¹P NMR offers specific insights into the integrity of the critical phosphoramidite functional group and is highly effective for detecting phosphorus-containing impurities. For a complete quality control strategy, the use of both techniques, supplemented with LC-MS for impurity identification and Karl Fischer titration for water content, is highly recommended. This multi-faceted approach ensures the high quality of the phosphoramidite, leading to more reliable and efficient oligonucleotide synthesis for research and therapeutic applications.
References
- 1. usp.org [usp.org]
- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 3. DMT-2 O-TBDMS-rA(bz) Phosphoramidite configured for MerMade 104992-55-4 [sigmaaldrich.com]
- 4. DMT-2′O-TBDMS-rA(bz) ホスホロアミダイト | Sigma-Aldrich [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
A Researcher's Guide to Quality Control of RNA Synthesis Reagents
For researchers, scientists, and drug development professionals, ensuring the quality of in vitro transcribed (IVT) RNA is paramount for the success of downstream applications, from basic research to the development of mRNA-based therapeutics. The quality of the final RNA product is intrinsically linked to the quality of the raw materials used in the synthesis reaction. This guide provides a comprehensive comparison of key quality control (QC) parameters for RNA synthesis reagents, supported by experimental data and detailed methodologies.
The critical quality attributes (CQAs) of IVT mRNA that are significantly influenced by the quality of the synthesis reagents include the integrity of the 5' cap, the length of the poly(A) tail, the presence of double-stranded RNA (dsRNA) contaminants, and the levels of residual impurities such as DNA templates and proteins.[1][2] This guide will delve into the analytical methods used to assess these parameters and present a comparison of different reagents and kits available in the market.
Key Quality Control Parameters and Analytical Methods
The quality of RNA synthesis reagents directly impacts several critical quality attributes of the final mRNA product. These attributes are essential for the stability, translational efficiency, and safety of the mRNA.
A summary of the key QC parameters and the common analytical methods used for their assessment is provided below:
| Quality Control Parameter | Analytical Method(s) | Purpose |
| 5' Capping Efficiency | Liquid Chromatography-Mass Spectrometry (LC-MS), RNase H-based assays | To ensure proper capping, which is crucial for mRNA stability and translation initiation.[3][4] |
| Poly(A) Tail Length | Fragment Analysis, Polyacrylamide Gel Electrophoresis (PAGE), LC-MS | To verify the length of the poly(A) tail, which affects mRNA stability and translational efficiency.[5][6] |
| dsRNA Contamination | Enzyme-Linked Immunosorbent Assay (ELISA), Dot Blot, Chromatography | To detect and quantify dsRNA, a significant impurity that can trigger an innate immune response.[7][8][9] |
| Residual DNA Template | Quantitative Polymerase Chain Reaction (qPCR) | To ensure the removal of the DNA template used during in vitro transcription. |
| Residual Proteins | Bicinchoninic acid (BCA) assay, ELISA | To quantify residual enzymes (e.g., RNA polymerase, DNase) from the manufacturing process. |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Assay | To detect and quantify endotoxins, which can cause pyrogenic responses. |
| RNA Integrity | Agarose Gel Electrophoresis, Capillary Electrophoresis | To assess the overall integrity and size of the synthesized mRNA.[10] |
Comparison of In Vitro Transcription Kits
The choice of an in vitro transcription kit can significantly influence the yield and quality of the synthesized mRNA. Below is a comparison of commercially available kits based on manufacturer-provided data and independent studies.
| Kit | Supplier | Reported mRNA Yield | Reported Capping Efficiency | Key Features |
| mMessage mMachine™ T7 mRNA Kit with CleanCap® Reagent AG | Thermo Fisher Scientific | >5 mg/mL (>100 µg from a 20 µL reaction)[11] | >95%[11] | High yield and high capping efficiency with CleanCap® technology. |
| mMessage mMachine™ T7 Ultra Transcription Kit (ARCA) | Thermo Fisher Scientific | ~1 mg/mL (~20 µg from a 20 µL reaction)[11] | ~80%[11] | Utilizes Anti-Reverse Cap Analog (ARCA) for capping. |
| Leading Competitor mRNA Kit with CleanCap® Reagent AG | N/A | ~3.5 mg/mL (~70 µg from a 20 µL reaction)[11] | >95%[11] | Competitive performance with high capping efficiency. |
| IVT Kit | OZ Biosciences | ~100 µg of RNA per µg of DNA template (2.5 mg total from kit)[12] | Dependent on capping method (co-transcriptional with analogs or enzymatic)[12] | Provides flexibility in capping strategy. |
| Cell Script IVT Kit | CELLSCRIPT™ | Varies by template | Not specified | Used as a baseline in a comparative study of dsRNA removal.[13] |
Comparison of T7 RNA Polymerases
The T7 RNA polymerase is a critical enzyme in the IVT reaction. Different suppliers offer polymerases with varying characteristics that can affect yield, reaction time, and the generation of byproducts like dsRNA.
| T7 RNA Polymerase | Supplier | Key Performance Characteristics |
| KACTUS T7 RNA Polymerase (Enzyme C) | KACTUS | Higher maximum reaction rate compared to competitors; achieved desired mRNA yield in 50% less incubation time (1.5h vs 3h) with similar purity.[14] |
| MaxPure™ T7 RNA Polymerase | KACTUS | Superior capping efficiency at low cap analog concentrations compared to their first-generation T7 polymerase.[14] |
| Synthego T7 RNA Polymerase | Synthego | High RNA purity and yield in half the incubation time compared to other recombinant T7 polymerases.[15] |
| Cell-free produced T7 RNAP | N/A (Research) | Showed ~196% activity compared to a commercial T7 RNAP.[16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RNA quality. Below are protocols for key QC experiments.
Protocol 1: mRNA Capping Efficiency Analysis by LC-MS
Objective: To determine the percentage of capped mRNA in a sample.
Principle: This method involves the enzymatic digestion of the mRNA to liberate the 5' terminal fragment, which is then analyzed by LC-MS. The relative abundance of capped and uncapped fragments is used to calculate the capping efficiency.[3][17][18]
Materials:
-
mRNA sample (5-10 µg)
-
RNase H or RNase 4[4]
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
Streptavidin-coated magnetic beads
-
Digestion buffer
-
Nuclease-free water
-
LC-MS system (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF)[18]
-
AdvanceBio Oligonucleotide column[18]
Procedure:
-
Hybridization: Mix the mRNA sample with the biotinylated DNA probe in a hybridization buffer. Heat to denature and then cool to allow the probe to anneal to the 5' end of the mRNA.
-
Enzymatic Digestion: Add RNase H or RNase 4 to the hybridized sample and incubate at the recommended temperature to cleave the mRNA at the DNA-RNA hybrid region.[4][18]
-
Fragment Isolation: Add streptavidin-coated magnetic beads to the digestion reaction to capture the biotinylated 5' fragment. Wash the beads to remove non-biotinylated fragments.
-
Elution: Elute the captured 5' fragments from the beads.
-
LC-MS Analysis: Inject the eluted sample into the LC-MS system. Separate the fragments using an oligonucleotide column with a suitable gradient.[18]
-
Data Analysis: Identify the peaks corresponding to the capped and uncapped 5' fragments based on their mass-to-charge ratio. Calculate the capping efficiency by dividing the peak area of the capped fragment by the sum of the peak areas of both capped and uncapped fragments.
Protocol 2: Poly(A) Tail Length Analysis by Fragment Analysis
Objective: To determine the length and distribution of the poly(A) tail.
Principle: The poly(A) tail is enzymatically removed from the mRNA, and the body of the mRNA and the poly(A) tail are then separated and sized using capillary electrophoresis.[5][19]
Materials:
-
mRNA sample
-
RNase H
-
Oligo(dT) primer
-
Fragment Analyzer system (e.g., Agilent Fragment Analyzer)[5]
-
Capillary electrophoresis reagents
Procedure:
-
RNase H Digestion: Anneal an oligo(dT) primer to the poly(A) tail of the mRNA sample.
-
Add RNase H to specifically digest the RNA of the RNA:DNA hybrid, thereby cleaving the poly(A) tail from the mRNA body.
-
Sample Preparation: Prepare the digested sample for capillary electrophoresis according to the instrument manufacturer's instructions.
-
Capillary Electrophoresis: Run the sample on the Fragment Analyzer. The instrument will separate the mRNA body and the cleaved poly(A) tails based on size.
-
Data Analysis: Use the instrument's software to determine the size and distribution of the poly(A) tail fragments. A smear analysis can be performed for heterogeneous poly(A) tails.[5]
Protocol 3: dsRNA Detection by Dot Blot Assay
Objective: To detect the presence of dsRNA contaminants.
Principle: This immunoassay uses a dsRNA-specific antibody to detect dsRNA spotted onto a membrane.[20][21]
Materials:
-
mRNA sample
-
dsRNA standard (e.g., poly I:C)
-
Nitrocellulose membrane
-
Tris-buffered saline with Tween 20 (TBS-T)
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
dsRNA-specific primary antibody (e.g., J2 monoclonal antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Spotting: Spot 2 µL of the mRNA sample and a serial dilution of the dsRNA standard onto the nitrocellulose membrane. Allow the membrane to dry.[20]
-
Blocking: Block the membrane with blocking buffer for 30-60 minutes at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with the dsRNA-specific primary antibody diluted in blocking buffer for 30 minutes at room temperature.[20]
-
Washing: Wash the membrane three times with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer.
-
Washing: Wash the membrane again three times with TBS-T.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the signal intensity of the mRNA sample to the dsRNA standard curve to estimate the amount of dsRNA.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in RNA synthesis and quality control.
Caption: Workflow for in vitro transcription and subsequent quality control of mRNA.
References
- 1. prd-tsn-main-api.s3.amazonaws.com [prd-tsn-main-api.s3.amazonaws.com]
- 2. Guidelines For mRNA Drug Product Manufacturing And Quality Control [bioprocessonline.com]
- 3. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
- 4. neb.com [neb.com]
- 5. agilent.com [agilent.com]
- 6. biocompare.com [biocompare.com]
- 7. areterna.com [areterna.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro高収量mRNAを合成するためのIn Vitro転写キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ozbiosciences.com [ozbiosciences.com]
- 13. youtube.com [youtube.com]
- 14. kactusbio.com [kactusbio.com]
- 15. synthego.com [synthego.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Poly(A) polymerase-based poly(A) length assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static.kactusbio.com [static.kactusbio.com]
- 21. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
A Comparative Guide to the Characterization of Oligonucleotides Synthesized with 3'-TBDMS-Bz-rA Phosphoramidite
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous characterization of oligonucleotides are paramount. The use of 3'-tert-butyldimethylsilyl (TBDMS) protected phosphoramidites, such as 3'-TBDMS-Bz-rA, is a cornerstone of RNA synthesis. This guide provides an objective comparison of the analytical techniques used to characterize these synthetic oligonucleotides, supported by experimental data and detailed protocols.
The 3'-TBDMS-Bz-rA phosphoramidite is a key monomer for incorporating adenosine into a growing RNA chain during solid-phase synthesis. The TBDMS group protects the 3'-hydroxyl, while the benzoyl (Bz) group protects the exocyclic amine of the adenine base. This specific arrangement is designed for reverse RNA synthesis, where chain elongation proceeds in the 5' to 3' direction. However, the more common approach involves 2'-TBDMS protection for synthesis in the 3' to 5' direction. The characterization principles remain the same regardless of the synthesis direction.
Proper characterization is essential to ensure the purity, identity, and integrity of the final oligonucleotide product, which is critical for its application in therapeutics, diagnostics, and fundamental research.
Oligonucleotide Synthesis and Deprotection Workflow
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support. Each cycle adds one nucleotide to the growing chain and consists of four main steps: detritylation, coupling, capping, and oxidation.
evaluating the performance of different 3'-TBDMS-Bz-rA phosphoramidite suppliers
Key Performance Indicators for 3'-TBDMS-Bz-rA Phosphoramidite
The two most critical performance indicators for phosphoramidites are purity and coupling efficiency. High purity minimizes the incorporation of unwanted modifications into the oligonucleotide, while high coupling efficiency maximizes the yield of the full-length product.
Purity: The purity of the phosphoramidite should be assessed to identify the presence of reactive and non-reactive impurities. Reactive impurities can be incorporated into the growing oligonucleotide chain, leading to difficult-to-remove byproducts. Key analytical techniques for purity assessment are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.
Coupling Efficiency: This metric quantifies the percentage of available 5'-hydroxyl groups that successfully react with the phosphoramidite during each coupling step of solid-phase oligonucleotide synthesis. Even small differences in coupling efficiency can have a significant impact on the overall yield of the final product, especially for longer oligonucleotides.
Comparative Data Summary
To facilitate a direct comparison of this compound from different suppliers, researchers should perform the following experimental evaluations and summarize the data in the tables below.
Table 1: Purity Analysis of this compound
| Supplier | Lot Number | Purity by RP-HPLC (%) | Purity by ³¹P-NMR (%) | Water Content (ppm) | Notes (e.g., specific impurities detected) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Table 2: Coupling Efficiency of this compound
| Supplier | Lot Number | Average Stepwise Coupling Efficiency (%) | Overall Yield of Full-Length Product (%) | Test Oligonucleotide Sequence |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. It is crucial to use the same instrumentation, reagents, and protocols for each supplier's product to ensure a fair comparison.
Protocol 1: Purity Assessment by RP-HPLC
This method is used to determine the percentage of the main phosphoramidite peak relative to all other peaks detected by UV absorption.
Materials:
-
This compound sample
-
Acetonitrile (anhydrous, HPLC grade)
-
0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Prepare a 1 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.
-
Set the HPLC column temperature to 25°C.
-
Use a binary solvent system:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the initial gradient conditions.
-
Inject 10 µL of the sample.
-
Run a linear gradient (e.g., 50% to 100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Purity Assessment by ³¹P-NMR
This technique provides information about the phosphorus-containing species in the sample, allowing for the quantification of the active P(III) phosphoramidite versus oxidized P(V) species and other phosphorus-containing impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Triethylamine (TEA)
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Prepare the sample by dissolving approximately 30 mg of the phosphoramidite in 0.5 mL of CDCl₃ containing 1% (v/v) TEA.
-
Acquire a proton-decoupled ³¹P-NMR spectrum.
-
The diastereomers of the this compound should appear as two sharp peaks around 149 ppm.
-
Integrate the area of the phosphoramidite peaks and any impurity peaks (e.g., H-phosphonate, phosphate).
-
Calculate the purity as the percentage of the area of the phosphoramidite peaks relative to the total area of all phosphorus-containing peaks.
Protocol 3: Evaluation of Coupling Efficiency
Coupling efficiency is typically determined by synthesizing a short, standard oligonucleotide sequence and measuring the yield at each step. The trityl cation assay is a common method for this purpose.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
All necessary reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing agent, deblocking solution)
-
UV-Vis spectrophotometer
Procedure:
-
Program the synthesizer to perform a standard synthesis protocol for a short RNA sequence (e.g., a 10-mer).
-
For the coupling steps involving adenosine, use the this compound from the supplier being evaluated.
-
After each coupling step, collect the trityl cation released during the deblocking step.
-
Dilute the collected trityl cation solution to a known volume with the deblocking solution.
-
Measure the absorbance of the solution at 498 nm.
-
The coupling efficiency for each step is calculated by comparing the absorbance of the trityl cation released at that step to the absorbance from the previous step.
Visualizing Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the evaluation of phosphoramidite performance.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
By following this guide, researchers can systematically evaluate the performance of this compound from different suppliers, enabling an informed decision based on empirical data to ensure the quality and success of their RNA synthesis projects.
A Comparative Guide to 3'-TBDMS-Bz-rA Phosphoramidite in RNA Research
For researchers, scientists, and drug development professionals engaged in RNA synthesis, the choice of phosphoramidite chemistry is a critical determinant of yield, purity, and the overall success of synthesizing functional RNA molecules. This guide provides an objective comparison of the widely used 3'-TBDMS-Bz-rA phosphoramidite with its primary alternative, the 3'-TOM-Bz-rA phosphoramidite, supported by experimental data and detailed protocols.
Performance Comparison: TBDMS vs. TOM Protection
The performance of phosphoramidites in solid-phase RNA synthesis is primarily evaluated based on coupling efficiency, the final purity of the synthesized oligonucleotide, and the ease of deprotection. The tert-butyldimethylsilyl (TBDMS) protecting group has been a longstanding standard in RNA synthesis. However, the triisopropylsilyloxymethyl (TOM) protecting group has emerged as a strong alternative, addressing some of the limitations associated with TBDMS.
The primary advantage of the TOM protecting group over TBDMS lies in its reduced steric hindrance. The oxymethyl spacer in the TOM group extends the bulky silyl moiety further from the reactive phosphoramidite center, leading to higher coupling efficiencies.[1][2][3] This is particularly significant in the synthesis of long RNA oligonucleotides, where repeated coupling cycles can amplify any inefficiencies.
Another key difference is the prevention of 2'-5' phosphodiester linkages. Under the basic conditions of deprotection, the TBDMS group can migrate from the 2' to the 3'-hydroxyl position, which can lead to the formation of non-natural and biologically inactive 2'-5' linkages.[2][3] The acetal structure of the TOM group is stable under these conditions and does not undergo this migration, ensuring the integrity of the RNA backbone.[1][2]
Quantitative Data Summary
The following table summarizes the key performance indicators for TBDMS and TOM-protected phosphoramidites based on available experimental data.
| Performance Metric | This compound | 3'-TOM-Bz-rA Phosphoramidite | Key Advantages of Alternative |
| Average Coupling Efficiency | ~98% | >99% | Higher efficiency, especially for longer sequences. |
| Extrapolated Purity (100mer) | ~27% | ~33% | Higher purity for long RNA oligonucleotides.[1] |
| Potential for 2'-5' Linkages | Yes | No | TOM chemistry prevents this side reaction.[2][3] |
| Deprotection Complexity | Two-step deprotection required. | Simplified deprotection protocols. | Faster and more straightforward deprotection. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the successful implementation of RNA synthesis protocols in the laboratory.
Solid-Phase RNA Synthesis Workflow
The solid-phase synthesis of RNA using phosphoramidite chemistry follows a cyclical four-step process for the addition of each nucleotide. This workflow is generally applicable to both TBDMS and TOM-protected phosphoramidites, with variations primarily in the coupling times.
Solid-Phase RNA Synthesis Cycle
1. Detritylation: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound nucleoside, exposing the 5'-hydroxyl group. This is typically achieved using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an appropriate solvent like dichloromethane.
2. Coupling: The activated phosphoramidite (e.g., this compound) is then coupled to the free 5'-hydroxyl group of the growing RNA chain. This reaction is catalyzed by an activator, such as 5-ethylthio-1H-tetrazole (ETT). For TBDMS-protected phosphoramidites, longer coupling times (e.g., 6 minutes) are often required due to steric hindrance.[1]
3. Capping: Any unreacted 5'-hydroxyl groups are acetylated in a capping step to prevent the formation of deletion mutations in the final RNA product. This is typically done using a mixture of acetic anhydride and N-methylimidazole.
4. Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable pentavalent phosphate triester. A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran is commonly used for this step.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Deprotection Protocol for RNA Synthesized with this compound
Following the completion of the solid-phase synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a critical multi-step process.
Deprotection Workflow for TBDMS-protected RNA
Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups
-
Reagent: A mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) (1:1, v/v) is commonly used.
-
Procedure: The solid support is treated with the AMA solution at an elevated temperature (e.g., 65°C) for a short period (e.g., 15-30 minutes). This cleaves the RNA from the support and removes the protecting groups from the nucleobases (e.g., benzoyl from adenine) and the phosphate backbone.
Step 2: Removal of the 2'-O-TBDMS Protecting Group
-
Reagent: A fluoride source is required for the removal of the TBDMS group. Common reagents include triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).
-
Procedure: The RNA, after removal from the support and initial deprotection, is treated with the fluoride reagent. The reaction conditions (temperature and time) will depend on the specific reagent used. For example, with TEA·3HF, the reaction is often carried out at 65°C for several hours.
Step 3: Purification
-
Methods: The final deprotected RNA is typically purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.
Conclusion
The this compound remains a widely used and effective reagent for RNA synthesis. However, for applications requiring the synthesis of long RNA molecules or where the absolute integrity of the phosphodiester backbone is critical, the 3'-TOM-Bz-rA phosphoramidite offers significant advantages in terms of higher coupling efficiency and the prevention of 2'-5' linkages. The choice between these two protecting group strategies will ultimately depend on the specific requirements of the research, including the length of the RNA to be synthesized, the desired purity, and the available resources. This guide provides the necessary data and protocols to make an informed decision and to successfully implement RNA synthesis in a research setting.
References
A Comparative Review of TBDMS Chemistry in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting group chemistry is a critical determinant of yield, purity, and overall success in oligonucleotide synthesis. This guide provides a detailed comparison of tert-butyldimethylsilyl (TBDMS) chemistry with its primary alternative, the TOM (triisopropylsilyloxymethyl) protecting group, supported by experimental data and protocols.
The tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone in the synthesis of RNA oligonucleotides, primarily serving to protect the 2'-hydroxyl group of the ribose sugar. Its relative stability during the phosphoramidite coupling cycles and its fluoride-mediated removal have made it a workhorse in both academic and industrial laboratories. However, the emergence of alternative protecting groups, most notably the TOM group, necessitates a careful evaluation of their respective advantages and disadvantages. This guide aims to provide an objective comparison to aid researchers in selecting the optimal chemistry for their specific applications.
Performance Comparison: TBDMS vs. TOM
The efficiency of oligonucleotide synthesis is primarily evaluated based on coupling efficiency and the ease and effectiveness of the deprotection process. Below is a summary of quantitative data comparing TBDMS and TOM protecting groups in these key areas.
| Protecting Group | Average Coupling Efficiency (per step) | Crude Purity for a 20mer Oligonucleotide | Extrapolated Crude Purity for a 100mer Oligonucleotide | Reference |
| TBDMS | ~98-99% | ~85% | ~27% | [1] |
| TOM | Slightly higher than TBDMS | ~88% | ~33% | [1] |
As the data indicates, while both protecting groups offer high coupling efficiencies, the TOM group demonstrates a slight advantage, which becomes more pronounced as the length of the oligonucleotide increases.[1] This is attributed to the lower steric hindrance of the TOM group, which features an oxymethyl spacer that extends the bulky silyl group away from the reactive phosphoramidrite center.[1]
Deprotection Strategies: A Comparative Overview
The removal of protecting groups is a critical final step that significantly impacts the final yield and purity of the synthetic oligonucleotide. Both TBDMS and TOM chemistries employ distinct deprotection protocols.
| Protecting Group | Deprotection Reagents | Typical Conditions | Key Considerations |
| TBDMS | 1. Base Deprotection: Ammonium hydroxide/ethanol or AMA (Ammonium hydroxide/methylamine) | 1. Room temperature to 65°C | The two-step deprotection process can be time-consuming. |
| 2. Silyl Deprotection: Triethylamine trihydrofluoride (TEA·3HF) or Tetrabutylammonium fluoride (TBAF) | 2. 65°C for 2.5 hours (TEA·3HF) | TBAF performance can be variable due to water content.[1] | |
| TOM | One-Pot Deprotection: AMA (Ammonium hydroxide/methylamine) or EMAM (Ethanolic methylamine) | Room temperature to 65°C | Faster and simpler deprotection compared to TBDMS.[2] |
| Silyl Deprotection: Fluoride source (e.g., TEA·3HF) is also used. | The TOM group is stable to basic conditions, preventing 2'- to 3'-silyl migration.[2][3] |
A significant advantage of TOM chemistry is the prevention of 2'- to 3'-silyl group migration under basic conditions, a known issue with TBDMS that can lead to the formation of non-biological 2'-5' phosphodiester linkages.[2][3]
Experimental Protocols
Standard Solid-Phase RNA Synthesis Cycle using TBDMS Chemistry
The synthesis of RNA oligonucleotides using TBDMS-protected phosphoramidites follows a well-established four-step cycle for each nucleotide addition.[4]
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.
-
Coupling: Activation of the TBDMS-protected phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).
This cycle is repeated until the desired sequence is assembled.
Deprotection Protocol for TBDMS-Protected Oligonucleotides
The following is a typical two-step deprotection procedure for RNA synthesized using TBDMS chemistry.[1]
Step 1: Cleavage and Base Deprotection
-
The solid support is treated with a solution of ammonium hydroxide and ethanol (3:1 v/v) or AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
The mixture is heated at 55-65°C for a specified time (e.g., 10 minutes to 17 hours, depending on the base protecting groups used) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[1][5]
Step 2: 2'-O-TBDMS Group Removal
-
After evaporation of the ammonia/methylamine solution, the oligonucleotide is redissolved in a solution containing a fluoride source.
-
A common reagent is triethylamine trihydrofluoride (TEA·3HF) in a solvent like DMSO or a mixture of TEA and TEA·3HF in DMSO.[1]
-
The reaction is typically heated at 65°C for 2.5 hours.[1]
-
The reaction is then quenched, and the fully deprotected oligonucleotide is purified, typically by HPLC.
Visualizing the Workflow
To better illustrate the key processes in TBDMS-based oligonucleotide synthesis, the following diagrams are provided.
Figure 1. The four-step cycle of solid-phase oligonucleotide synthesis.
Figure 2. The two-step deprotection workflow for TBDMS-protected RNA.
Conclusion
TBDMS chemistry remains a viable and widely used method for the synthesis of RNA oligonucleotides. However, for applications requiring the synthesis of long oligonucleotides or where the prevention of 2'-5' linkages is critical, TOM chemistry presents a compelling alternative with its slightly higher coupling efficiencies and more streamlined deprotection process. The choice between these two powerful chemistries will ultimately depend on the specific requirements of the research, including the desired length and purity of the oligonucleotide, as well as considerations of cost and available laboratory infrastructure.
References
The Stability Showdown: A Comparative Guide to RNA Synthesis Protection Strategies
For researchers, scientists, and drug development professionals navigating the complexities of synthetic RNA, ensuring the stability and integrity of the final product is paramount. The choice of 2'-hydroxyl protecting group during solid-phase synthesis plays a pivotal role in the yield, purity, and ultimately, the stability of the resulting RNA oligonucleotide. This guide provides an objective comparison of the widely used TBDMS (tert-butyldimethylsilyl) protection strategy with two popular alternatives: TOM (triisopropylsilyloxymethyl) and 2'-ACE (bis(2-acetoxyethoxy)methyl orthoester).
The stability of synthesized RNA is a critical factor for its downstream applications, from therapeutic development to intricate biochemical assays. The protecting group not only influences the efficiency of the synthesis but also the robustness of the final RNA molecule. Below, we delve into a comparative analysis supported by experimental data to aid in the selection of the most suitable protection strategy for your research needs.
Performance Comparison of Protecting Groups
The choice of a 2'-hydroxyl protecting group directly impacts the coupling efficiency during synthesis and the overall yield and purity of the final RNA product. The following tables summarize key performance metrics for TBDMS, TOM, and 2'-ACE protection strategies.
| Protecting Group | Average Stepwise Coupling Efficiency | % Full-Length Product (21-mer) | % Full-Length Product (50-mer) |
| TBDMS | >98% | 81% | 61% |
| TOM | >95% | 65% | 36% |
| 2'-ACE | >99%[1] | 95%[1] | 81%[1] |
Table 1: Comparison of average stepwise coupling efficiencies and the percentage of full-length product for 21-mer and 50-mer RNA oligonucleotides synthesized using TBDMS, TOM, and 2'-ACE protecting groups.[1]
| Protecting Group | Crude Purity (100-mer, extrapolated) |
| TBDMS | 27% |
| TOM | 33%[2] |
Table 2: Extrapolated crude purity of a 100-mer RNA oligonucleotide synthesized with TBDMS and TOM protecting groups.[2]
Key Differences in Deprotection and Stability
The deprotection process is a critical step that can affect the integrity of the synthesized RNA. Each protecting group requires a specific deprotection protocol, with varying levels of harshness and potential for RNA degradation.
-
TBDMS (tert-butyldimethylsilyl): This is a widely used and well-established protecting group.[3] However, its removal typically requires fluoride-based reagents, which can sometimes lead to cleavage of the phosphodiester backbone if not performed under optimal conditions.[3] There is also a known issue of 2'- to 3'-silyl migration during synthesis, which can result in isomeric impurities in the final product.[4]
-
TOM (triisopropylsilyloxymethyl): The TOM protecting group was developed to overcome some of the limitations of TBDMS.[5] Its acetal structure prevents the problematic 2'- to 3'-silyl migration.[4][5][6] The deprotection of TOM is also achieved with fluoride ions but is reported to be faster and cleaner, leading to higher purity of the final RNA, especially for longer oligonucleotides.[2][5]
-
2'-ACE (bis(2-acetoxyethoxy)methyl orthoester): The 2'-ACE chemistry offers a distinct advantage in its deprotection step. The removal of the 2'-ACE group is performed under mild acidic conditions (pH 3.8), which is significantly gentler than the fluoride treatment required for silyl-based protecting groups.[7] This mild deprotection minimizes the risk of RNA degradation and contributes to the high purity and yield of the final product.[1][7] Furthermore, RNA synthesized with 2'-ACE protection can be handled in its intermediately protected form, which is water-soluble and resistant to nuclease attack.[8]
Experimental Protocols
To provide a framework for assessing the stability of RNA synthesized with different protecting groups, a detailed experimental protocol for a comparative nuclease stability assay is provided below.
Experimental Protocol: Comparative Nuclease Stability Assay
Objective: To compare the stability of RNA oligonucleotides of the same sequence synthesized using TBDMS, TOM, and 2'-ACE protecting groups against degradation by a single-strand specific ribonuclease.
Materials:
-
Purified RNA oligonucleotides (e.g., a 21-mer) synthesized with TBDMS, TOM, and 2'-ACE protection.
-
RNase A (single-strand specific ribonuclease).
-
Nuclease-free water.
-
10x RNase A reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Gel loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA).
-
Denaturing polyacrylamide gel (e.g., 15-20%).
-
TBE buffer (Tris-borate-EDTA).
-
Gel staining solution (e.g., SYBR Gold or similar).
-
Gel imaging system.
Procedure:
-
RNA Preparation: Resuspend the purified RNA oligonucleotides synthesized with TBDMS, TOM, and 2'-ACE in nuclease-free water to a final concentration of 1 µM.
-
Reaction Setup: For each protecting group, set up the following reactions in nuclease-free microcentrifuge tubes:
-
Time 0 (Control): 2 µL of 1 µM RNA, 1 µL of 10x RNase A buffer, and 7 µL of nuclease-free water. Immediately add 10 µL of gel loading buffer and place on ice.
-
RNase A Digestion: 2 µL of 1 µM RNA, 1 µL of 10x RNase A buffer, and 6 µL of nuclease-free water.
-
-
Enzyme Addition and Incubation: Add 1 µL of a freshly diluted RNase A solution (e.g., 0.1 ng/µL) to the "RNase A Digestion" tubes. Incubate all tubes at 37°C.
-
Time Points: At specific time points (e.g., 5, 15, 30, and 60 minutes), take an aliquot from the "RNase A Digestion" tube, add an equal volume of gel loading buffer to stop the reaction, and place it on ice.
-
Gel Electrophoresis: Heat all samples (including the Time 0 controls) at 95°C for 5 minutes, then immediately place them on ice. Load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Analysis: Run the gel until the dye front reaches the bottom. Stain the gel with a suitable fluorescent dye and visualize it using a gel imaging system. Quantify the intensity of the full-length RNA band for each time point and for each protecting group.
-
Data Analysis: Plot the percentage of intact RNA remaining as a function of time for each protecting group. Calculate the half-life of the RNA synthesized with each protecting group under these conditions.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in RNA synthesis and stability assessment.
Figure 1: A simplified workflow of solid-phase RNA synthesis.
Figure 2: The experimental workflow for the comparative nuclease stability assay.
Conclusion
The selection of a 2'-hydroxyl protecting group is a critical decision in the synthesis of RNA oligonucleotides, with significant implications for the yield, purity, and stability of the final product. While TBDMS remains a widely used and cost-effective option, the advancements offered by TOM and particularly 2'-ACE chemistry provide compelling alternatives for researchers requiring high-purity, stable RNA, especially for longer sequences and sensitive applications. The 2'-ACE chemistry, with its high coupling efficiency and mild deprotection conditions, stands out as a superior choice for producing highly stable and pure RNA. By understanding the comparative performance and employing rigorous stability assessment protocols, researchers can confidently select the optimal synthesis strategy to ensure the success of their RNA-based research and development endeavors.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. atdbio.com [atdbio.com]
- 5. glenresearch.com [glenresearch.com]
- 6. massbio.org [massbio.org]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. RNA oligonucleotide synthesis via 5'-silyl-2'-orthoester chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3'-TBDMS-Bz-rA Phosphoramidite: A Comprehensive Guide
For researchers and scientists engaged in oligonucleotide synthesis and drug development, the proper handling and disposal of chemical reagents like 3'-TBDMS-Bz-rA Phosphoramidite are paramount for maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, ensuring the mitigation of risks to both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
This compound is a moisture-sensitive and hazardous substance that requires careful handling in a controlled environment.[1][2] Before proceeding with disposal, ensure you are familiar with the following safety protocols:
-
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1]
-
Spill Management: In the event of a spill, the material should be absorbed with an inert substance such as vermiculite or dry sand. The absorbed material must be collected in a sealed, properly labeled container for hazardous waste disposal. The affected surface should then be decontaminated with alcohol.[1]
-
Environmental Protection: Prevent the chemical from entering drains or waterways.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary and recommended method for the safe disposal of waste this compound involves a controlled deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite moiety into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
This protocol is intended for the deactivation of small quantities of expired or unused solid this compound waste or the residue in empty containers.
Experimental Protocol for Deactivation
Materials:
-
Waste this compound (solid or residue in containers)
-
Anhydrous acetonitrile (ACN)
-
5% w/v aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately sealed and labeled hazardous waste container
-
Stir plate and stir bar (optional, for larger quantities)
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Preparation: All operations must be performed within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[1]
-
Dissolution:
-
Quenching/Hydrolysis:
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of this waste down the drain or in regular trash.[3]
Quantitative Data for Disposal
| Parameter | Value/Instruction | Rationale |
| Deactivating Agent | 5% w/v aqueous sodium bicarbonate (NaHCO₃) | A weak base that facilitates hydrolysis and neutralizes any acidic byproducts.[1] |
| Solvent for Dissolution | Anhydrous Acetonitrile (ACN) | To dissolve the phosphoramidite before hydrolysis.[1] |
| Ratio of Reagents | 10-fold excess of bicarbonate solution by volume | To ensure complete hydrolysis of the phosphoramidite.[1] |
| Reaction Time | Minimum of 24 hours | To ensure the deactivation reaction is complete.[1] |
| Container Fill Level | Do not fill over 90% of the container's capacity | To allow for potential volume expansion due to temperature changes.[4] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
